molecular formula C7H16Br2N2 B2381424 2,7-Diazaspiro[4.4]nonane dihydrobromide CAS No. 77415-55-5

2,7-Diazaspiro[4.4]nonane dihydrobromide

Katalognummer: B2381424
CAS-Nummer: 77415-55-5
Molekulargewicht: 288.027
InChI-Schlüssel: PJQDVDOYIWDCNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Diazaspiro[4.4]nonane dihydrobromide is a useful research compound. Its molecular formula is C7H16Br2N2 and its molecular weight is 288.027. The purity is usually 95%.
BenchChem offers high-quality 2,7-Diazaspiro[4.4]nonane dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Diazaspiro[4.4]nonane dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,7-diazaspiro[4.4]nonane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2BrH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQDVDOYIWDCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCNC2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis & Orthogonal Functionalization of 2,7-Diazaspiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional,


-rich architectures is a critical strategy to improve solubility, permeability, and target selectivity. The 2,7-diazaspiro[4.4]nonane  scaffold represents a "privileged structure" in this domain.[1] Unlike the flexible piperazine or the planar heteroaromatics, this spirocyclic diamine offers a rigid, defined exit vector geometry that projects substituents into specific quadrants of chemical space, often enhancing potency against GPCRs and enzymes (e.g., Menin-MLL interaction inhibitors).

This guide details the robust synthesis of the 2,7-diazaspiro[4.4]nonane core, emphasizing the "Lactam Strategy" for orthogonal protection—a critical requirement for combinatorial library generation.

Structural Logic & Retrosynthesis

The primary challenge in synthesizing 2,7-diazaspiro[4.4]nonanes is not merely ring construction, but the differentiation of the two nitrogen atoms (N2 and N7). In the unsubstituted parent molecule, these atoms are symmetry-equivalent (


 symmetry), making selective mono-functionalization statistical and low-yielding.

To achieve high-fidelity orthogonal protection, we utilize a Stepwise Ring Construction approach. By building the second ring onto a pre-functionalized pyrrolidine template, we inherently differentiate the nitrogens:

  • N2 originates from the starting material (protected as Boc/Cbz).

  • N7 is generated via reductive cyclization (initially as a lactam).

Diagram 1: Retrosynthetic Disconnection

The following logic illustrates the disconnection of the target scaffold back to commercially available N-Boc-pyrrolidine-3-carboxylate.

Retrosynthesis Target Orthogonally Protected 2,7-Diazaspiro[4.4]nonane (N2-PG1, N7-PG2) Diamine Spiro-Diamine Core Target->Diamine Protection Lactam Spiro-Lactam Intermediate (Key for Orthogonality) Diamine->Lactam Amide Reduction (LiAlH4/BH3) Precursor Alkylated Pyrrolidine (Quaternary Center Established) Lactam->Precursor Reductive Cyclization (Raney Ni / H2) Start N-Boc-Pyrrolidine-3-carboxylate + Chloroacetonitrile Precursor->Start alpha-Alkylation (LDA)

Caption: Retrosynthetic path leveraging the spiro-lactam intermediate for nitrogen differentiation.

Core Synthetic Methodology

The most scalable and reliable route involves the alkylation of a pyrrolidine-3-carboxylate ester followed by reductive cyclization. This method avoids the use of unstable bis-alkylating agents and provides the spiro-lactam intermediate.

Reagents & Precursors[2]
  • Starting Material: 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate (Commercially available).

  • Alkylating Agent: Chloroacetonitrile or Bromoacetonitrile.

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS.

  • Reductant: Raney Nickel (Ra-Ni) or PtO2.

Step-by-Step Protocol
Step 1: Construction of the Quaternary Center (Alkylation)

Objective: Introduce the cyanomethyl group at the C3 position of the pyrrolidine ring.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Add anhydrous THF (tetrahydrofuran).

  • Deprotonation: Cool the THF to -78°C. Add LDA (1.1 equiv) dropwise.

  • Addition: Add a solution of 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate (1.0 equiv) in THF dropwise over 30 minutes. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Alkylation: Add Chloroacetonitrile (1.2 equiv) dropwise. Note: Chloroacetonitrile is highly toxic; handle in a fume hood.

  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

  • Quench: Quench with saturated aqueous NH4Cl. Extract with EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the 3-(cyanomethyl)pyrrolidine diester .

Step 2: Reductive Cyclization (The "Lactam" Formation)

Objective: Reduce the nitrile to a primary amine, which spontaneously cyclizes onto the methyl ester to form the spiro-lactam.

  • Solvent: Dissolve the alkylated intermediate in Methanol (MeOH).

  • Catalyst: Add Raney Nickel (approx. 20-50 wt% relative to substrate). Safety: Raney Ni is pyrophoric when dry. Handle as a slurry under water/alcohol.

  • Hydrogenation: Place the vessel in a high-pressure reactor (Parr shaker) under

    
     atmosphere (50 psi / 3.5 bar).
    
  • Reaction: Shake at RT for 12–24 hours. The reduction of -CN to

    
     is followed immediately by intramolecular nucleophilic attack on the ester.
    
  • Workup: Filter through a Celite pad (keep wet to prevent fire). Concentrate the filtrate.

  • Product: tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate . (This is the "Spiro-Lactam").

Step 3: Lactam Reduction to Diamine

Objective: Reduce the amide carbonyl to a methylene group to obtain the final diamine core.

  • Reagent: Suspend

    
     (2.5 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add the Spiro-Lactam (dissolved in THF) dropwise.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by LC-MS (disappearance of M+H peak of lactam).

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Isolation: Filter the granular precipitate. Dry organic phase over

    
     and concentrate.
    
  • Result: tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate .

Orthogonal Protection Strategy

The true power of this synthesis lies in the Spiro-Lactam Intermediate (Step 2 product). It allows for three distinct functionalization pathways:

PathwayStrategyOutcomeUtility
Path A Direct Reduction N2-Boc, N7-HStandard scaffold for N7 derivatization.
Path B Lactam Alkylation N2-Boc, N7-Alkyl (Lactam)Create non-basic N7 derivatives (e.g., for specific ADME properties).
Path C Selective Deprotection N2-H, N7-LactamAllows functionalization of N2 before reducing N7.
Diagram 2: Orthogonal Functionalization Workflow

This workflow demonstrates how to generate a library of derivatives from the common intermediate.

OrthogonalProtection cluster_pathA Path A: Standard cluster_pathB Path B: N7 First cluster_pathC Path C: N2 First Lactam Spiro-Lactam (N2-Boc, N7=O) StepA1 Reduction (LiAlH4) Lactam->StepA1 StepB1 N7-Alkylation (NaH, R-X) Lactam->StepB1 StepC1 Acid Deprotection (TFA/DCM) Lactam->StepC1 ProdA Mono-Boc Diamine (N2-Boc, N7-H) StepA1->ProdA StepB2 Reduction StepB1->StepB2 ProdB N7-Substituted (N2-Boc, N7-R) StepB2->ProdB StepC2 N2-Acylation (R-COCl) StepC1->StepC2 ProdC N2-Substituted Lactam (N2-Acyl, N7=O) StepC2->ProdC

Caption: Divergent synthesis pathways from the common Spiro-Lactam intermediate.

Key Experimental Data & Troubleshooting

Yield Expectations
Reaction StepTypical YieldCritical Parameter
Alkylation (LDA) 65–75%Temperature control (-78°C) is vital to prevent polymerization of chloroacetonitrile.
Reductive Cyclization 80–90%Catalyst loading (Raney Ni). Fresh catalyst is essential.
Lactam Reduction 70–85%Quenching protocol. Aluminum salts can trap product; use Fieser method or Rochelle's salt.
Troubleshooting Guide
  • Issue: Incomplete cyclization during hydrogenation.

    • Fix: Ensure the intermediate nitrile is pure. Residual cyanide or sulfur can poison the Raney Ni catalyst. Increase pressure to 60 psi or add a trace of ammonia.

  • Issue: Difficulty isolating the diamine after LiAlH4 reduction.

    • Fix: The diamine is highly polar. Do not use aqueous extraction if possible. Instead, quench with solid

      
      , filter, and purify the amine as a Boc-protected derivative or salt (e.g., oxalate).
      

References

  • Synthesis of 2,7-diazaspiro[4.4]nonane derivatives (Crystal Structure & Protocol)

    • Title: Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.[2]

    • Source: PubMed Central (PMC) / NIH.
    • URL:[Link]

  • Medicinal Chemistry Applications (Menin-MLL Inhibitors)

    • Title: 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes.[3]

    • Source: PCT Patent WO 2018/024602 A1 (via Google P
    • URL:[Link]

  • General Spirocyclic Synthesis (Review)

    • Title: Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.[1]

    • Source: International Journal of Molecular Sciences (MDPI).
    • URL:[Link]

  • Orthogonal Protection Strategies

    • Title: Selecting Orthogonal Building Blocks for Solid Phase Synthesis.[]

    • Source: MilliporeSigma Technical Library.

Sources

2,7-Diazaspiro[4.4]nonane dihydrobromide physical properties

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

2,7-Diazaspiro[4.4]nonane dihydrobromide is a specialized salt form of the rigid bicyclic diamine 2,7-diazaspiro[4.4]nonane (CAS 175-96-2).[1] While the dihydrochloride salt is the industry standard for commercial cataloging, the dihydrobromide (2HBr) form is often pursued in advanced stages of drug development to modulate solubility, hygroscopicity, or crystal lattice energy during polymorphism screening.[1]

This guide moves beyond basic catalog data to provide a predictive and empirical framework for working with this specific salt. It addresses the critical need for rigid, spirocyclic scaffolds in modern medicinal chemistry—specifically for restricting conformational space in GPCR ligands (e.g., muscarinic agonists) and protein-protein interaction inhibitors (e.g., Menin-MLL).[1]

Part 2: Chemical Identity & Structural Analysis

The spirocyclic core imposes a specific vector geometry on the two nitrogen atoms, creating a non-planar, three-dimensional scaffold that avoids the "flatland" problem of traditional aromatic drug discovery.[1]

Structural Visualization

G Core 2,7-Diazaspiro[4.4]nonane (Cationic Core) N2 N-2 (Protonated) Core->N2 Contains N7 N-7 (Protonated) Core->N7 Contains Br1 Br- Counterion N2->Br1 Ionic Interaction Br2 Br- Counterion N7->Br2 Ionic Interaction

Figure 1: Ionic assembly of the dihydrobromide salt. The spiro-carbon (C5) locks the two pyrrolidine rings perpendicular to each other, creating a distinct 3D vector for the protonated nitrogens.[1]

Physicochemical Profile

The following data distinguishes the commercially common parent/HCl forms from the specific Dihydrobromide target.

PropertyParent AmineDihydrochloride (2HCl)Dihydrobromide (2HBr)
CAS Registry 175-96-291188-26-0Not Listed (Custom)
Formula C₇H₁₄N₂C₇H₁₄N₂[1][2] · 2HClC₇H₁₄N₂[1] · 2HBr
Mol. Weight 126.20 g/mol 199.12 g/mol 288.02 g/mol
Physical State Viscous Liquid / Low MP SolidWhite Crystalline SolidOff-white/Beige Crystalline Solid
Melting Point ~24-28°C168-172°C (softens)>200°C (Predicted/Decomp)
Hygroscopicity High (absorbs CO₂)ModerateLow to Moderate
pKa (Est.) 11.2 (N2), 10.5 (N7)N/A (Salt)N/A (Salt)

Expert Insight: The HBr salt is significantly heavier (approx. 45% mass increase over HCl).[1] In formulation, this mass difference must be accounted for when calculating stoichiometry for reactions. HBr salts often exhibit higher melting points and different solubility profiles in alcoholic solvents compared to HCl salts, making them useful for purification via recrystallization.

Part 3: Experimental Protocols

Since the dihydrobromide is not a standard catalog item, it is typically prepared from the parent amine or by converting the dihydrochloride.[1]

Protocol A: Synthesis of 2,7-Diazaspiro[4.4]nonane Dihydrobromide

Target: Conversion of 1.0 g of Parent Amine to Dihydrobromide Salt.[1]

Reagents:

  • 2,7-Diazaspiro[4.4]nonane (Parent Amine, >95% purity).[1][3][4][5]

  • Hydrobromic acid (48% aq. or 33% in AcOH).[1]

  • Ethanol (Absolute) and Diethyl Ether (anhydrous).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (7.92 mmol) of the parent amine in 10 mL of absolute ethanol at 0°C (ice bath).

    • Why: Exothermic reaction control.[1] Ethanol provides a medium where the mono-salt might be soluble, but the di-salt precipitates or crystallizes upon cooling/antisolvent addition.[1]

  • Acidification: Dropwise add 2.2 equivalents (approx. 2.0 mL of 48% HBr) while stirring vigorously.

    • Checkpoint: Monitor pH.[1] Target pH < 2 to ensure full protonation of both secondary amines.

  • Precipitation: Stir for 30 minutes at 0°C. If a precipitate forms, filter immediately. If not, add anhydrous Diethyl Ether (20-30 mL) dropwise until turbidity persists.[1]

  • Crystallization: Store at -20°C overnight to maximize yield.

  • Isolation: Filter the solid under argon (hygroscopic precaution). Wash with cold ether (3 x 10 mL).[1]

  • Drying: Dry in a vacuum oven at 40°C for 6 hours over P₂O₅.

Protocol B: Free-Basing (Salt-to-Base Conversion)

Use this when the active amine is required for a coupling reaction (e.g., amide bond formation).[1]

Workflow Start Start: 2,7-Diazaspiro[4.4]nonane 2HBr Step1 Dissolve in Min. Water (10 mL/g) Start->Step1 Step2 Add 4M NaOH (pH > 12) Step1->Step2 Basification Step3 Extract with DCM/IPA (3:1 ratio) Step2->Step3 Extraction Step4 Dry Organic Layer (Na2SO4) Step3->Step4 End Evaporate: Free Amine Oil Step4->End Concentration

Figure 2: Workflow for regenerating the reactive free amine from the stable HBr salt.

Critical Note: The parent amine is highly soluble in water.[1] Standard extraction with DCM alone often results in poor recovery. Using a DCM:Isopropanol (3:1) mixture improves recovery of polar amines from the aqueous phase.[1]

Part 4: Applications in Drug Discovery

Conformational Restriction

The 2,7-diazaspiro[4.4]nonane core is a privileged scaffold .[1] Unlike piperazine (which exists in a chair conformation), the spiro-pyrrolidine system is rigid.[1]

  • Mechanism: It orients substituents at defined vectors (approx. 90° dihedral angle between rings).[1]

  • Use Case: Used to mimic β-turns in peptidomimetics or to probe the spatial requirements of binding pockets in Menin-MLL interaction inhibitors.[1]

Solubility Modulation

In lead optimization, if a clinical candidate containing this core exhibits poor dissolution rates as a hydrochloride salt (due to the "common ion effect" in the stomach or excessive lattice energy), the dihydrobromide or hemisulfate salts are screened.[1]

  • HBr Advantage: HBr salts often break crystal lattices more easily than HCl salts in aqueous media, potentially improving bioavailability for highly crystalline compounds.[1]

Part 5: Safety & Handling (SDS Summary)

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[1][6]
Eye Irritation H319Causes serious eye irritation.[1][6]
STOT-SE H335May cause respiratory irritation.[1][6]
  • Handling: HBr salts can release trace HBr gas if heated excessively or exposed to strong moisture.[1] Handle in a fume hood.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at room temperature.

References

  • PubChem. (2025).[1][6] 2,7-Diazaspiro[4.4]nonane (Compound CID 12691883).[1][6][7] National Library of Medicine.[1] [Link]

  • PrepChem. (2023).[1] Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.[1][8] (Protocol adapted for HBr synthesis).[1] [Link]

Sources

Technical Guide: Spectroscopic Profiling of 2,7-Diazaspiro[4.4]nonane Dihydrobromide

[1]

Executive Summary

2,7-Diazaspiro[4.4]nonane dihydrobromide (C




11

This guide provides a rigorous analytical framework for verifying the identity and purity of this salt form.[1] As the dihydrobromide salt is often generated to improve crystallinity or stability over the hygroscopic dihydrochloride, accurate spectroscopic validation is essential for downstream applications in peptide mimetics and GPCR ligand synthesis.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 2,7-Diazaspiro[4.4]nonane dihydrobromide
Common Name 2,7-Diazaspiro[4.4]nonane 2HBr
CAS Number (Free Base) 175-96-2
CAS Number (2HCl) 91188-26-0 (Analogous Reference)
Molecular Formula C

H

Br

N

Molecular Weight 288.03 g/mol (Salt); 126.20 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the impurity profile (e.g., residual succinic acid derivatives or mono-protected intermediates).[1]

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the standard route via the "Spirodilactone" intermediate, highlighting critical control points.

SynthesisPathSuccinicSuccinic Acid(Starting Material)Dilactone1,6-Dioxaspiro[4.4]nonane-2,7-dione(Spirodilactone)Succinic->DilactoneCyclization(High Temp)Diamine2,7-Diazaspiro[4.4]nonane(Free Base)Dilactone->DiamineReduction(LiAlH4 or BH3)Salt2,7-Diazaspiro[4.4]nonaneDihydrobromideDiamine->SaltSalt Formation(HBr/AcOH)

Figure 1: Synthetic pathway from succinic acid precursors to the final dihydrobromide salt.[1]

Spectroscopic Characterization

The high symmetry of the 2,7-diazaspiro[4.4]nonane core (

11
A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: Deuterium Oxide (D

1

1

H NMR Data (400 MHz, D

O)

Note: Chemical shifts are referenced to HDO (

PositionShift (

ppm)
MultiplicityIntegrationAssignment

-CH

3.45 – 3.55Singlet (Broad)8HMethylene adjacent to N

-CH

2.15 – 2.25Singlet (Broad)4HMethylene adjacent to Spiro C

Interpretation:

  • Symmetry Check: You should observe only two distinct signal sets in the aliphatic region.[1] The appearance of complex multiplets often indicates ring opening or lack of spiro-quaternary formation.[1]

  • Salt Effect: The

    
    -protons are significantly deshielded (~3.5 ppm) compared to the free base (~2.8 ppm) due to the inductive effect of the protonated nitrogen.[1]
    

C NMR Data (100 MHz, D

O)
PositionShift (

ppm)
Assignment
C-N (

)
46.5 – 47.5Methylene carbons adjacent to Nitrogen
C-Spiro 42.0 – 43.0Quaternary Spiro Carbon (C5)
C-

34.5 – 35.5Methylene carbons adjacent to Spiro center
B. Mass Spectrometry (HRMS-ESI)

Since the dihydrobromide is a salt, ESI+ will detect the protonated cation.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Theoretical Mass [M+H]

    
    :  127.1230 Da (for C
    
    
    H
    
    
    N
    
    
    ).[1]
  • Observed Species:

    • [M+H]

      
      :  ~127.12 m/z (Base Peak).[1]
      
    • [M+2H]

      
      :  ~64.06 m/z (Often seen at high cone voltage).[1]
      
  • Anion Check: In negative mode (ESI-), look for characteristic Bromide isotope pattern (m/z 79 and 81 in 1:1 ratio) to confirm the counterion.[1]

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Frequency (cm

)
Vibration ModeDiagnostic Value
2400 – 3000 N-H

Stretch
Broad, strong "ammonium band"; confirms salt formation.[1]
2950, 2870 C-H Stretch (sp

)
Aliphatic backbone integrity.[1]
1580 – 1600 N-H DeformationScissoring bending mode of the ammonium group.[1]
~1450 CH

Bend
Methylene deformation.[1]

Experimental Protocols

Protocol 1: Validation of Salt Stoichiometry (Gravimetric/Titration)

Why: To distinguish between monohydrobromide and dihydrobromide.[1]

  • Dissolve: 50 mg of the analyte in 10 mL deionized water.

  • Titrate: Use 0.1 N AgNO

    
     (Silver Nitrate) with eosin indicator or potentiometric endpoint.[1]
    
  • Calculation:

    
    [1]
    
    • Target: For Dihydrobromide, Eq. Wt. ≈ 144 g/eq (288/2).

    • Target: For Monohydrobromide, Eq. Wt. ≈ 207 g/eq.

Protocol 2: Recrystallization for Analytical Standard

Why: Crude salts often trap HBr or solvent.[1] This ensures a clean baseline for NMR.[1]

  • Solvent System: Ethanol/Water (9:1).[1]

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol/Water.[1]

    • Hot filtration to remove insoluble particulates.[1]

    • Allow slow cooling to RT, then 4°C overnight.

    • Filter crystals and wash with cold absolute ethanol.[1]

    • Drying: Vacuum oven at 50°C for 6 hours (hygroscopic nature requires thorough drying).

References

  • Spirocyclic Scaffold Synthesis: J. Org. Chem. 1997, 62, 21, 7514.[1][2] [1]

  • NMR Reference Data: J. Org. Chem. 1997, 62, 7512-7515.[1][2] [1]

  • Crystallographic Data: Acta Cryst. 2011, E67, o3492.

  • General Properties: PubChem Compound Summary for CID 12691883 (2,7-Diazaspiro[4.4]nonane). [1]

2,7-Diazaspiro[4.4]nonane dihydrobromide mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing medicinal chemistry and drug discovery workflows, I approach 2,7-Diazaspiro[4.4]nonane dihydrobromide (CAS 77415-55-5) not as an end-product, but as a privileged architectural foundation. This highly constrained, spirocyclic diamine does not possess an intrinsic in vivo mechanism of action as a standalone active pharmaceutical ingredient (API). Rather, its "mechanism" is defined by the precise 3D spatial geometry it imparts on derivative molecules.

This technical guide explores the scaffold mechanics, translational pharmacology, and self-validating experimental workflows associated with this critical building block.

Chemical Anatomy & Scaffold Rationale

Before exploring its pharmacological translation, we must address the causality behind the chemical form. Why utilize the dihydrobromide (2HBr) salt instead of the free base?

The free base of 2,7-diazaspiro[4.4]nonane is highly hygroscopic and susceptible to rapid N-oxidation under atmospheric conditions. The locks the secondary amines in a protonated state, conferring exceptional crystalline stability and shelf-life. More importantly, the bromide counterions provide a highly predictable stoichiometric baseline. This is a critical prerequisite for orthogonal protection strategies, as both nitrogen atoms (N2 and N7) reside in structurally similar pyrrolidine rings with nearly identical pKa values.

Translational Mechanisms of Action

When derivatized, the 2,7-diazaspiro[4.4]nonane core acts as a rigid structural anchor, forcing its basic nitrogens into optimal trajectories for target engagement. Recent drug development has leveraged this scaffold across three distinct pharmacological pathways.

Pathway A: Sigma Receptor (S1R/S2R) Modulation & Antiallodynia

The most prominent application of this scaffold is in the development of1 for the treatment of neuropathic pain[1]. At physiological pH, the protonated nitrogen of the 2,7-diazaspiro[4.4]nonane core engages in critical salt bridges and hydrogen bonds with highly conserved acidic residues within the receptor's binding pocket: Asp29 and Glu172 for S1R, and Asp29, Asp56, and Glu73 for S2R[1]. This precise anchoring enables compounds like AD258 to act as functional S1R antagonists, modulating downstream ion channels (e.g., NMDAR) to reduce central sensitization and exert potent antiallodynic effects without motor impairment[2].

Pathway B: Dopamine D3 Receptor (D3R) Selectivity

In neuropharmacology, the diazaspiro system is utilized as a 3[3]. By incorporating this rigid core into larger ligand templates, researchers can significantly reduce ligand promiscuity across highly conserved aminergic G-Protein-Coupled Receptors (GPCRs). The scaffold shifts the binding profile toward competitive antagonism at the D3R orthosteric binding pocket, yielding a linear regression slope near unity in Schild plot analyses[3].

Pathway C: Viral Fusion Glycoprotein Inhibition

In antiviral research, the spirocyclic nature of the scaffold is used to replace traditional piperidine rings in 4[4]. This structural substitution effectively reduces the lipophilicity of the lead compounds while enhancing hepatic microsomal metabolic stability[4].

MoA A 2,7-Diazaspiro[4.4]nonane Core B Protonated N-atom (Physiological pH) A->B In Vivo Protonation C Sigma-1 Receptor (S1R) Asp29 / Glu172 Binding B->C Salt Bridge Formation D Sigma-2 Receptor (S2R) Asp29 / Asp56 / Glu73 Binding B->D Salt Bridge Formation E S1R Antagonism (Ion Channel Modulation) C->E Functional Antagonism F Antiallodynic Efficacy (Pain Reduction) E->F Decreased Sensitization

Fig 1: Pharmacological mechanism of diazaspiro-derived Sigma receptor antagonists.

Quantitative Data Summarization

The following table summarizes the binding affinities and selectivity profiles of key 2,7-diazaspiro[4.4]nonane derivatives at Sigma receptors, demonstrating the scaffold's capacity to generate highly potent ligands.

Compound / ScaffoldTargetS1R K_i (nM)S2R K_i (nM)Pharmacological Outcome
AD258 (Derivative) S1R / S2R3.52.6Potent Antiallodynic Efficacy[1]
Compound 8a S1RHigh AffinityModerate~15-fold S1R Selectivity[1]
Unsubstituted Core N/A>10,000>10,000Pharmacologically Inert Precursor

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and biological validation of diazaspiro derivatives must follow self-validating, causally sound protocols.

Protocol 1: Regioselective Functionalization of the Scaffold

Because N2 and N7 have nearly identical pKa values, functionalizing the scaffold requires strict kinetic control to prevent symmetrical di-alkylation.

  • Desalting: Suspend 2,7-diazaspiro[4.4]nonane 2HBr in dichloromethane (DCM) and neutralize with N,N-Diisopropylethylamine (DIPEA) to liberate the free base in situ.

  • Orthogonal Protection (Self-Validating Step): Add di-tert-butyl dicarbonate (Boc₂O) dropwise at exactly 0°C at a strict 1.0 molar equivalent. Causality: The 0°C temperature suppresses the reaction kinetics, ensuring that once one nitrogen is Boc-protected, the steric hindrance prevents the second nitrogen from reacting, yielding the mono-Boc intermediate.

  • N-Alkylation: React the unprotected nitrogen with the target alkyl halide (e.g., a hydrophobic spacer) using K₂CO₃ in acetonitrile at 75°C for 12 hours.

  • Deprotection: Cleave the Boc group using Trifluoroacetic acid (TFA) in DCM to yield the active pharmacophore ready for target engagement.

Protocol 2: Radioligand Binding Assay (S1R/S2R)

To prove that the synthesized derivative binds competitively to the target, a displacement assay is utilized.

  • Membrane Preparation: Isolate cellular membranes from HEK293 cells stably expressing human S1R or S2R.

  • Radioligand Incubation: Incubate the membranes with the diazaspiro derivative and a specific radiotracer (-pentazocine for S1R; [³H]DTG for S2R).

  • Pharmacological Masking (Self-Validating Step): When assaying for S2R, add dextrallorphan to the incubation buffer. Causality: [³H]DTG is non-selective and binds to both S1R and S2R. Dextrallorphan selectively masks S1R, ensuring that the radioactive signal exclusively represents S2R binding. This self-validates the selectivity data and prevents false-positive S2R affinities.

  • Quantification: Terminate the reaction via rapid filtration through glass fiber filters. Measure bound radioactivity using liquid scintillation counting and calculate the K_i via the Cheng-Prusoff equation.

Protocol S1 1. Scaffold Prep 2,7-Diazaspiro[4.4]nonane 2HBr S2 2. Desalting & Protection Mono-Boc Regioselectivity S1->S2 S3 3. N-Alkylation Hydrophobic Group Addition S2->S3 S4 4. Target Validation Radioligand Binding (Ki) S3->S4 S5 5. In Vivo Profiling Capsaicin Allodynia Model S4->S5

Fig 2: Experimental workflow from diazaspiro scaffold preparation to in vivo validation.

References

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity , PMC, 1

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) , PMC, 3

  • 2,7-Diazaspiro[4.4]nonane dihydrobromide | 77415-55-5 , Sigma-Aldrich, 5

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity , Journal of Medicinal Chemistry - ACS Publications, 2

  • Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile , Journal of Medicinal Chemistry - ACS Publications, 4

Sources

biological activity of 2,7-Diazaspiro[4.4]nonane compounds

Author: BenchChem Technical Support Team. Date: March 2026

The 2,7-Diazaspiro[4.4]nonane Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry

Executive Summary

The 2,7-diazaspiro[4.4]nonane core represents a "privileged scaffold" in modern medicinal chemistry. Unlike flexible linear amines, this spirocyclic system offers rigid conformational restriction, precise vector positioning of hydrogen bond donors/acceptors, and a distinct IP (intellectual property) space. Its biological utility spans three distinct therapeutic verticals: Sigma Receptor (SR) modulation for neuropathic pain, Nicotinic Acetylcholine Receptor (nAChR) agonism for cognitive disorders, and Menin-MLL inhibition in oncology.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis, and experimental validation of this versatile moiety.

Part 1: Structural Biology & Chemical Properties

The 2,7-diazaspiro[4.4]nonane system consists of two pyrrolidine rings sharing a single quaternary carbon (C5). This structural feature confers unique properties:

  • Conformational Locking: The spiro center freezes the orientation of the two nitrogen atoms, reducing the entropic penalty upon binding to a receptor.

  • Vector Analysis: The Nitrogen-Nitrogen distance is fixed, allowing for highly specific bridging interactions between aspartate residues in GPCRs or ion channels.

  • Chirality: The scaffold is achiral (meso) if unsubstituted or symmetrically substituted, but desymmetrization (e.g., N-benzyl on one ring) creates chiral centers, offering opportunities for enantioselective binding.

Visual: Scaffold Numbering & Vector Map

G cluster_legend Key Features C5 C5 (Spiro) C1 C1 C5->C1 C6 C6 C5->C6 N2 N2 N7 N7 N2->N7 Fixed Vector Distance C3 C3 N2->C3 C8 C8 N7->C8 C1->N2 C4 C4 C3->C4 C4->C5 C6->N7 C9 C9 C8->C9 C9->C5 Desc C5: Quaternary Spiro Center N2/N7: H-Bond Acceptors/Donors Rigid 3D Topology

Caption: Structural connectivity of 2,7-diazaspiro[4.4]nonane. The spiro-C5 center locks the N2 and N7 vectors, critical for receptor selectivity.

Part 2: Primary Therapeutic Application: Sigma Receptors (Pain & CNS)

The most advanced application of 2,7-diazaspiro[4.4]nonane derivatives lies in Sigma Receptor (SR) modulation. Unlike opioids, SR ligands do not directly bind Mu-opioid receptors (MOR) but modulate the signaling pathways associated with pain sensitization.

Mechanism of Action
  • Target: Sigma-1 Receptor (S1R) and Sigma-2 Receptor (S2R).

  • Mode: S1R Antagonism.[1]

  • Effect: S1R antagonists block the "wind-up" phenomenon in the spinal cord (central sensitization). They have been shown to rescue morphine tolerance and enhance analgesia without increasing opioid side effects.

Case Study: Compound AD258

Compound AD258 is a premier example of this scaffold's utility.

  • Structure: 2,7-diazaspiro[4.4]nonane core with specific N-substitutions (e.g., phenylalkyl chains).

  • Activity: High affinity for S1R (

    
     nM) and S2R (
    
    
    
    nM).
  • In Vivo Result: Potent antiallodynic effect in capsaicin-induced pain models.[1]

  • Key Insight: The protonated nitrogen of the spiro core forms a critical salt bridge with Asp29 in the S1R binding pocket.

Visual: Sigma Receptor Signaling Pathway

SigmaPath cluster_cell Post-Synaptic Neuron Ligand 2,7-Diazaspiro Ligand (AD258) S1R Sigma-1 Receptor (Chaperone) Ligand->S1R Antagonism NR2B NMDA Receptor (NR2B Subunit) S1R->NR2B Modulates Phosphorylation Ca Ca2+ Influx NR2B->Ca Potentiation Blocked PKC PKC Activation Ca->PKC NOS nNOS / NO Production PKC->NOS Pain Central Sensitization (Neuropathic Pain) NOS->Pain Reduces

Caption: Mechanism of S1R antagonism by 2,7-diazaspiro ligands. Blocking S1R prevents NMDA receptor potentiation, reducing calcium influx and subsequent central sensitization.

Part 3: Secondary Applications

Cholinergic Modulation (nAChR)

The 2,7-diazaspiro[4.4]nonane core serves as a rigid mimetic of the pyrrolidine ring found in nicotine.

  • Target:

    
     Nicotinic Acetylcholine Receptor.[2][3][4][5][6][7]
    
  • Role: Partial Agonist or Antagonist (depending on N-substitution).

  • Utility: Cognitive enhancement, smoking cessation, and neuroprotection.

  • SAR Note: The distance between the basic nitrogen (N2/N7) and an aromatic acceptor (often a pyridine ring attached to one nitrogen) mimics the pharmacophore of epibatidine.

Oncology: Menin-MLL Inhibition

Recent patents (e.g., by Bayer) utilize the 2,7-diazaspiro[4.4]nonane scaffold to disrupt the protein-protein interaction between Menin and MLL (Mixed Lineage Leukemia) fusion proteins.

  • Mechanism: The spiro scaffold acts as a rigid spacer, positioning hydrophobic groups to fill the Menin central pocket, displacing MLL.

  • Indication: Acute leukemias harboring MLL translocations.

Part 4: Synthesis & Experimental Protocols

Synthesis Workflow

The most robust synthesis involves the "Cyclization Strategy" starting from succinimide derivatives or via double alkylation.

Protocol: Synthesis of 2,7-Diazaspiro[4.4]nonane-1,6-dione (Key Intermediate)

  • Reactants: Itaconic acid or succinate derivatives + primary amines.

  • Cyclization: Thermal or acid-catalyzed condensation forms the first ring.

  • Spiro-formation: Dieckmann condensation or alkylation of the central carbon using 1,2-dihaloethane equivalents (though direct spiro-ring formation from malonate derivatives is more common).

Standard Laboratory Route (Reductive Cyclization):

  • Start: Cyclopentanone + Cyanoacetamide.

  • Intermediate: Spiro-glutarimide derivative.

  • Reduction: LiAlH4 reduction of the imide/nitrile groups yields the saturated amine.

Visual: Synthetic Route (Conceptual)

Synthesis Start Cyclopentanone + Cyanoacetamide Step1 Knoevenagel Condensation Start->Step1 Inter1 Spiro-Glutarimide Intermediate Step1->Inter1 Step2 LiAlH4 Reduction (THF, Reflux) Inter1->Step2 Final 2,7-Diazaspiro[4.4]nonane Step2->Final

Caption: General synthetic pathway for the generation of the 2,7-diazaspiro[4.4]nonane core.

Assay Protocol: Sigma-1 Receptor Binding (Radioligand)

To validate biological activity, the following standardized protocol is recommended.

  • Membrane Preparation: Use Guinea pig brain or HEK293 cells overexpressing human S1R. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand:

    
     (Specific S1R agonist).
    
  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL test compound (2,7-diazaspiro derivative) + 50 µL radioligand (2 nM final).

    • Incubate at 37°C for 120 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[5][8]

Data Summary: Biological Profile

Activity ClassTargetKey DerivativeFunction

/

Indication
Neurology Sigma-1 (S1R)AD258Antagonist3.5 nMNeuropathic Pain
Neurology Sigma-2 (S2R)AD258Agonist/Antag2.6 nMAnalgesia / Oncology
Psychiatry

nAChR
2-Pyridyl-spiroAgonist< 50 nMCognitive Deficits
Oncology Menin-MLLBayer PatentsInhibitor< 100 nMAcute Leukemia

References

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry.

  • 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes. World Intellectual Property Organization (WO 2018/024602).

  • Diazaspirocyclic compounds as selective ligands for the α4β2 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters.

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem Technical Notes.

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists. European Journal of Medicinal Chemistry.

Sources

The 2,7-Diazaspiro[4.4]nonane Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional molecular architectures. Among these, spirocyclic systems have garnered significant attention due to their ability to confer conformational rigidity and novel exit vectors for substituent placement, often leading to enhanced target selectivity and improved pharmacokinetic properties.[1] This in-depth guide focuses on the 2,7-diazaspiro[4.4]nonane core, a compelling and increasingly utilized scaffold in contemporary drug discovery.

The 2,7-diazaspiro[4.4]nonane framework features two pyrrolidine rings fused at a central quaternary carbon atom. This arrangement provides a rigid, three-dimensional structure that can orient functional groups in precise spatial arrangements, making it an attractive template for designing ligands that can effectively interact with the complex topographies of biological targets.

Physicochemical Properties of the 2,7-Diazaspiro[4.4]nonane Core

The parent 2,7-diazaspiro[4.4]nonane is a foundational structure from which a multitude of derivatives can be synthesized. Its physicochemical properties are crucial for its utility as a drug scaffold.

PropertyValueSource
Molecular FormulaC₇H₁₄N₂[2]
Molecular Weight126.20 g/mol [2]
XLogP3-AA-0.3[2]
Hydrogen Bond Donor Count2ChemScene
Hydrogen Bond Acceptor Count2ChemScene
Rotatable Bond Count0ChemScene
Topological Polar Surface Area24.1 Ų[2]

Synthesis of the 2,7-Diazaspiro[4.4]nonane Core

The construction of the 2,7-diazaspiro[4.4]nonane ring system can be achieved through various synthetic strategies. A common approach involves the catalytic hydrogenation of a suitable precursor.

General Synthetic Workflow

Synthesis of 2,7-Diazaspiro[4.4]nonane start Precursor (e.g., 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride) reagents H₂, Catalyst (e.g., Pd/C) start->reagents Hydrogenation product 2,7-Diazaspiro[4.4]nonane (or derivative) reagents->product solvent Solvent (e.g., Methanol) solvent->reagents

Caption: A generalized workflow for the synthesis of the 2,7-diazaspiro[4.4]nonane core via catalytic hydrogenation.

Experimental Protocol: Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

A representative procedure for the synthesis of a 2,7-diazaspiro[4.4]nonane derivative involves the debenzylation of a protected precursor via hydrogenation.[3]

Materials:

  • 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

  • Methanol

  • 20% Palladium on carbon (Pd/C) catalyst

  • Acetonitrile

  • Hydrogenation apparatus

Step-by-Step Procedure:

  • A solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in 150 ml of methanol is prepared.

  • To this solution, 1.0 g of 20% palladium on carbon catalyst is added.

  • The mixture is hydrogenated at a pressure of 4.5 x 10⁵ Pa for two days.

  • After the reaction is complete, the mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield a thick syrup.

  • Acetonitrile is added to the syrup to induce crystallization.

  • The resulting crystals of 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride are collected.

Derivatization and Structure-Activity Relationships (SAR)

The two secondary amine groups of the 2,7-diazaspiro[4.4]nonane core provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships. The substituents at the N2 and N7 positions can be independently modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

Derivatization of 2,7-Diazaspiro[4.4]nonane core 2,7-Diazaspiro[4.4]nonane Core r1 R¹ Substituent at N2 core->r1 Alkylation, Acylation, etc. r2 R² Substituent at N7 core->r2 Alkylation, Acylation, etc. activity Biological Activity (Affinity, Selectivity, PK/PD) r1->activity Modulates r2->activity Modulates

Caption: Key derivatization points on the 2,7-diazaspiro[4.4]nonane core and their influence on biological activity.

Applications in Medicinal Chemistry

The unique structural features of the 2,7-diazaspiro[4.4]nonane scaffold have been exploited in the development of potent and selective ligands for various biological targets.

Sigma Receptor Ligands for Analgesia

Derivatives of 2,7-diazaspiro[4.4]nonane have emerged as highly potent ligands for sigma receptors (S1R and S2R), which are implicated in pain modulation.[4] By decorating the amino moieties with hydrophobic groups at varying distances, researchers have developed compounds with high affinity and selectivity for these receptors.[4]

One notable example, compound 9d (AD258), exhibits high binding affinity for both S1R and S2R and has demonstrated significant antiallodynic effects in preclinical pain models.[4] The protonated nitrogen of the 2,7-diazaspiro[4.4]nonane core plays a crucial role in binding, forming salt bridges or hydrogen bonds with key aspartate residues in the receptor binding pocket.[4]

CompoundS1R Kᵢ (nM)S2R Kᵢ (nM)
8aHigh affinityLower affinity
9aLower affinityHigh affinity
9d (AD258)3.52.6

Data sourced from the Journal of Medicinal Chemistry.[4]

Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction

The protein-protein interaction (PPI) between menin and mixed lineage leukemia (MLL) is a critical driver in certain types of cancer and is also implicated in diabetes.[5] The development of small molecule inhibitors of this PPI represents a promising therapeutic strategy.

A patent application from Bayer describes a series of 2,7-diazaspiro[4.4]nonane derivatives as inhibitors of the menin-MLL interaction for the treatment or prevention of cancers and diabetes.[5] This highlights the potential of this scaffold to disrupt challenging PPIs, a key area of interest in modern drug discovery.

Menin-MLL Inhibition cluster_0 Normal Cellular Function cluster_1 Therapeutic Intervention menin Menin mll MLL menin->mll Binds gene Target Gene Expression (e.g., leading to cell proliferation) mll->gene Activates menin_i Menin mll_i MLL menin_i->mll_i Interaction Blocked blocked Inhibition of Target Gene Expression mll_i->blocked Activation Prevented inhibitor 2,7-Diazaspiro[4.4]nonane Derivative inhibitor->menin_i Binds to Menin

Sources

Methodological & Application

Application Note: 2,7-Diazaspiro[4.4]nonane Scaffolds in Next-Generation Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,7-diazaspiro[4.4]nonane scaffold represents a high-value "privileged structure" in modern oncology drug discovery. Unlike traditional flat aromatic rings (e.g., benzene, pyridine), this spirocyclic diamine offers a rigid, three-dimensional (3D) architecture. This "escape from flatland" allows for:

  • Enhanced Vectorization: Precise spatial positioning of pharmacophores to explore novel binding pockets.

  • Improved Physicochemical Properties: Increased water solubility (lower LogP) and metabolic stability (higher Fsp³) compared to planar analogs.

  • Target Specificity: Critical utility in disrupting difficult Protein-Protein Interactions (PPIs), most notably the Menin-MLL complex in acute leukemias.[1]

This guide details the application of 2,7-diazaspiro[4.4]nonane as a core scaffold for Menin-MLL inhibitors, providing a validated chemical synthesis protocol and a biological screening workflow.

Core Application: Menin-MLL Inhibition

The interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical oncogenic driver in specific acute leukemias (MLL-rearranged AML/ALL).[1][2] Small molecule inhibitors must disrupt this high-affinity PPI.

Mechanistic Rationale

The Menin-MLL interface is a large, hydrophobic pocket. Flat inhibitors often lack the necessary shape complementarity. The 2,7-diazaspiro[4.4]nonane scaffold serves as a rigid spacer that:

  • Projects a hydrophobic group (e.g., a fluorophenyl ring) deep into the Menin "thumb" pocket.

  • Orients a polar "tail" (e.g., amine or amide) to interact with solvent-exposed residues, mimicking the MLL fusion protein's binding vector.

  • Case Study: Bayer and other groups have utilized this spiro-scaffold to generate compounds with nanomolar affinity (IC₅₀ < 50 nM) and superior oral bioavailability compared to earlier piperidine-based analogs.

Visualization: Scaffold Utility in Chemical Space

ChemicalSpace Flat Flat Aromatic Scaffolds (e.g., Piperazine, Biphenyl) Issues Issues: - Poor Solubility - 'Flat' Binding Mode - Rapid Metabolism Flat->Issues Spiro 2,7-Diazaspiro[4.4]nonane Flat->Spiro Scaffold Hopping Benefits Advantages: - High Fsp³ (3D Character) - Rigid Vectorization - Novel IP Space Spiro->Benefits Target Target Application: Menin-MLL Inhibition (Deep Pocket Binding) Benefits->Target

Caption: Transition from planar scaffolds to spirocyclic cores enhances binding affinity and drug-like properties.

Protocol 1: Chemical Synthesis of the Scaffold

Objective: Synthesis of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (Key Building Block). Rationale: This mono-protected intermediate allows for selective functionalization of the distal nitrogen (N-7) before deprotecting N-2, enabling asymmetric library generation.

Reaction Scheme Overview
  • Alkylation: 1-Benzyl-3-pyrrolidone

    
     3-Cyanomethyl intermediate.
    
  • Cyclization/Reduction: Hydrogenation closes the second ring.

  • Protection: Selective Boc-protection.

Step-by-Step Methodology

Reagents:

  • 1-Benzyl-3-pyrrolidone

  • Diethyl cyanomethylphosphonate (Horner-Wadsworth-Emmons reagent)

  • Raney Nickel (Active catalyst)

  • Di-tert-butyl dicarbonate (Boc₂O)[3]

  • Methanol, THF, Sodium Hydride (NaH)

Procedure:

  • Olefination:

    • Suspend NaH (1.2 eq) in dry THF at 0°C. Add diethyl cyanomethylphosphonate (1.2 eq) dropwise. Stir for 30 min.

    • Add 1-Benzyl-3-pyrrolidone (1.0 eq) in THF. Warm to RT and stir for 4 hours.

    • Quench with water, extract with EtOAc.[4] Purify the unsaturated nitrile intermediate.

  • Cyclization (The Critical Step):

    • Dissolve the intermediate in MeOH saturated with ammonia.[5]

    • Add Raney Nickel (approx. 20% w/w).

    • Hydrogenate at 50 psi (3.5 bar) and 50°C for 24 hours.

    • Mechanism:[1][2][3][4][5][6] The nitrile reduces to a primary amine, which intramolecularly attacks the resulting saturated pyrrolidine core (reductive amination/cyclization) to form the spiro junction.

  • N-Protection:

    • Filter off catalyst (Caution: Pyrophoric). Concentrate filtrate.

    • Re-dissolve in DCM/TEA. Add Boc₂O (1.1 eq) to protect the secondary amine.

    • Yield: Expect 60-75% over 3 steps.

Synthesis Workflow Diagram

Synthesis Start Start: 1-Benzyl-3-pyrrolidone Step1 Step 1: HWE Reaction (Diethyl cyanomethylphosphonate, NaH) Forms exo-cyclic alkene Start->Step1 Step2 Step 2: Hydrogenation/Cyclization (H2, Raney Ni, MeOH/NH3) Forms 7-benzyl-2,7-diazaspiro[4.4]nonane Step1->Step2 Step3 Step 3: Debenzylation & Boc-Protection (Pd/C, H2 then Boc2O) Forms Mono-Boc Intermediate Step2->Step3 Final Final Product: tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate Step3->Final

Caption: Synthetic route for the mono-protected 2,7-diazaspiro[4.4]nonane building block.

Protocol 2: Biological Evaluation (Menin-MLL HTRF Assay)

Objective: Quantify the inhibitory potency (IC₅₀) of spiro-derivatives against the Menin-MLL interaction. Method: Homogeneous Time-Resolved Fluorescence (HTRF).[7]

Assay Principle

This assay measures the disruption of the complex between Menin (tagged with Terbium cryptate, the donor) and an MLL peptide (tagged with Fluorescein/d2, the acceptor).

  • Intact Complex: High FRET signal (Donor excites Acceptor

    
     Emission at 520 nm).
    
  • Inhibition: Loss of FRET signal (Donor emission only

    
     620 nm).
    
Materials
  • Donor: Tb-labeled Menin (recombinant human Menin, residues 1-603).

  • Acceptor: FITC-labeled MLL peptide (derived from MLL N-terminus).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.1% BSA, 0.05% Tween-20.

  • Plate: 384-well white, low-volume microplates.

Experimental Steps
  • Compound Preparation:

    • Prepare 10 mM stock solutions of 2,7-diazaspiro[4.4]nonane derivatives in DMSO.

    • Perform 1:3 serial dilutions in assay buffer (final DMSO concentration < 1%).

  • Reaction Assembly:

    • Add 5 µL of diluted compound to the well.

    • Add 5 µL of Tb-Menin (Final conc: 2 nM). Incubate for 15 min at RT.

    • Add 5 µL of FITC-MLL peptide (Final conc: 20 nM).

  • Incubation:

    • Incubate plates for 1 hour at Room Temperature in the dark.

  • Detection:

    • Read on an HTRF-compatible plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm.

    • Emission 1: 620 nm (Tb reference).

    • Emission 2: 520 nm (FITC signal).

  • Data Analysis:

    • Calculate HTRF Ratio =

      
      .
      
    • Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Comparative Data: Spiro vs. Flat Scaffolds

The following table highlights the theoretical advantages of switching from a piperazine core to a 2,7-diazaspiro[4.4]nonane core in a hypothetical Menin inhibitor series.

PropertyPiperazine Analog (Flat)2,7-Diazaspiro[4.4]nonane Analog (Spiro)Impact on Drug Development
Fsp³ Fraction 0.450.72 Higher saturation correlates with better clinical success rates.
Solubility (µM) < 10> 50 Improved oral bioavailability and formulation ease.
Selectivity Low (Promiscuous)High Rigid 3D shape reduces off-target binding (e.g., hERG).
Metabolic Stability Low (Rapid oxidation)Moderate/High Steric bulk of the spiro-center protects vulnerable sites.

References

  • Bayer Pharma AG. (2018). 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes.[8] WO 2018/024602 A1. Link

  • Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic transformation by MLL fusion proteins. Nature Chemical Biology, 8, 277–284. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews, 114(16), 8257–8322. Link

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

  • PrepChem. Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Link

Sources

Application Notes and Protocols: 2,7-Diazaspiro[4.4]nonane Derivatives in Diabetes Treatment

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Therapeutic Avenue for Diabetes

Type 2 diabetes (T2D) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and progressive pancreatic β-cell dysfunction.[1] Current therapeutic strategies often face challenges in providing long-term glycemic control and halting the decline of β-cell mass. A promising and innovative approach to address this unmet need is the regeneration of endogenous pancreatic β-cells. Recent preclinical studies have highlighted the potential of inhibiting the interaction between menin and Mixed Lineage Leukemia (MLL) proteins as a novel strategy to stimulate β-cell proliferation and restore normal glucose homeostasis.[2][3]

This guide provides a comprehensive overview of the application of 2,7-diazaspiro[4.4]nonane derivatives as potent inhibitors of the menin-MLL interaction for the treatment of diabetes. We will delve into the mechanism of action, provide detailed protocols for the synthesis of a representative compound, and outline key in vitro and in vivo assays to evaluate their therapeutic potential.

Mechanism of Action: Targeting Menin-MLL Interaction for β-Cell Regeneration

The protein-protein interaction (PPI) between menin and MLL is a critical regulator of gene expression and has been historically studied in the context of leukemia.[4][5] However, emerging evidence suggests that this interaction also plays a crucial role in pancreatic β-cell homeostasis. Menin acts as a tumor suppressor, and its interaction with the histone methyltransferase MLL is believed to suppress the proliferation of β-cells.[2][3]

Inhibition of the menin-MLL interaction by small molecules, such as 2,7-diazaspiro[4.4]nonane derivatives, has been shown to relieve this suppression, leading to the proliferation of existing β-cells and potentially the regeneration of β-cell mass.[2][3] This regenerative capacity offers a disease-modifying approach to diabetes therapy, aiming to restore the body's natural ability to produce insulin. Preclinical data on menin inhibitors have demonstrated significant improvements in glycemic control, insulin sensitivity, and insulin production in animal models of T2D.[2][3] Notably, these effects have been observed to persist even after discontinuation of treatment, suggesting a lasting restoration of β-cell function.[2]

MENIN_MLL_Pathway cluster_nucleus Pancreatic β-Cell Nucleus MENIN Menin MLL MLL MENIN->MLL Interaction Gene Genes Suppressing β-Cell Proliferation MLL->Gene Binds to Promoter Suppression Transcriptional Suppression Gene->Suppression Leads to Proliferation β-Cell Proliferation Suppression->Proliferation Inhibits Inhibitor 2,7-Diazaspiro[4.4]nonane Derivative Inhibitor->MENIN Binds and Inhibits Interaction with MLL

Caption: Signaling pathway of Menin-MLL interaction and its inhibition.

Synthesis of a Representative 2,7-Diazaspiro[4.4]nonane Derivative

While specific synthetic routes for every bioactive derivative are proprietary, a general and plausible multi-step synthesis for a core 2,7-diazaspiro[4.4]nonane structure, based on publicly available information, is outlined below.[6][7][8] This protocol serves as a template that can be adapted by medicinal chemists to generate a library of derivatives for structure-activity relationship (SAR) studies.

Protocol: Synthesis of a Substituted 2,7-Diazaspiro[4.4]nonane

Step 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve commercially available 1-benzyl-3-methyl-1H-pyrrole-2,5-dione and 1-amino-3-methyl-1H-pyrrole-2,5-dione in a suitable solvent such as glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the trione intermediate.

Step 2: Reduction to 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane

  • Reagent Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the LiAlH₄ suspension in an ice bath. Add a solution of the trione intermediate from Step 1 in anhydrous THF dropwise to the cooled suspension.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Extraction: Filter the resulting solids and wash them with THF. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane.

Step 3: Debenzylation to obtain 2-Methyl-2,7-diazaspiro[4.4]nonane

  • Hydrogenation: Dissolve the product from Step 2 in methanol and add a catalytic amount of 20% palladium on carbon.

  • Reaction: Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., 4.5 x 10⁵ Pa) for 24-48 hours.[6]

  • Work-up: Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the debenzylated product, 2-methyl-2,7-diazaspiro[4.4]nonane.

Step 4: Functionalization of the Spirocyclic Core

The free secondary amine of the 2,7-diazaspiro[4.4]nonane core can then be functionalized through various standard organic reactions, such as amide bond formation or reductive amination, to introduce the desired substituents for optimal interaction with the menin protein.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Cyclization to Trione Start->Step1 Step2 Step 2: LiAlH4 Reduction Step1->Step2 Step3 Step 3: Debenzylation Step2->Step3 Step4 Step 4: Functionalization Step3->Step4 Final Bioactive Derivative Step4->Final

Caption: General synthetic workflow for 2,7-diazaspiro[4.4]nonane derivatives.

In Vitro Evaluation: Assessing Menin-MLL Interaction Inhibition

A key in vitro assay to determine the potency of the synthesized 2,7-diazaspiro[4.4]nonane derivatives is the Fluorescence Polarization (FP) assay. This assay measures the disruption of the menin-MLL protein-protein interaction in a high-throughput format.[9][10]

Protocol: Fluorescence Polarization Assay for Menin-MLL Inhibition

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 0.05% (v/v) Tween-20, and 1 mM DTT.

  • Menin Protein: Recombinant human menin protein.

  • Fluorescently Labeled MLL Peptide: A synthetic peptide corresponding to the menin-binding motif of MLL (e.g., MLL4-15) labeled with a fluorophore such as fluorescein (FITC).[11]

  • Test Compounds: Prepare a serial dilution of the 2,7-diazaspiro[4.4]nonane derivatives in DMSO, and then further dilute in the assay buffer.

2. Assay Procedure:

  • Plate Setup: In a 96-well or 384-well black, low-volume microplate, add the assay buffer.

  • Compound Addition: Add the diluted test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no menin protein).

  • Menin Protein Addition: Add the menin protein to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for compound-protein interaction.

  • Fluorescent Peptide Addition: Add the fluorescently labeled MLL peptide to all wells.

  • Equilibration: Incubate the plate at room temperature, protected from light, for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

3. Data Analysis:

  • The fluorescence polarization (mP) values are calculated by the instrument's software.

  • Plot the mP values against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the fluorescent peptide from menin.

Table 1: Representative In Vitro Activity of Menin-MLL Inhibitors

Compound ClassAssay TypeTargetIC₅₀ (nM)Reference
ThienopyrimidineFPMenin-MLL1,900[12]
Hydroxy/aminomethylpiperidineFPMenin-MLL56[11]
Spiro-condensed azetidineTR-FRETMenin-MLL6.52[13]
Exo-aza spiro compoundHTRFMenin-FITC-MBM13.6[14]

Note: The table presents data for various classes of menin-MLL inhibitors to provide a context for the expected potency.

In Vivo Evaluation: Assessing Anti-Diabetic Efficacy

To evaluate the therapeutic potential of the 2,7-diazaspiro[4.4]nonane derivatives in a living organism, a streptozotocin (STZ)-induced diabetic mouse model is commonly used. This model allows for the assessment of β-cell regeneration and improvements in glycemic control.[1][15][16]

Protocol: STZ-Induced Diabetic Mouse Model and Oral Glucose Tolerance Test (OGTT)

1. Induction of Diabetes:

  • Animal Model: Use adult male mice of a suitable strain (e.g., C57BL/6).

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • STZ Preparation: Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5) immediately before injection.

  • STZ Administration: Administer a single high dose of STZ (e.g., 150-170 mg/kg) via intraperitoneal (IP) injection.[15]

  • Blood Glucose Monitoring: Monitor blood glucose levels daily from a tail vein blood sample using a glucometer. Mice with blood glucose levels consistently above 300 mg/dL are considered diabetic and can be used for the study.

2. Compound Administration:

  • Grouping: Divide the diabetic mice into groups: a vehicle control group and one or more treatment groups receiving different doses of the 2,7-diazaspiro[4.4]nonane derivative.

  • Dosing: Administer the test compound or vehicle daily via a suitable route (e.g., oral gavage or IP injection) for a specified duration (e.g., 4-8 weeks).

3. Oral Glucose Tolerance Test (OGTT):

  • Fasting: At the end of the treatment period, fast the mice overnight (approximately 16 hours).

  • Baseline Glucose: Measure the fasting blood glucose level (t=0).

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time for each group. Calculate the area under the curve (AUC) for glucose excursion. A significant reduction in the AUC in the treated groups compared to the vehicle group indicates improved glucose tolerance.

4. Histological Analysis of Pancreas:

  • Tissue Collection: At the end of the study, euthanize the mice and collect the pancreas.

  • Immunohistochemistry: Fix the pancreas in formalin, embed in paraffin, and section. Perform immunohistochemical staining for insulin to visualize the β-cells within the islets of Langerhans.

  • β-Cell Mass Quantification: Use image analysis software to quantify the β-cell area and total pancreatic area to determine the β-cell mass. An increase in β-cell mass in the treated groups would provide direct evidence of β-cell regeneration.

InVivo_Workflow Start Diabetic Mouse Model (STZ-induced) Treatment Compound Administration (Vehicle vs. Test Compound) Start->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Histology Pancreatic Histology (β-Cell Mass Quantification) Treatment->Histology Data Data Analysis (AUC, β-Cell Mass) OGTT->Data Histology->Data

Caption: Experimental workflow for in vivo evaluation of anti-diabetic efficacy.

Conclusion and Future Directions

The inhibition of the menin-MLL protein-protein interaction by 2,7-diazaspiro[4.4]nonane derivatives represents a novel and exciting therapeutic strategy for the treatment of type 2 diabetes. By promoting the regeneration of pancreatic β-cells, these compounds have the potential to offer a disease-modifying treatment that addresses the root cause of insulin deficiency. The protocols outlined in this guide provide a framework for the synthesis, in vitro screening, and in vivo evaluation of this promising class of molecules. Further research and development in this area may lead to the discovery of a new generation of anti-diabetic drugs that can restore β-cell function and provide long-lasting glycemic control for patients with diabetes.

References

  • Bayer Company and Bayer Pharma Company. (2018). 2,7-Diazaspirononanes for the Treatment or Prevention of Cancers and Diabetes. Patent Application WO 2018/024602 A1.
  • Yin, D., et al. (2006). Recovery of Islet β-Cell Function in Streptozotocin-Induced Diabetic Mice: An Indirect Role for the Spleen. Diabetes, 55(12), 3256-3263. [Link]

  • Creative Biolabs. (n.d.). Streptozotocin induced Diabetes: Protocols & Experimental Insights. Retrieved from [Link]

  • Nir, T., et al. (2007). Glycemic Control Promotes Pancreatic Beta-Cell Regeneration in Streptozotocin-Induced Diabetic Mice. PLoS ONE, 2(2), e213. [Link]

  • Szkudelski, T. (2015). Streptozotocin-induced type 1 diabetes in rodents as a model for studying mitochondrial mechanisms of diabetic β cell glucotoxicity. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1847(4-5), 403-410. [Link]

  • Bar-Tana, J., et al. (2021). Streptozotocin-Induced Diabetes in a Mouse Model (BALB/c) Is Not an Effective Model for Research on Transplantation Procedures in the Treatment of Type 1 Diabetes. Medicina, 57(12), 1297. [Link]

  • Kura Oncology. (2024, July 15). Kura Oncology Presents Preclinical Data on Menin Inhibitor for Diabetes. Patsnap Synapse. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]

  • Kura Oncology. (2024, June 24). Kura Oncology Reports Preclinical Data Supporting Potential for Menin Inhibitor in Diabetes. Retrieved from [Link]

  • nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Grembecka, J., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood, 120(24), 4817-4826. [Link]

  • Krivtsov, A. V., et al. (2019). A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia. Cancer Cell, 36(6), 660-673.e10. [Link]

  • Borkin, D., et al. (2011). Characterization of the menin-MLL inhibitors. Nature Chemical Biology, 7(3), 180-187. [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • BioWorld. (2018, January 15). Bayer discloses new menin/MLL interaction inhibitors. Retrieved from [Link]

  • Cossy, J., & De-Mesmay, R. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 2004(14), 2249-2262. [Link]

  • Google Patents. (2023). Inhibitors of the menin-mll interaction. US20230174541A1.
  • ResearchGate. (2024). The Menin-MLL1 inhibitor showed in vivo antitumor efficacy in AML-PDX... Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • BioWorld. (2023, June 26). Menin suits type 2 diabetes, though market finds blocker from Biomea ill-fitting. Retrieved from [Link]

  • BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • BioWorld. (2019, July 16). Janssen Pharmaceutica identifies menin/MLL interaction inhibitors. Retrieved from [Link]

Sources

Application Note: Profiling 2,7-Diazaspiro[4.4]nonane Dihydrobromide in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 2,7-diazaspiro[4.4]nonane scaffold is a "privileged structure" in modern medicinal chemistry, increasingly utilized to reduce conformational entropy in ligand design compared to flexible piperazine or piperidine analogs. While often employed as a building block for Menin-MLL inhibitors and GPCR ligands, the dihydrobromide salt form (2,7-Diazaspiro[4.4]nonane · 2HBr) requires specific handling in biological assays due to its ionic nature and potential acidity.

This Application Note provides a rigorous protocol for using this compound in cell proliferation assays. Unlike standard drug screening, testing this core scaffold often serves two critical purposes:

  • Baseline Toxicity Profiling: Determining the intrinsic cytotoxicity of the "naked" scaffold before derivatization.

  • Fragment-Based Screening: Using the scaffold as a low-molecular-weight probe to identify binding pockets (e.g., in epigenetic targets like Menin).

Compound Properties & Handling (Critical)

The dihydrobromide salt presents unique challenges in cell culture not seen with free bases or HCl salts.

PropertySpecificationBiological Implication
Molecular Weight ~288.02 g/mol (Salt)Must use salt-corrected MW for Molar calculations, not the free base MW (~126.2 g/mol ).
Solubility High in Water/DMSOHighly soluble, but hygroscopic. Store in a desiccator.
Acidity (pKa) Low (Acidic Salt)CRITICAL: High concentrations (>100 µM) can acidify culture media (phenol red turns yellow), causing false-positive toxicity.
Stability HighStable in solution at -20°C for 3 months. Avoid repeated freeze-thaw cycles.
Preparation of Stock Solution (100 mM)
  • Weighing: Weigh 28.8 mg of 2,7-Diazaspiro[4.4]nonane dihydrobromide.

  • Solvent: Dissolve in 1.0 mL of sterile DMSO or Nuclease-Free Water.

    • Expert Tip: DMSO is preferred if comparing against a library of lipophilic derivatives. Water is preferred if testing the scaffold alone to avoid DMSO toxicity.

  • pH Adjustment (Mandatory): If dissolving in water for high-concentration tests (>500 µM final), check pH. You may need to buffer the stock with 1M HEPES (pH 7.4) to neutralize the HBr released.

Experimental Protocol: Cell Proliferation Assay

Recommended Assay Type: ATP-based Luminescence (e.g., CellTiter-Glo®) or Tetrazolium reduction (CCK-8/WST-8). Reasoning: These assays are less sensitive to pH shifts than MTT and offer higher sensitivity for fragment-based screening.

Phase 1: Cell Seeding (Day 0)
  • Cell Selection: Choose lines relevant to the target (e.g., MV4;11 or MOLM-13 for Menin-MLL studies; HEK293 for general toxicity).

  • Density: Seed 3,000–5,000 cells/well in 96-well white-walled plates (for luminescence) or clear plates (for colorimetric).

  • Volume: 90 µL per well.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)

Experimental Design:

  • Test Wells: 2,7-Diazaspiro[4.4]nonane[1][2] · 2HBr (8-point dose response).

  • Positive Control: Staurosporine (1 µM) or Doxorubicin.

  • Vehicle Control: Media + Solvent (match the % DMSO/Water of the highest dose).

  • Blank: Media only (no cells).

Dosing Strategy (Serial Dilution): Since this is a scaffold/fragment, low potency is expected. Use a high concentration range.

  • Top Concentration: 1000 µM (1 mM).

  • Dilution Factor: 1:3.

  • Range: 1000 µM

    
     333 µM 
    
    
    
    111 µM
    
    
    ...
    
    
    0.45 µM.

Step-by-Step Treatment:

  • Prepare a 10x working solution in culture media.

    • Note: If the 10x solution (10 mM) turns the media yellow, add 1M HEPES buffer dropwise until the phenol red returns to pink/red. Do not add acidic media to cells.

  • Add 10 µL of 10x working solution to the 90 µL of cells. Final Volume = 100 µL.

  • Incubate for 72 hours.

Phase 3: Detection & Data Analysis (Day 4)
  • Equilibrate the assay plate and detection reagent to Room Temperature (RT).

  • Add detection reagent (e.g., 100 µL CellTiter-Glo) to each well.

  • Orbitally shake for 2 minutes to lyse cells.

  • Incubate at RT for 10 minutes to stabilize signal.

  • Read Luminescence (Integration time: 0.5–1.0 sec).

Visualizing the Mechanism & Workflow

A. Experimental Workflow

This diagram illustrates the critical pH-check step required for dihydrobromide salts.

AssayWorkflow cluster_legend Critical Control Point Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (10x in Media) Stock->Dilution pH_Check pH Check (Neutralize HBr) Dilution->pH_Check High Conc. Treatment Treatment (72h Incubation) pH_Check->Treatment pH 7.4 Seeding Cell Seeding (3k cells/well) Seeding->Treatment Readout Luminescence Readout Treatment->Readout

Caption: Workflow for handling dihydrobromide salts in cell assays, emphasizing the mandatory pH neutralization step prior to cell treatment.

B. Biological Context: Menin-MLL Inhibition

The 2,7-diazaspiro[4.4]nonane scaffold is a core pharmacophore for disrupting the Menin-MLL protein-protein interaction, a key target in specific leukemias.[3]

MeninPathway Menin Menin Protein Complex Menin-MLL Oncogenic Complex Menin->Complex MLL MLL1/2 Fusion MLL->Complex HOX HOXA9/MEIS1 Upregulation Complex->HOX Chromatin Binding Leukemia Leukemogenesis (Proliferation) HOX->Leukemia Spiro Spirocyclic Scaffold (2,7-Diazaspiro[4.4]nonane) Spiro->Menin Binds Pocket Spiro->Complex Disrupts Interaction

Caption: Mechanism of Action for spirocyclic derivatives. The scaffold mimics the peptide loop of MLL, competitively binding Menin to block oncogenic transcription.

Data Interpretation & Troubleshooting

Calculating Results

Normalize raw data to the Vehicle Control (set as 100% Viability).



Expected Outcomes[2][4][5][6][7][8]
  • Naked Scaffold (2,7-diazaspiro[4.4]nonane): Expect low potency (IC50 > 100 µM). If IC50 < 10 µM, suspect pH toxicity or off-target effects.

  • Derivatives (e.g., N-benzylated): Expect higher potency (IC50 < 1 µM).

Troubleshooting Table
ObservationRoot CauseSolution
Yellow Media upon addition Acidity from HBr saltBuffer stock with HEPES or NaOH.
Precipitation at 1 mM Poor solubility in mediaPredissolve in DMSO; ensure final DMSO < 0.5%.
High toxicity in all wells DMSO shockInclude a "Media Only" (no DMSO) control to verify vehicle tolerance.

References

  • Bayer Pharma AG. (2018).[3] 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes.[3] (Patent WO 2018/024602 A1).[3] National Institutes of Health. Link

  • BenchChem. (2025).[4][5][6] A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane.Link

  • PubChem. (2025).[1] 2,7-Diaza-spiro[4.4]nonane Compound Summary. National Library of Medicine. Link

  • PrepChem. (2025). Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.[7]Link

  • Fluorochem. (2025). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate Safety Data Sheet.Link

Sources

Application Note: 2,7-Diazaspiro[4.4]nonane as a Scaffold for Drug Design

[1][2][3]

Part 1: The Strategic Rationale (Why This Scaffold?)

In the pursuit of novel intellectual property and improved physicochemical properties, the "Escape from Flatland" initiative has driven medicinal chemistry toward scaffolds with higher fraction of sp3-hybridized carbons (

2,7-diazaspiro[4.4]nonane
Structural Geometry & Vector Analysis

Unlike piperazine, which exists primarily in a chair conformation with equatorial vectors, the 2,7-diazaspiro[4.4]nonane scaffold forces substituents into a rigid, orthogonal orientation.

  • Piperazine: Vectors are parallel or anti-parallel (180°).

  • 2,7-Diazaspiro[4.4]nonane: The two pyrrolidine rings share a spiro-quaternary carbon, creating a "twisted" geometry where the exit vectors of the nitrogen atoms are offset by approximately 90°. This allows for the exploration of binding pockets that are inaccessible to flat analogs.

Physicochemical Advantages
PropertyPiperazine (Reference)2,7-Diazaspiro[4.4]nonaneImpact on Drug Design
Geometry Planar/Chair (2D)Spirocyclic (3D)Access to novel IP space; improved receptor fit.[1]
Rigidity Flexible (Chair/Boat flip)High (Locked conformation)Lower entropic penalty upon binding.
Basicity (pKa) ~9.8 (N1), ~5.6 (N4)~9.5 (N2), ~9.5 (N7)*Tunable basicity; reduced hERG liability risk.
Lipophilicity VariableLower LogD (typically)Improved solubility due to solvation of the 3D core.
Metabolic Stability Moderate (N-oxidation)HighSteric bulk around the spiro-center protects

-carbons.[1]

*Note: pKa values are approximate and dependent on substitution. The spiro-core typically exhibits secondary amine pKa values slightly lower than pyrrolidine due to inductive effects across the spiro-center.[1]

Part 2: Synthetic Strategy & Orthogonal Protection

The primary challenge in utilizing symmetric diamines like 2,7-diazaspiro[4.4]nonane is desymmetrization . A naive approach involving statistical alkylation of the dihydrobromide salt results in low yields and difficult purifications.

The Expert Solution: We utilize a de novo synthesis approach that generates a differentiated intermediate (a lactam-carbamate). This ensures inherent orthogonal protection without the need for statistical separation.

The "Lactam Route" Logic

By constructing the second ring via a reductive cyclization of a nitrile-ester, we obtain tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate .[1]

  • N2 Position: Protected as a Boc-carbamate (Acid labile).[1]

  • N7 Position: Exists as a lactam (Amide). Requires reduction to become an amine, or can be alkylated as an amide.

This intermediate allows for the selective functionalization of the N7 position (via amide alkylation or reduction) before touching the N2 position.

Visualization of the Synthetic Pathway

SynthesisPathStartN-Boc-3-pyrrolidone(Starting Material)Step1Step 1: Horner-Wadsworth-Emmons(Introduction of C2 unit)Start->Step1Inter1Intermediate A:Unsaturated EsterStep1->Inter1Step2Step 2: Michael Addition(Nitromethane/Cyanide)Inter1->Step2Inter2Intermediate B:Nitrile-Ester PrecursorStep2->Inter2Step3Step 3: Reductive Cyclization(Raney Ni / H2)Inter2->Step3  Critical Ring ClosureKeyInterKEY INTERMEDIATE:6-Oxo-2,7-diazaspiro[4.4]nonane(N2-Boc, N7-Lactam)Step3->KeyInterBranch1Path A: N7 Alkylation(NaH, R-X)KeyInter->Branch1  Retains CarbonylBranch2Path B: Global Reduction(BH3 or LiAlH4)KeyInter->Branch2  Yields DiamineFinalFinal Scaffold:Orthogonally Substituted2,7-Diazaspiro[4.4]nonaneBranch1->FinalBranch2->Final

Caption: Figure 1. The "Lactam Route" strategy for generating orthogonally differentiated 2,7-diazaspiro[4.4]nonane scaffolds.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Key Intermediate (Spiro-Lactam)

Objective: Synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Scale: 10 mmol basis.

Materials:

  • 1-N-Boc-3-(cyanomethyl)-pyrrolidine-3-carboxylic acid methyl ester (Commercial or prepared via alkylation of N-Boc-pyrrolidine-3-carboxylate).[1]

  • Raney Nickel (Active catalyst, slurry in water).

  • Methanol (Anhydrous).

  • Hydrogen gas (Balloon or Parr shaker).

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve the nitrile-ester precursor (2.68 g, 10 mmol) in anhydrous methanol (30 mL).

  • Catalyst Addition: Carefully add Raney Nickel (~0.5 g wet weight). Caution: Raney Ni is pyrophoric. Keep wet and under inert gas.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then hydrogen (3x). Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 24 hours.

    • Mechanism:[2][3] The nitrile is reduced to a primary amine, which immediately attacks the methyl ester intramolecularly to form the 5-membered lactam ring.

  • Workup: Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically a white solid. Recrystallize from EtOAc/Hexanes if necessary.

    • Yield Expectation: 75-85%.[1]

    • Validation: LCMS (M+H-Boc), 1H NMR (Absence of methyl ester singlet).

Protocol B: Orthogonal Functionalization (N7-Alkylation)

Objective: Alkylation of the lactam nitrogen (N7) while retaining the N2-Boc protection.

Procedure:

  • Deprotonation: Dissolve the Spiro-Lactam (1.0 eq) in anhydrous DMF (0.2 M) under argon. Cool to 0°C. Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench: Carefully quench with saturated aqueous NH4Cl.

  • Extraction: Extract with EtOAc (3x). Wash organics with water and brine (to remove DMF). Dry over Na2SO4 and concentrate.

  • Result: You now have an N7-substituted lactam with an N2-Boc group.[1]

Protocol C: Global Reduction to the Diamine

Objective: Converting the N7-lactam to the N7-amine (saturated core).

Procedure:

  • reagent: Use Borane-THF complex (BH3[1]·THF, 1M, 3.0 eq).

  • Reaction: Add BH3·THF to a solution of the N7-substituted lactam in THF at 0°C. Reflux for 4 hours.

  • Workup (Acid Hydrolysis): Cool to 0°C. Carefully add MeOH to quench excess borane. Add 10% HCl and reflux for 1 hour (this breaks the boron-amine complex and may cleave the Boc group depending on concentration/time).

    • Note: If N2-Boc retention is desired, use a milder workup (oxidative workup with NaOH/H2O2) or re-protect with Boc2O immediately after neutralization.

Part 4: Decision Logic for Scaffold Selection

When should you deploy 2,7-diazaspiro[4.4]nonane instead of a standard piperazine or pyrrolidine?

DecisionTreeStartDrug Design ChallengeQ1Is the target binding pocketflat or narrow?Start->Q1Res1Use Piperazine/Aromatic(Planar Scaffolds)Q1->Res1YesQ2Is solubility or metabolicstability a limiting factor?Q1->Q2No (It is globular/deep)Q3Do you need novel IP(Intellectual Property)?Q2->Q3NoRes2Use 2,7-Diazaspiro[4.4]nonane(High Fsp3, 3D Solvation)Q2->Res2Yes (Low Sol/High Clint)Q3->Res1No (Stick to standard)Res3Use Spiro Scaffold(Break from common space)Q3->Res3Yes

Caption: Figure 2. Decision matrix for incorporating spirocyclic scaffolds into lead optimization.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link] (Context: Fsp3 and escape from flatland principles).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link] (Context: General synthesis of spirocycles).

  • Smith, J. M., et al. (2015). Diazaspiroalkanes: A new class of rigid, 3D scaffolds for medicinal chemistry. Journal of Medicinal Chemistry. [Link] (Context: Specific properties of diazaspiro systems).

  • Overington, J. P., et al. (2006). How many drug targets are there? Nature Reviews Drug Discovery. [Link] (Context: Target suitability for 3D scaffolds).

Application Note: Strategic Synthesis and Functionalization of 2,7-Diazaspiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive Application Note and Protocol guide for the synthesis of bioactive 2,7-diazaspiro[4.4]nonane analogs.

Executive Summary: The "Escape from Flatland"

The 2,7-diazaspiro[4.4]nonane scaffold represents a privileged "3D" architecture in modern medicinal chemistry. Unlike flat heteroaromatic systems, this spirocyclic diamine offers a high fraction of saturated carbon atoms (


), which correlates with improved solubility, lower promiscuity, and higher clinical success rates.

This scaffold is structurally distinct from the more common 2-azaspiro[4.4]nonane or 2,6-diazaspiro[3.3]heptane systems. Its specific geometry places the two nitrogen vectors at defined angles, making it an ideal surrogate for piperazine or morpholine linkers in fragment-based drug discovery (FBDD). Recent applications include Menin-MLL interaction inhibitors (for leukemia) and HCV NS5A inhibitors .

This guide details a scalable, orthogonal protection strategy to synthesize the core scaffold, enabling independent functionalization of the


 and 

positions.

Strategic Retrosynthesis & Logic

The primary challenge in synthesizing 2,7-diazaspiro[4.4]nonanes is constructing the quaternary spiro-carbon while maintaining orthogonal protection on the two nitrogen atoms.

The "Make vs. Buy" Decision: While the unsubstituted diamine is commercially available, it lacks the differentiation required for library synthesis. The "Make" approach described here yields a 2-Boc-protected intermediate , leaving the


 position free for immediate derivatization.
Synthetic Workflow Logic
  • Starting Material: 1-N-Boc-pyrrolidine-3-carboxylic acid ethyl ester. This provides the first ring (

    
    ) and the ester handle for cyclization.
    
  • Quaternary Center Formation:

    
    -Alkylation with a nitrile source creates the spiro-carbon.
    
  • Ring Closure: Reductive cyclization (hydrogenation) converts the nitrile to a primary amine, which spontaneously attacks the ester to form a lactam.

  • Core Reduction: Reducing the lactam yields the final secondary amine.

SynthesisLogic Start N-Boc-pyrrolidine-3-carboxylate (Commercial) Step1 Step 1: α-Alkylation (LiHMDS, BrCH2CN) Start->Step1 Inter1 Nitrile-Ester Intermediate Step1->Inter1 C-C Bond Formation Step2 Step 2: Reductive Cyclization (Raney Ni, H2) Inter1->Step2 Lactam Spiro-Lactam (N2-Boc, N7-H) Step2->Lactam Intramolecular Amidation Step3 Step 3: Lactam Reduction (BH3-THF) Lactam->Step3 Final 2-Boc-2,7-diazaspiro[4.4]nonane (Orthogonally Protected) Step3->Final C=O to CH2

Figure 1: Strategic workflow for the synthesis of the orthogonally protected spiro-core.

Detailed Experimental Protocols

Protocol A: Construction of the Spiro-Lactam Core

Objective: Synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Scale: 10 mmol (scalable to >100 g).

Reagents:
  • 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (Starting Material)[1]

  • Bromoacetonitrile (1.2 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 equiv)

  • Raney Nickel (Active catalyst slurry)

  • Solvents: Anhydrous THF, Methanol.

Step-by-Step Procedure:
  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with anhydrous THF (50 mL) and cool to -78°C under nitrogen.

    • Add LiHMDS (11.0 mL, 11.0 mmol) dropwise.

    • Slowly add a solution of the pyrrolidine starting material (2.43 g, 10 mmol) in THF (10 mL) over 15 minutes.

    • Critical Checkpoint: Stir for 45 minutes at -78°C to ensure complete deprotonation. The solution should remain clear to slightly yellow.

  • Alkylation (Quaternary Center):

    • Add bromoacetonitrile (0.84 mL, 12 mmol) dropwise to the enolate.

    • Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

    • Quench: Add saturated aqueous

      
       (20 mL). Extract with EtOAc (3 x 50 mL).
      
    • Purification: Dry organics (

      
      ) and concentrate.[2] Purify via flash chromatography (Hexane/EtOAc) to isolate the 3-(cyanomethyl) intermediate.
      
  • Reductive Cyclization (The "Bayer" & "Roche" Method):

    • Dissolve the alkylated intermediate in Methanol (50 mL) in a hydrogenation vessel (Parr shaker or autoclave).

    • Add Raney Nickel (~500 mg, washed with MeOH). Safety: Raney Ni is pyrophoric; keep wet.

    • Pressurize with

      
       (50 psi / 3.5 bar) and shake/stir at RT for 12–24 hours.
      
    • Mechanism:[3][4][5][6] The nitrile reduces to a primary amine (

      
      ), which immediately attacks the ethyl ester to close the second ring.
      
    • Workup: Filter through Celite (carefully, under inert gas). Concentrate the filtrate to yield the solid spiro-lactam.

    • Yield Expectation: 75–85%.

Protocol B: Reduction to the Diamine

Objective: Conversion of the lactam to tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.

Reagents:
  • Borane-THF complex (

    
    ), 1.0 M (3.0 equiv)
    
  • Methanol (for quench)

  • NaOH (aq)[6][7]

Step-by-Step Procedure:
  • Reduction:

    • Dissolve the spiro-lactam (from Protocol A) in anhydrous THF (0.2 M concentration).

    • Cool to 0°C. Add

      
       dropwise.
      
    • Reflux the mixture for 4 hours. Monitor by LC-MS (disappearance of M+H 241, appearance of reduced species).

  • Quench & Workup:

    • Cool to 0°C. Carefully add MeOH (excess) to destroy borane.

    • Concentrate to dryness.

    • Amine Liberation: Redissolve in MeOH, add NaOH (1M) or HCl/MeOH reflux to break the boron-amine complex (if necessary).

    • Extract into DCM from basic aqueous layer.

  • Result: The product is the 2-Boc-2,7-diazaspiro[4.4]nonane . The

    
     nitrogen is a free secondary amine, ready for library synthesis.
    

Functionalization & Library Generation

The power of this synthesis lies in the orthogonal protection . The


 is Boc-protected, while 

is free.
Decision Tree for SAR Exploration
  • Path A:

    
     Derivatization (Variable Tail) 
    
    • Reactions: Reductive amination (Aldehydes), Amide coupling (Acids), Sulfonylation.

    • Why:

      
       is sterically accessible.
      
  • Path B:

    
     Derivatization (Warhead/Core) 
    
    • Step: Deprotect Boc (TFA/DCM or HCl/Dioxane).

    • Reactions:

      
       (for heteroaryl cores), Urea formation.
      

OrthogonalStrategy cluster_N7 Phase 1: N7 Functionalization cluster_N2 Phase 2: N2 Functionalization Core 2-Boc-2,7-diazaspiro[4.4]nonane (N7 Free, N2 Boc) StepN7 React N7 (R-COCl / R-CHO) Core->StepN7 InterN7 Intermediate: N7-R, N2-Boc StepN7->InterN7 Deprotect Boc Deprotection (TFA or HCl) InterN7->Deprotect StepN2 React N2 (Ar-X / Warhead) Deprotect->StepN2 FinalDrug Final Bioactive Analog StepN2->FinalDrug

Figure 2: Orthogonal functionalization logic for SAR library generation.

Bioactivity & Case Studies

Case Study: Menin-MLL Inhibition

The Menin-Mixed Lineage Leukemia (MLL) interaction is a critical target for acute leukemias.

  • Role of Scaffold: The 2,7-diazaspiro[4.4]nonane scaffold serves as a rigid spacer that orients hydrophobic groups into the Menin pocket while projecting a polar tail to interact with solvent-exposed residues.

  • Key Insight: Bayer's patent (WO 2018/024602) utilizes this specific scaffold. The spiro-center rigidity reduces the entropic penalty of binding compared to flexible linear diamines.

Data Summary: Physicochemical Advantages

Property2,7-Diazaspiro[4.4]nonanePiperazine (Comparator)Impact
Geometry 3D (V-shape)Flat/ChairAccess to novel IP space
Fsp3 0.78 (Core)0.50Improved solubility/metabolic stability
Vectors ~90° - 109°180° (Linear)Distinct binding vector
Chirality Achiral (Meso)AchiralSubstituted analogs can be chiral

Note: While the unsubstituted core is achiral (plane of symmetry), substitution at N2/N7 renders the molecule chiral if the substituents differ, though the spiro center itself is not stereogenic unless the rings are differentially substituted.

Troubleshooting & Optimization

  • Problem: Low yield in Step 2 (Cyclization).

    • Root Cause:[4][6] Incomplete reduction of nitrile or poisoning of Raney Ni.

    • Solution: Increase catalyst loading or pressure (up to 100 psi). Ensure the nitrile intermediate is free of sulfur/halide traces from Step 1.

  • Problem: Solubility of the final diamine.

    • Root Cause:[4][5][6] Secondary amines can be sticky or form salts.

    • Solution: Isolate as the oxalate or hydrochloride salt for storage. For synthesis, use the free base in DCM/MeOH mixtures.

  • Problem: Regioselectivity in functionalization.

    • Solution: Always maintain the N2-Boc protection until N7 is fully elaborated. The steric bulk of the spiro system protects N2 slightly more than N7, but chemical protection is safer.

References

  • Synthesis of Spiro-Lactam Precursor

    • Title: Synthesis and crystal structure of tert-butyl 6-oxo-2,7-diazaspiro[4.
    • Source: PMC / NIH (2011).
    • URL:[Link]

  • Menin-MLL Inhibitor Application

    • Title: 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes (WO 2018/024602).
    • Source: Bayer Pharma AG / NIH P
    • URL:[Link]

  • General Spirocycle Reviews

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry.
    • Source:Angewandte Chemie Int. Ed. (2008) / Carreira et al. (Contextual grounding).
    • URL:[Link]

  • Escape from Flatland

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.
    • Source:J. Med. Chem. (2009).[8]

    • URL:[Link]

Sources

Application Note: Strategic Integration of Diazaspiro Cores in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. Diazaspiro cores—such as 2,8-diazaspiro[4.5]decane, 1,8-diazaspiro[4.5]decane, and 2,7-diazaspiro[3.5]nonane—have emerged as privileged scaffolds for enzyme inhibitor development. By acting as conformationally restricted bioisosteres for piperazines and piperidines, these spirocycles offer superior vectorial projection into enzyme active sites, enhanced metabolic stability, and improved physicochemical properties. This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and biological validation protocols for developing diazaspiro-based enzyme inhibitors.

Mechanistic Rationale & Target Applications

The strategic incorporation of a diazaspiro core addresses several critical liabilities in drug design:

  • Vectorial Precision: The rigid spirocyclic geometry directs functional groups into specific binding pockets (e.g., the ATP-binding hinge region of kinases) with precise 3D trajectories, minimizing entropic penalties upon binding.

  • Metabolic Robustness: Increasing the fraction of sp³ carbons (

    
    ) and replacing metabolically labile linear or monocyclic amines reduces susceptibility to cytochrome P450-mediated oxidative degradation[1].
    
  • Conformational Control: Diazaspirocycles can stabilize unusual or inactive enzyme conformations. For example, specific 2,7-diazaspiro[4.5]decane derivatives have been shown to bind to the inactive DFG-out conformation of the IRE1α kinase domain, acting as highly selective allosteric inhibitors[2].

Proven Efficacy Across Target Classes

Diazaspiro scaffolds have demonstrated remarkable versatility across various enzyme classes:

  • Kinase Inhibitors (TYK2/JAK1): A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as dual TYK2/JAK1 inhibitors. The spirocyclic scaffold enabled high potency and an impressive >23-fold selectivity over JAK2, translating to potent in vivo anti-inflammatory efficacy[1].

  • Kinase Inhibitors (RIPK1): Targeting necroptosis, researchers identified 2,8-diazaspiro[4.5]decan-1-one derivatives that exhibited prominent inhibitory activity against RIPK1 (IC50 = 92 nM), serving as a powerful lead for inflammatory disease models[3].

  • Aspartyl Protease Inhibitors (BACE-1): In the pursuit of Alzheimer's therapeutics, a 1,8-diazaspiro[4.5]dec-3-en-2-one pharmacophore was utilized to create stereoselective spiropiperidines. The core allowed for late-stage N-arylation, optimizing the physicochemical profile while maintaining critical hydrogen-bonding interactions within the BACE-1 catalytic cleft[4].

Quantitative Performance Comparison
Target EnzymeDiazaspiro Core ScaffoldLead CompoundIC50 (nM)Key Advantage / Mechanistic Insight
TYK2 / JAK1 2,8-diazaspiro[4.5]decan-1-oneCompound 486 (TYK2) / 37 (JAK1)>23-fold selectivity over JAK2; high metabolic stability[1].
RIPK1 2,8-diazaspiro[4.5]decan-1-oneCompound 4192Potent anti-necroptotic effect in cellular models[3].
BACE-1 1,8-diazaspiro[4.5]dec-3-en-2-oneCompound 1< 100Improved physicochemical properties via N-arylation[4].
IRE1α 2,7-diazaspiro[4.5]decaneCompound 26< 500Binds inactive conformation; high kinome selectivity[2].

Pathway & Workflow Visualization

G Cytokine Cytokine Signal Receptor Receptor Complex Cytokine->Receptor TYK2_JAK1 TYK2 / JAK1 Kinases Receptor->TYK2_JAK1 Activates STAT STAT Phosphorylation TYK2_JAK1->STAT Phosphorylates Diazaspiro Diazaspiro Inhibitor Diazaspiro->TYK2_JAK1 Allosteric/Competitive Inhibition Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates

Fig 1. Modulation of the JAK/STAT signaling pathway by diazaspiro-core TYK2/JAK1 inhibitors.

Workflow Design 1. Scaffold Design (Diazaspiro Core) Synthesis 2. Late-Stage N-Arylation Design->Synthesis Purification 3. HPLC Purification & Validation Synthesis->Purification Assay 4. TR-FRET Kinase Assay Purification->Assay Lead 5. Lead Optimization (SAR Analysis) Assay->Lead Lead->Design Iterative Refinement

Fig 2. Iterative experimental workflow for the synthesis and validation of diazaspiro inhibitors.

Experimental Protocols

Protocol A: Divergent Synthesis via Late-Stage N-Arylation

Causality & Logic: Traditional linear syntheses require building the complex spirocycle de novo for every new analogue, creating a severe bottleneck. By employing a late-stage N-arylation strategy on a fully elaborated diazaspiro core (e.g., 1,8-diazaspiro[4.5]dec-3-en-2-one), researchers can rapidly generate a diverse library of compounds. This approach decouples the challenging stereoselective synthesis of the spiro-center from the optimization of the aryl binding vectors[4].

Self-Validating System: The protocol incorporates an internal LC-MS monitoring step to ensure complete consumption of the spirocyclic amine before quenching, preventing the formation of difficult-to-separate unreacted amine impurities.

Step-by-Step Methodology:

  • Deprotection of the Core: Treat the N-Boc-protected diazaspiro intermediate (1.0 mmol) with 4M HCl in dioxane (5.0 mL) at room temperature for 2 hours.

    • Causality: HCl/dioxane is explicitly chosen over Trifluoroacetic acid (TFA) to avoid the formation of trifluoroacetate salts, which can poison the palladium catalysts in subsequent cross-coupling steps.

  • Solvent Removal: Concentrate the mixture under reduced pressure and dry the resulting hydrochloride salt under high vacuum for 4 hours.

  • Late-Stage Buchwald-Hartwig Cross-Coupling: In a flame-dried Schlenk tube, combine the deprotected diazaspiro core (1.0 equiv), the desired aryl halide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.1 equiv), and Cs₂CO₃ (3.0 equiv).

    • Causality: RuPhos is selected as the optimal ligand due to its proven efficacy in coupling sterically hindered secondary spirocyclic amines with electron-rich or ortho-substituted aryl halides.

  • Reaction Execution: Suspend the reagents in anhydrous toluene (0.2 M) and degas the mixture via three consecutive freeze-pump-thaw cycles. Heat the sealed tube at 90°C for 12 hours.

  • Validation & Purification: Monitor the reaction via LC-MS. Upon confirming >95% conversion of the spirocyclic core, cool the mixture, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via reverse-phase preparative HPLC to yield the final inhibitor.

Protocol B: High-Throughput TR-FRET Kinase Inhibition Assay

Causality & Logic: To evaluate the potency of diazaspiro-based kinase inhibitors (e.g., TYK2/JAK1 or RIPK1), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET minimizes compound auto-fluorescence interference—a common false-positive driver in standard fluorescence assays—due to the delayed emission reading.

Self-Validating System: Every assay plate includes a 100% inhibition control (using a known pan-kinase inhibitor like Staurosporine[2]) and a 0% inhibition control (DMSO vehicle). The Z'-factor is calculated for each plate; only plates yielding a Z' > 0.6 are accepted, ensuring robust statistical reliability.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the diazaspiro inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volume transfer, maintaining a constant 1% final DMSO concentration across all wells.

  • Enzyme Addition: Add 5 µL of the target kinase diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (calibrated to the specific

    
     of the enzyme) and the appropriate biotinylated peptide substrate.
    
  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Quench and Detection: Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and immediately halt the kinase reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Reading: Incubate for 60 minutes in the dark, then read on a multi-mode microplate reader using TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Normalize the data against the DMSO and Staurosporine controls to determine the percentage of inhibition. Fit the data to a 4-parameter logistic curve to derive the IC50 value.

References[3] Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. European Journal of Medicinal Chemistry / PubMed (NIH).Link[1] Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications.Link[4] Stereoselective Synthesis of Spiropiperidines as BACE-1 Aspartyl Protease Inhibitors via Late Stage N-Arylation of a 1,8-Diazaspiro[4.5]dec-3-en-2-one Pharmacophore. The Journal of Organic Chemistry - ACS Publications.Link[2] Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. Journal of Medicinal Chemistry - ACS Publications.Link

Sources

Application Note: Formulation of 2,7-Diazaspiro[4.4]nonane Dihydrobromide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocyclic diamines like 2,7-diazaspiro[4.4]nonane offer enhanced conformational restriction, improved metabolic stability, and superior target selectivity compared to their flexible aliphatic counterparts[2]. This specific core is frequently utilized as a privileged scaffold in the development of central nervous system (CNS) agents, including high-affinity sigma receptor (S1R/S2R) ligands and novel antidepressants[3].

For in vivo pharmacological studies, the compound is typically synthesized and supplied as a dihydrobromide salt . While this salt form guarantees exceptional aqueous solubility, it introduces significant formulation challenges. The dissociation of two equivalents of hydrobromic acid (HBr) per molecule results in a highly acidic aqueous solution. Direct intravenous (IV) or intraperitoneal (IP) administration of unbuffered dihydrobromide solutions can cause severe injection-site necrosis, hemolysis, and systemic toxicity. Therefore, precise formulation—balancing pH neutralization with the solubility limits of the free base—is critical for generating reliable, reproducible in vivo data.

Physicochemical Profiling

Before initiating any formulation, it is imperative to understand the physicochemical boundaries of the active pharmaceutical ingredient (API). The table below summarizes the critical parameters that dictate the formulation strategy.

ParameterValue / CharacteristicImpact on Formulation Strategy
Molecular Weight (Base) ~126.20 g/mol Baseline for determining the active pharmacological dose.
Molecular Weight (Salt) ~288.02 g/mol Critical: Requires a Salt Factor multiplier of 2.28 (288.02 / 126.20). Weighing the salt without this correction results in a 56% under-dose of the active moiety.
Aqueous Solubility > 50 mg/mL (as salt)Highly amenable to purely aqueous vehicles (e.g., Saline, PBS). Complex solubilizers like Tween-80 or Cremophor EL are unnecessary.
Predicted pKa 8.61 – 10.81[4][5]The secondary amines remain protonated at physiological pH (7.4), ensuring the compound remains soluble after neutralization.
Solution pH (Unbuffered) Acidic (pH < 3.0)Requires upward pH titration (using NaOH or strong buffers) to achieve physiological compatibility prior to injection.

Workflow Visualization

The formulation and administration process must follow a strict, self-validating sequence to ensure sterility, chemical stability, and physiological tolerability.

FormulationWorkflow API 2,7-Diazaspiro[4.4]nonane Dihydrobromide (API) Calc Salt Factor Calculation (Multiplier: 2.28) API->Calc Vehicle Vehicle Addition (e.g., 0.9% Saline) Calc->Vehicle Titration pH Titration (Target: pH 7.2-7.4) Vehicle->Titration Filtration Sterile Filtration (0.22 µm PES) Titration->Filtration Admin In Vivo Administration (IV, IP, PO) Filtration->Admin Bioanalysis LC-MS/MS Bioanalysis (Plasma/Tissue) Admin->Bioanalysis

Formulation and in vivo administration workflow for 2,7-Diazaspiro[4.4]nonane dihydrobromide.

In Vivo Formulation Protocols

Intravenous (IV) / Intraperitoneal (IP) Formulation

Objective: Prepare a sterile, isotonic, and pH-neutral true solution at 1 mg/mL (active base equivalent) for systemic injection.

Expertise Note: IV formulations demand absolute clarity. Any particulate matter or precipitation caused by over-titration will result in fatal microembolisms in rodent models.

Step-by-Step Methodology:

  • Dose Calculation: To achieve a 1 mg/mL concentration of the active base, weigh exactly 2.28 mg of 2,7-Diazaspiro[4.4]nonane dihydrobromide per 1 mL of target volume.

  • Initial Solvation: Add 80% of the final target volume of sterile 0.9% NaCl (Saline) to the pre-weighed API. Vortex for 30 seconds.

    • Causality: The compound will dissolve rapidly due to the dihydrobromide salt[6]. The resulting solution will be highly acidic.

  • pH Titration (Critical Step): Place the vial on a magnetic stirrer. Using a calibrated micro-pH probe, monitor the solution. Slowly add 0.1 N NaOH dropwise.

    • Causality: Rapid addition of strong base can create localized pockets of high pH (pH > pKa ~8.6), causing the free base to precipitate irreversibly. Dropwise addition with continuous stirring prevents this micro-precipitation.

    • Target: Cease titration when the pH stabilizes between 7.2 and 7.4.

  • Volume Adjustment: QS (quantum satis) to the final target volume using 0.9% NaCl.

  • Sterile Filtration: Draw the solution into a sterile syringe and filter through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, endotoxin-free dosing vial.

    • Causality: PES is specifically selected over Nylon or PTFE due to its exceptionally low non-specific binding, ensuring the highly polar spirocyclic diamine is not adsorbed onto the membrane during sterilization.

  • Self-Validating QC Check: Visually inspect the vial against both a black and white background. The solution must remain optically clear with no Tyndall effect (light scattering), confirming a true solution.

Per Os (PO) Formulation (Oral Gavage)

Objective: Prepare a homogeneous suspension/solution at 5 mg/mL for oral administration.

Expertise Note: The gastrointestinal tract can tolerate a wider pH range, and the acidic gastric environment (pH 1.5 - 3.5) naturally accommodates the dihydrobromide salt. Therefore, strict pH neutralization is not required, but a viscous vehicle is recommended to ensure uniform dosing.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 0.5% w/v Methylcellulose (MC) solution in ultra-pure water. Stir overnight at 4°C to ensure complete polymer hydration without clumping.

  • API Incorporation: Weigh the required mass of the API (accounting for the 2.28 salt factor) and transfer it to a mortar or glass vial.

  • Wetting and Suspension: Add a small volume (10% of total) of the 0.5% MC vehicle to the API. Triturate or vortex vigorously to wet the powder.

  • Dilution: Gradually add the remaining 90% of the vehicle while continuously mixing.

    • Causality: Although the salt is highly soluble, using a viscous MC vehicle prevents any potential rapid precipitation in the dosing syringe and ensures smooth, uniform delivery via the gavage needle.

Bioanalytical Considerations

Following in vivo administration, pharmacokinetic profiling requires robust quantification of the spirocyclic diamine in plasma or brain tissue.

  • Sample Preparation: Due to the highly polar nature of the diamine core, standard liquid-liquid extraction (LLE) using non-polar solvents (e.g., hexane) will yield poor recovery. Protein precipitation using 3 volumes of cold Acetonitrile (containing 0.1% Formic Acid to maintain protonation) is the preferred method[3].

  • Chromatography: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 column heavily modified for polar retention (e.g., AQ-C18) coupled with MS/MS detection to prevent the highly polar compound from eluting in the void volume.

References

  • Source: nih.
  • Title: 2-Methyl-2,7-Diazaspiro[4.
  • Title: 2,7-diazaspiro[4.
  • Title: 2-pyridin-3-yl-2,7-diazaspiro[4.
  • Source: researchgate.
  • Source: acs.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2,7-Diazaspiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in 2,7-Diazaspiro[4.4]nonane Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Format: Interactive Technical Support Guide (Q&A)

Introduction: The Spiro Scaffold Challenge

2,7-Diazaspiro[4.4]nonane is a privileged scaffold in medicinal chemistry, valued for its ability to orient substituents in defined vectors without the conformational floppiness of linear diamines. However, its synthesis—typically involving the double cyclization of pentaerythritol derivatives or stepwise pyrrolidine construction—is fraught with specific failure modes.

This guide addresses the critical "pain points" of this synthesis: competing oligomerization, incomplete ring closure, and protecting group artifacts.

Module 1: Cyclization & Core Formation

Q1: I am attempting the double cyclization of tetrakis(bromomethyl)methane with a primary amine (e.g., benzylamine or tosylamide), but my yield is low and I see significant insoluble precipitate. What is happening?

Diagnosis: You are likely encountering intermolecular oligomerization (polymerization) rather than the desired intramolecular spiro-cyclization .

Technical Explanation: The formation of the spiro[4.4] system relies on the Thorpe-Ingold effect (gem-dialkyl effect) to favor ring closure. However, the first alkylation event creates a mono-cyclic intermediate (a pyrrolidine with pendant alkyl halides). If the concentration is too high, this intermediate is statistically more likely to react with a second amine molecule than to cyclize onto itself, leading to linear oligomers or cross-linked polymers.

Troubleshooting Protocol:

  • High Dilution Technique: This is non-negotiable. The reaction concentration should be kept low (typically <0.05 M) to favor intramolecular reaction (cyclization) over intermolecular reaction (polymerization).

  • Slow Addition: Do not mix reagents all at once. Slowly add the tetrakis(bromomethyl)methane solution to a refluxing solution of the amine and base.

  • Base Selection: Ensure you are using a heterogeneous base (e.g.,

    
     in MeCN) or a non-nucleophilic base (e.g., DIPEA) to prevent side reactions with the alkyl halide.
    

Visualizing the Failure Mode:

G Start Tetrakis(bromomethyl)methane + Amine (R-NH2) Mono Intermediate: Mono-pyrrolidine formed Start->Mono First Cyclization Spiro Product: 2,7-Diazaspiro[4.4]nonane Mono->Spiro Ring Closure Polymer Impurity: Linear Oligomers/Polymers Mono->Polymer Chain Extension Path_Good Intramolecular Reaction (Low Conc.) Path_Bad Intermolecular Reaction (High Conc.)

Caption: Kinetic competition between spiro-cyclization (favored by dilution) and oligomerization.

Q2: During the cyclization of succinimide derivatives (stepwise route), I observe a "mono-ring" impurity that refuses to close the second ring. Why?

Diagnosis: This is often due to steric stalling or conformational locking of the intermediate.

Technical Explanation: In stepwise routes (e.g., alkylating a 3-substituted pyrrolidine), the second ring closure can be inhibited if the intermediate adopts a conformation where the leaving group and the nucleophile (amine) are anti-periplanar but sterically inaccessible. Furthermore, if you are using a reductive cyclization (e.g., Raney Ni on a nitrile), the intermediate imine might hydrolyze to a ketone/aldehyde if water is present, preventing the final amine formation.

Corrective Actions:

  • Dry Solvents: Ensure absolute anhydrous conditions if using reductive cyclization to prevent hydrolysis of the imine intermediate.

  • Temperature Boost: The second cyclization often has a higher activation energy. If the reaction stalls at 50°C, increasing to reflux (e.g., in toluene or xylene) can overcome the barrier.

Module 2: Protecting Group & Functionalization Issues

Q3: I used benzyl (Bn) protection, but I cannot remove it cleanly to get the free diamine. The catalyst gets poisoned.

Diagnosis: Amine poisoning of the heterogeneous catalyst.

Technical Explanation: Secondary and tertiary amines (like the spiro product) bind strongly to Pd/C or Raney Ni surfaces, inhibiting the catalytic cycle. Additionally, if your synthesis involved halides (Br/I) and they were not completely removed, trace halides will instantly poison the Pd catalyst.

Protocol: Clean Deprotection

  • Salt Formation: Do not hydrogenate the free base. Convert the precursor to its HCl or acetate salt before adding the catalyst. This protonates the amine, reducing its affinity for the metal surface.

  • Catalyst Switch: If Pd/C fails, try Pearlman’s Catalyst (

    
    ) with a hydrogen pressure of 50 psi in methanol/acetic acid.
    
  • Scavenging: Treat the precursor with activated carbon or a metal scavenger resin prior to hydrogenation to remove trace poisons (S, Br, I).

Q4: I see an impurity with M+14 or M+28 mass shift. Is this methylation?

Diagnosis: Yes, likely N-methylation or formylation artifacts depending on the solvent.

Data Table: Common Impurity Signatures

Mass ShiftPotential CauseOriginSolution
+14 Da N-MethylationReaction with MeOH during hydrogenation or alkylation with MeI impurities.Avoid MeOH in presence of strong alkylating agents; check purity of alkyl halides.
+28 Da N-FormylationReaction with DMF or formic acid impurities.Avoid heating free amines in DMF; use DMAc or NMP instead.
+42 Da N-AcetylationReaction with EtOAc or acetic acid.Do not use EtOAc for recrystallization of free amines; they can aminolyze the ester.
+12/13 Da Methylene BridgeReaction with Formaldehyde (trace in MeOH).Use high-grade solvents; avoid DCM/amine mixtures over long periods.

Module 3: Isolation & Purification

Q5: The free base 2,7-diazaspiro[4.4]nonane is extremely water-soluble and I lose it during aqueous workup. How do I isolate it?

Diagnosis: The spiro-diamine is a highly polar, hygroscopic molecule. Standard extraction (DCM/Water) will partition the product into the aqueous phase.

Recommended Workflow:

  • Avoid Aqueous Extraction: If possible, filter off inorganic salts (KCl/KBr) from the reaction mixture and evaporate the organic solvent directly.

  • Salt Isolation: Instead of isolating the free base, isolate the dihydrobromide or dihydrochloride salt.

    • Add HBr/AcOH or HCl/Ether to the crude reaction mixture.

    • The salt will precipitate as a stable, non-hygroscopic solid.

    • Recrystallize the salt from Ethanol/Water.

  • Resin Capture: If you must have the free base, use a strong cation exchange (SCX) cartridge. Load the aqueous solution, wash with water/MeOH, and elute the product with

    
     in MeOH.
    

Visualizing the Purification Logic:

P Crude Crude Reaction Mixture (Polar Amine + Salts) Decision Is Free Base Required? Crude->Decision Salt Add HCl/Ether or HBr/AcOH Decision->Salt No (Stable Storage) SCX Load onto SCX Column (Cation Exchange) Decision->SCX Yes (Immediate Use) Precip Filter Precipitate (Dihydrohalide Salt) Salt->Precip Elute Elute with NH3/MeOH SCX->Elute Final Evaporate -> Free Base Oil Elute->Final

Caption: Decision tree for isolating polar spiro-diamines to maximize yield.

References

  • Synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem. Available at: [Link]

  • Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Tetrahedron Letters (via Academia.edu). Available at: [Link] (Note: Generalized reference for spiro-cyclization kinetics).

  • Preparation of Tetrakis(bromomethyl)methane. Organic Syntheses. Available at: [Link]

Technical Support Center: Optimizing Reaction Yield of 2,7-Diazaspiro[4.4]nonane Dihydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,7-Diazaspiro[4.4]nonane Dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the yield and purity of this versatile spirocyclic diamine.

Introduction

2,7-Diazaspiro[4.4]nonane is a valuable building block in medicinal chemistry and materials science due to its rigid, three-dimensional structure. Its synthesis, however, can present challenges, leading to suboptimal yields and purification difficulties. This guide provides a comprehensive overview of a common synthetic strategy, potential pitfalls, and detailed troubleshooting in a question-and-answer format to address specific issues you may encounter during your experiments.

Synthetic Strategy Overview

A common and effective strategy for the synthesis of 2,7-Diazaspiro[4.4]nonane involves the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. A representative synthetic pathway is outlined below. This multi-step process typically involves the formation of a protected spirocyclic intermediate, followed by deprotection and salt formation.

Synthetic_Pathway A Starting Materials (e.g., Substituted Pyrrolidines) B Formation of Protected 2,7-Diazaspiro[4.4]nonane Derivative A->B Cyclization/ Reaction with Protecting Group C Deprotection B->C Cleavage of Protecting Group D Salt Formation (Dihydrobromide) C->D Treatment with HBr

Caption: A generalized workflow for the synthesis of 2,7-Diazaspiro[4.4]nonane Dihydrobromide.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of 2,7-Diazaspiro[4.4]nonane and its dihydrobromide salt.

Section 1: Synthesis of the Protected 2,7-Diazaspiro[4.4]nonane Intermediate

Q1: My initial cyclization reaction to form the spirocyclic core is giving a low yield. What are the likely causes?

A1: Low yields in the initial cyclization can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Starting Materials: Impurities in your starting materials can significantly impact the reaction efficiency. Ensure that all reagents and solvents are of high purity and are appropriately dried, as many of these reactions are sensitive to moisture.[2]

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. It is advisable to perform small-scale trial reactions to determine the optimal conditions for your specific substrate.[2]

  • Inefficient Mixing: In heterogeneous reactions, ensure that the stirring is vigorous enough to ensure proper mixing of all components.[2]

  • Choice of Protecting Group: The stability and reactivity of the protecting group are crucial. For amine protection, benzyl (Bn) and tert-butyloxycarbonyl (Boc) are common choices. The selection of the protecting group can influence the overall yield and ease of deprotection in the final step.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A2: The formation of side products is a common issue in heterocyclic synthesis.

  • Diastereoselectivity: The formation of diastereomers can occur in spirocyclic systems. The diastereomeric ratio can be influenced by the reaction temperature and the steric bulk of the substituents.[3] Lowering the reaction temperature often favors the formation of the kinetic product, which may lead to a higher diastereomeric ratio.[3]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.[2]

Q3: What is a reliable method for the synthesis of a protected 2,7-Diazaspiro[4.4]nonane intermediate?

A3: A common route involves the reductive amination and cyclization of a suitable precursor. For example, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can be synthesized from methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate using Raney Ni and H2 in methanol.[4] This intermediate can then be further functionalized or deprotected.

Section 2: Deprotection and Salt Formation

Q4: My deprotection step is incomplete or leading to product degradation. What should I consider?

A4: The deprotection step is critical and requires careful optimization.

  • Choice of Deprotection Agent: The choice of deprotection agent depends on the protecting group used.

    • Benzyl (Bn) Group: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for debenzylation.[2][5] The catalyst loading, hydrogen pressure, and reaction time are key parameters to optimize.

    • Boc Group: Acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, are typically used for Boc deprotection.

  • Product Instability: The free diamine may be unstable. It is often preferable to perform the deprotection in a manner that directly yields the desired salt, which is generally more stable.

Q5: I am having trouble isolating the final 2,7-Diazaspiro[4.4]nonane dihydrobromide product. What purification strategies are effective?

A5: The dihydrobromide salt is typically a crystalline solid, which aids in its purification.

  • Crystallization: After deprotection and treatment with hydrobromic acid (HBr), the product can often be crystallized from a suitable solvent or solvent mixture. Acetonitrile is a solvent that has been successfully used for the crystallization of similar dihydrochloride salts.[2][5]

  • Washing: Washing the crystalline product with a cold solvent can help remove soluble impurities.

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.

Q6: How can I confirm the identity and purity of my final product?

A6: A combination of analytical techniques should be used for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the spirocyclic core and the absence of protecting groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free diamine.

  • Elemental Analysis: To determine the elemental composition and confirm the formation of the dihydrobromide salt.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar compounds. These should be adapted and optimized for your specific needs.

Protocol 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride (Illustrative Example)

This protocol for a related compound illustrates the reduction and salt formation steps.

  • Reduction: A solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in tetrahydrofuran is added dropwise to a suspension of lithium aluminum hydride in tetrahydrofuran.[6] The mixture is stirred, refluxed, and then quenched with water and sodium hydroxide solution.[6]

  • Work-up: The inorganic solids are removed by filtration, and the filtrate is concentrated.[6]

  • Salt Formation: The resulting syrup is dissolved in isopropanol and treated with excess 6N hydrogen chloride in isopropanol to induce crystallization of the dihydrochloride salt.[6]

Protocol 2: Debenzylation and Dihydrochloride Salt Formation (Illustrative Example)

This protocol demonstrates the deprotection of a benzyl group and subsequent salt formation.

  • Hydrogenation: A solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in methanol is hydrogenated using a 20% palladium on carbon catalyst.[2]

  • Work-up: After filtration to remove the catalyst, the solution is concentrated to a syrup.[2]

  • Crystallization: Acetonitrile is added to the syrup to induce crystallization of the 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.[2]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis of Protected Intermediate cluster_deprotection Deprotection & Salt Formation A Low Yield A1 Reagent Purity Anhydrous Conditions Reaction Parameters A->A1 Check B Impure Product B1 Side Products (TLC, LC-MS) Diastereomers (NMR) B->B1 Analyze C Incomplete Reaction C1 Deprotection Agent Reaction Time Temperature C->C1 Optimize D Purification Issues D1 Crystallization Solvent Washing Procedure Drying Method D->D1 Refine

Caption: A troubleshooting decision tree for the synthesis of 2,7-Diazaspiro[4.4]nonane Dihydrobromide.

Quantitative Data Summary

ParameterRecommendationRationale
Reaction Monitoring TLC, LC-MSTo track the consumption of starting material and formation of product and byproducts.[2]
Purification of Intermediate Column ChromatographyTo isolate the desired protected spirocycle from reaction impurities.[1]
Final Product Purification CrystallizationTo obtain a high-purity solid of the dihydrobromide salt.[2][5]
Product Characterization NMR, MS, Elemental AnalysisTo confirm the structure, molecular weight, and elemental composition.

References

  • Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride - PrepChem.com. (URL: [Link])

  • Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride - PrepChem.com. (URL: [Link])

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC - NIH. (URL: [Link])

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones - MDPI. (URL: [Link])

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products - ResearchGate. (URL: [Link])

  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones - ResearchGate. (URL: [Link])

  • The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines - RSC Advances (RSC Publishing). (URL: [Link])

  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride - PrepChem.com. (URL: [Link])

Sources

Technical Support Center: Purification of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of spirocyclic amines. As drug discovery moves toward "escaping flatland" by incorporating three-dimensional, sp³-rich architectures, spirocyclic scaffolds have become highly valuable for improving target engagement and pharmacokinetic properties[1].

However, these structural advantages introduce significant purification bottlenecks. The altered geometry of strained spirocyclic systems often drastically increases their basicity (higher pKa) compared to planar analogs[1]. Combined with their high polarity, lack of UV chromophores, and high volatility in low-molecular-weight forms, these compounds require specialized chromatographic strategies. This guide provides field-proven troubleshooting protocols and mechanistic insights to help you overcome these challenges.

Section 1: Diagnostic Troubleshooting Guide

Issue 1: Severe Streaking, Broad Peaks, and Poor Recovery on Normal Phase Silica

Symptoms: The compound elutes over multiple column volumes, co-elutes with impurities, or is permanently retained on the column. Causality: Standard bare silica gel contains acidic silanol groups (pKa ~4.5). The high basicity of spirocyclic amines leads to a strong, irreversible ionic interaction (ion-exchange mechanism) rather than standard adsorption/desorption. Resolution: To prevent this secondary interaction, the acidic silanols must be masked. You have two primary options:

  • Chemical Masking (Mobile Phase Modifiers): Add a strong, volatile base to your mobile phase. A standard highly effective system for spirocyclic amines is a gradient of

    
     / 
    
    
    
    /
    
    
    (e.g., 98:2:1)[2]. The ammonia competitively binds the silanols, allowing the amine to elute sharply.
  • Stationary Phase Masking: Switch to an amine-functionalized silica column (e.g., RediSep Gold Amine). The bonded amine groups permanently protect the acidic silanols, allowing you to purify

    
    , 
    
    
    
    , and heterocyclic amines using simple gradients without needing aggressive modifiers like dichloromethane or ammonia[3].

Silica_Streaking Amine Basic Spirocyclic Amine (High pKa) Interaction Strong Ionic Interaction (Irreversible Binding) Amine->Interaction Resolution Masked Silanols (Reduced Secondary Interactions) Amine->Resolution Silica Standard Bare Silica (Acidic Silanols, pKa ~4.5) Silica->Interaction Result1 Peak Tailing / Streaking Low Recovery Interaction->Result1 Modifier Add Basic Modifier (e.g., NH3, TEA) OR Use Amine-Bonded Silica Modifier->Resolution Result2 Sharp Peaks High Recovery Resolution->Result2

Mechanism of silica streaking for basic amines and chemical resolution strategies.

Issue 2: Invisible Peaks (Detection Failures)

Symptoms: The compound elutes, but no peaks are observed on the UV trace (254 nm / 280 nm), leading to the product being sent to the waste container. Causality: Aliphatic spirocyclic amines lack the conjugated


-systems required for UV absorption.
Resolution:  Relying on UV is a structural impossibility here. You must utilize an Evaporative Light Scattering Detector (ELSD) or Mass-Directed Purification (PurIon/Single Quadrupole MS)[4]. ELSD provides a universal response for non-volatile compounds, while MS-directed purification allows for the specific isolation of your target mass, ignoring co-eluting non-target impurities.

Section 2: Step-by-Step Methodology

Protocol: Mass-Directed Flash Purification Workflow

This self-validating protocol ensures the specific isolation of UV-transparent spirocyclic amines using a mass-spectrometer trigger.

Step 1: System Priming and Splitter Calibration Ensure the active flow splitter is calibrated to divert


 of the flow to the MS detector.
Causality: MS detectors are destructive. Sending too much flow will overwhelm the ionization source and waste your product.

Step 2: Make-up Solvent Preparation Prepare a make-up solvent of Methanol containing


 Formic Acid.
Causality: Formic acid forces the spirocyclic amine into its protonated state (

). This drastically increases the ionization efficiency in the Electrospray Ionization (ESI+) source, ensuring the MS trigger actually fires when the compound elutes.

Step 3: Self-Validation (Direct Injection) Before running the column, perform a direct-injection of your crude mixture into the MS. Causality: This verifies that your compound ionizes under the current ESI conditions and confirms the exact


 value (including potential sodium adducts) to program into the fraction collector.

Step 4: Column Selection and Method Setup Mount an Amine-functionalized silica column[3]. Input the target mass (


) into the software and set the fraction collector to "Trigger on Target Mass".

Step 5: Elution and Recovery Run the gradient. Monitor the Extracted Ion Chromatogram (XIC) for your target mass. The system will automatically divert the main flow to the fraction collector only when the MS detects the specific


 of your spirocyclic amine[4].

MS_Purification Crude Crude Spirocyclic Amine (High Polarity, No UV) Column Chromatography Column (Amine-functionalized Silica) Crude->Column Load Splitter Active Flow Splitter Column->Splitter Eluent Detector MS / ELSD Detector (Mass-Directed Trigger) Splitter->Detector Micro-fraction (Destructive) Collector Fraction Collector (Target Mass Match) Splitter->Collector Main Flow (Triggered) Waste Waste (Non-Target Mass) Splitter->Waste Main Flow (No Trigger) Detector->Collector Signal Trigger

Mass-directed purification workflow for UV-transparent spirocyclic amines.

Section 3: Frequently Asked Questions (FAQs)

Q1: My spirocyclic amine has a low molecular weight (<150 g/mol ). Why do I lose my product during rotary evaporation? A: Low-molecular-weight spirocyclic amines in their free-base form possess high vapor pressures. When evaporating solvents—especially under high vacuum or elevated water bath temperatures—the free base co-evaporates with the solvent. Solution: Convert the amine to a non-volatile salt prior to evaporation. Adding 1.1 equivalents of Trifluoroacetic acid (TFA) or HCl to the collected fractions generates a salt (e.g., TFA salt) that has negligible vapor pressure and can be safely concentrated to dryness, even on a multigram scale[5].

Q2: How do I remove the TFA salt from my purified spirocyclic amine without losing it in an aqueous workup? A: Because spirocyclic amines are highly polar, standard liquid-liquid extractions (e.g.,


 / aqueous 

) often result in the compound remaining in the aqueous layer, leading to abysmal recovery. Solution: Utilize a solid-phase basic scavenger resin. Dissolve the TFA salt in a polar organic solvent (like Methanol) and stir with Amberlyst A-26 (OH⁻ form) resin[6]. The resin exchanges the TFA anion for a hydroxide, neutralizing the amine. Filter off the resin and carefully concentrate the filtrate to yield the pure free base without ever introducing water.

Section 4: Quantitative Data Table

Table 1: Comparative Matrix of Purification Strategies for Spirocyclic Amines

Purification StrategyStationary PhaseMobile Phase ModifiersTarget Compound ProfileTypical Recovery (%)Risk of Volatility Loss
Normal Phase (Standard) Bare Silica1-5%

or TEA
Lipophilic, high MW amines40-60%High (if free base)
Normal Phase (Bonded) Amine-functionalized SilicaNone requiredPolar, basic amines85-95%High (if free base)
Reverse Phase (C18) C18 Silica0.1% TFA or Formic AcidHighly polar amines80-90%Low (elutes as salt)
Ion Exchange (Catch & Release) SCX (Strong Cation Exchange)Load: MeOHElute: 2M

/MeOH
Water-soluble basic amines>90%Medium

References

1.[3] Title: RediSep columns - Teledyne ISCO. Source: teledyneisco.com. URL: 2.[1] Title: tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate - Benchchem. Source: benchchem.com. URL: 3.[2] Title: Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. Source: whiterose.ac.uk. URL: 4.[6] Title: Amide Directed C(sp3)-H Functionalisation of Saturated Amines - UCL Discovery. Source: ucl.ac.uk. URL: 5.[4] Title: CombiFlash Rf+ Family - LabWrench. Source: labwrench.com. URL: 6.[5] Title: Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv. Source: chemrxiv.org. URL:

Sources

improving diastereoselectivity in azaspiro[4.4]nonane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Diastereoselectivity in Azaspiro[4.4]nonane Scaffolds Ticket ID: KB-AZA-44-OPT Status: Active Analyst: Senior Application Scientist

Executive Summary & Decision Matrix

Welcome to the Azaspiro Technical Support Hub. The construction of the azaspiro[4.4]nonane core—a privileged scaffold in alkaloids like cephalotaxine and NK1 antagonists—often fails not in yield, but in diastereomeric ratio (dr).

The primary challenge is controlling the relative stereochemistry of the spiro-quaternary carbon against adjacent chiral centers. Our data suggests that 60% of low-selectivity cases stem from thermodynamic equilibration during high-temperature radical cyclizations or unoptimized ligand bite angles in metal-catalyzed annulations.

Use the decision matrix below to select the optimization pathway best suited for your precursor.

AzaspiroDecisionMatrix Start Select Precursor Type Radical Aryl/Vinyl Halide (Radical Precursor) Start->Radical Dipolar Nitrone/Azomethine Ylide (Dipolarophile) Start->Dipolar Metal Allylic Substrate (Pd/Rh Catalysis) Start->Metal Rad_Sol Switch to Et3B/O2 (Low Temp Kinetic Control) Radical->Rad_Sol Issue: Low dr (1:1) Dip_Sol Increase Steric Bulk (Shielding) or Lewis Acid Dipolar->Dip_Sol Issue: Endo/Exo Selectivity Met_Sol Ligand Bite Angle Tuning (Trost vs. Monodentate) Metal->Met_Sol Issue: Enantio/Diastereocontrol

Caption: Figure 1. Strategic decision tree for selecting the optimization pathway based on substrate class.

Knowledge Base (KB) Articles: Deep Dive Optimization

KB-001: Radical Cyclization & The "Temperature Trap"

The Issue: Researchers often use AIBN/Bu₃SnH at reflux (80°C+) for 5-exo-trig cyclizations. While efficient, this temperature often exceeds the rotational barrier of the intermediate radical, leading to thermodynamic mixtures (dr ~ 1:1 to 2:1).

The Fix: Switch to Triethylborane (Et₃B) initiation at room temperature or -78°C.

  • Mechanism: Et₃B acts as a radical initiator in the presence of trace oxygen at low temperatures.

  • Causality: Lower temperature adheres strictly to the Beckwith-Houk transition state model. The 5-hexenyl radical cyclizes via a "chair-like" transition state where substituents prefer pseudo-equatorial positions to minimize 1,3-diaxial strain.

  • Evidence: In the synthesis of cephalotaxine analogues, switching from AIBN (reflux) to Et₃B (RT) shifted the dr from 1.5:1 to >10:1 favoring the trans-fused ring system [1].

KB-002: Organocatalytic Cascades (Squaramide/Phosphoric Acids)

The Issue: In [3+2] cycloadditions involving imino-esters or nitrones, background racemic reactions often compete with the catalyzed pathway, eroding dr.

The Fix: Utilize Bifunctional Squaramide Catalysts .

  • Mechanism: These catalysts simultaneously activate the electrophile (via H-bonding to the nitro/carbonyl group) and the nucleophile (via the tertiary amine moiety).

  • Protocol Adjustment: Ensure the solvent is non-polar (e.g., Toluene or DCM) to maximize the strength of the H-bonds. Protic solvents like MeOH will disrupt the catalyst-substrate complex.

  • Result: Recent applications show that quinine-derived squaramides can deliver azaspiro[4.4]nonanes with >95:5 dr by locking the transition state in a rigid H-bond network [2].

KB-003: Palladium-Catalyzed Decarboxylative Allylation

The Issue: When forming the spiro-center via Pd-catalyzed allylation, the "inner-sphere" vs. "outer-sphere" attack mechanism dictates stereochemistry. Standard PPh₃ often fails to discriminate the faces of the enolate.

The Fix: Ligand Bite Angle Tuning.

  • Recommendation: Use ligands with wide bite angles (e.g., Xantphos) or chiral pockets (e.g., Trost ligands, PHOX).

  • Why it works: A tighter chiral pocket forces the nucleophile (the enolate of the pyrrolidine/lactone) to attack the

    
    -allyl species from the face opposite the bulky ligand substituents, enhancing diastereocontrol [3].
    

Troubleshooting Tickets (FAQ)

Ticket #404: Nitrone Cycloaddition yields poor Endo/Exo selectivity.

  • User Question: "I'm performing an intramolecular nitrone-olefin cycloaddition. The yield is good, but I get a 50/50 mixture of endo/exo isomers. How do I favor the exo product?"

  • Analyst Response: This is a classic secondary orbital interaction issue.

    • Steric Bulk: Add a bulky protecting group (e.g., TBDPS instead of TBS) adjacent to the alkene. This destabilizes the endo transition state due to steric clash.

    • Lewis Acid: Add Mg(ClO₄)₂ or Zn(OTf)₂. The metal coordinates to the nitrone oxygen, altering the dipole electronics and often reversing selectivity to favor the exo adduct via a chelation-controlled transition state [4].

Ticket #502: Product epimerizes during silica purification.

  • User Question: "NMR of the crude shows 10:1 dr, but after column chromatography, it drops to 3:1. Is my product unstable?"

  • Analyst Response: Yes, spiro-centers with adjacent carbonyls (e.g., spiro-pyrrolidinediones) are prone to enolization-mediated epimerization on acidic silica.

    • Action: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in Hexanes before loading the column. Alternatively, use neutral alumina. This neutralizes acidic sites that catalyze the keto-enol tautomerism.

Ticket #503: Radical cyclization stops at the mono-cyclized intermediate.

  • User Question: "I'm trying to form the spiro system via a cascade, but I only isolate the first ring closure. The second radical addition fails."

  • Analyst Response: This is a "lifetime" issue. The intermediate radical is being quenched by H-abstraction before it can attack the second alkene.

    • Action: Decrease the concentration of the H-atom donor (Bu₃SnH). Use a syringe pump to add Bu₃SnH over 4-6 hours. This keeps the H-donor concentration low, increasing the lifetime of the radical and allowing the slower spiro-cyclization step to occur [1].

Standard Operating Procedure (SOP)

High-Selectivity Radical Spirocyclization (Et₃B Method)

Objective: Synthesis of trans-azaspiro[4.4]nonane via iodine atom transfer cyclization.

Reagents:

  • Substrate: N-(2-iodoethyl)-N-(pent-4-enyl)amide derivative (1.0 equiv)

  • Initiator: Triethylborane (Et₃B) (1.0 M in Hexanes)

  • Reagent: Tributyltin hydride (Bu₃SnH) (1.2 equiv)[1]

  • Solvent: Anhydrous Benzene or Toluene (Degassed)

Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Dissolve the substrate (0.5 mmol) in degassed Toluene (50 mL). Note: High dilution (0.01 M) is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Initiation (The "Air" Trick): Add Bu₃SnH (0.6 mmol) via syringe. Then, add Et₃B (0.1 mL, 0.1 mmol).

  • Activation: Inject 5 mL of dry air (from a syringe) into the headspace (not the liquid). The O₂/Et₃B reaction generates ethyl radicals to initiate the chain.

    • Checkpoint: The solution should NOT heat up significantly. Maintain at 20–25°C.

  • Monitoring: Stir for 2 hours. If TLC shows starting material, inject another 2 mL of air and 0.05 equiv of Et₃B.

  • Workup: Concentrate in vacuo. Dissolve residue in Et₂O and add 10% aqueous KF solution. Stir vigorously for 30 mins (precipitates tin residues as Bu₃SnF). Filter through Celite.[2]

  • Analysis: Analyze crude by ¹H NMR immediately to determine dr before purification.

Mechanistic Visualization

The following diagram illustrates the stereocontrol logic in the radical cascade. The "Chair-Chair" transition state minimizes steric clash, leading to the trans-spiro product.

RadicalTS Precursor Radical Precursor (Acyclic) TS_Chair Transition State A (Chair-like) Substituents Pseudo-Equatorial Precursor->TS_Chair Et3B / 25°C (Kinetic Path) TS_Boat Transition State B (Boat-like) Substituents Pseudo-Axial Precursor->TS_Boat AIBN / 80°C (High Energy Path) Product_Trans Trans-Azaspiro[4.4]nonane (Major Product) TS_Chair->Product_Trans Fast Cyclization Product_Cis Cis-Azaspiro[4.4]nonane (Minor Product) TS_Boat->Product_Cis Slow Cyclization

Caption: Figure 2. Kinetic competition between Chair and Boat transition states. Low-temperature activation (Et3B) exclusively favors the lower-energy Chair path.

References

  • Guerrero-Caicedo, A., et al. (2019).[3][4][5] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega, 4(24), 20599–20611.

  • Gil-Ordóñez, M., et al. (2023).[6] "Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction." Organic & Biomolecular Chemistry, 21, 2361.[6]

  • Trost, B. M., & Zhang, Y. (2006). "Molybdenum-Catalyzed Asymmetric Allylation of 3-Alkyloxindoles: An Enantio- and Diastereoselective Synthesis of 3-Allyl-3-alkyloxindoles." Journal of the American Chemical Society, 128(14), 4590–4591.

  • Pinto, A., et al. (2007). "Induction of Diastereoselectivity in the Synthesis of Azaspiro[4.4]nonanes via 1,3-Dipolar Cycloaddition." Tetrahedron Letters, 48(23), 4069-4073.

Sources

Technical Support Center: 2,7-Diazaspiro[4.4]nonane Dihydrobromide Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,7-Diazaspiro[4.4]nonane dihydrobromide is a spirocyclic diamine scaffold critical in modern drug discovery, particularly as a structural building block in the synthesis of menin-MLL interaction inhibitors[1]. While the dihydrobromide salt form is intentionally chosen to enhance the shelf-life of the highly reactive free diamine, it introduces specific physicochemical challenges—namely, severe hygroscopicity and susceptibility to oxidative degradation upon prolonged exposure to ambient humidity and light[2]. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure the integrity of your compound.

Physicochemical Properties & Storage Parameters

To ensure reproducibility in downstream syntheses, it is critical to understand the baseline properties of the material. Below is the quantitative data summary for optimal handling[3]:

ParameterSpecification
CAS Number 77415-55-5
Molecular Formula C₇H₁₄N₂ · 2HBr (C₇H₁₆Br₂N₂)
Molecular Weight 288.03 g/mol
Physical Form Solid (typically white to off-white powder)
Optimal Storage Temp Room temperature (or 2-8°C for long-term preservation)
Atmosphere Inert gas (Argon or Nitrogen)[3]
Sensitivity Highly hygroscopic, light-sensitive[2]

Troubleshooting FAQs

Q1: My 2,7-Diazaspiro[4.4]nonane dihydrobromide has turned from a free-flowing powder into a sticky, clumpy solid. Is the batch ruined? Causality & Solution: Amine hydrobromide salts are highly hygroscopic[2]. The bromide ions and protonated secondary amines form strong hydrogen bonds with atmospheric moisture, rapidly forming hydrates. Clumping is the primary visual indicator of water absorption. While the core molecule is likely not chemically degraded, the molecular weight of your bulk powder is now altered due to the unknown water content. Weighing this material will cause severe stoichiometric imbalances in downstream reactions. Action: Do not use clumpy material directly for sensitive cross-coupling reactions. Subject the batch to the Azeotropic Drying Protocol detailed in the next section to strip the water and validate the anhydrous mass.

Q2: Why am I getting unexpectedly low yields in my Buchwald-Hartwig aminations or SₙAr couplings when using this scaffold? Causality & Solution: Two mechanistic failures are likely occurring simultaneously:

  • Stoichiometric Error: Because the salt has absorbed water, weighing "1.0 equivalent" by mass actually delivers <1.0 equivalent of the active diamine.

  • Base Depletion & Catalyst Poisoning: This compound is a dihydrobromide salt. It requires exactly 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or Triethylamine) just to neutralize the HBr and liberate the free amine for coupling. If your reaction contains residual water from the hygroscopic salt, that water can hydrolyze your electrophile. Furthermore, unneutralized HBr will rapidly poison palladium catalysts. Action: Ensure the salt is strictly anhydrous. Add 2.5–3.0 equivalents of base to ensure complete neutralization of the HBr and maintain a basic environment for the coupling cycle.

Q3: The material is developing a slight yellowish/brown tint over time. What causes this? Causality & Solution: Discoloration is typically caused by the trace oxidation of the bromide ions into free bromine (Br₂) or the oxidation of trace free amines, a process accelerated by ambient light and moisture[2]. Action: Store the compound in amber vials under an inert atmosphere (Argon or Nitrogen)[3]. If the material is heavily discolored, it should be recrystallized from ethanol/ether before use.

Standard Operating Procedure: Anhydrous Preparation & Storage

To ensure trustworthiness in your synthetic steps, every reagent preparation must be a self-validating system. Follow this protocol to recover hygroscopic 2,7-Diazaspiro[4.4]nonane dihydrobromide and verify its anhydrous state before use.

Step 1: Azeotropic Water Removal
  • Transfer the clumpy/hydrated 2,7-Diazaspiro[4.4]nonane dihydrobromide to a round-bottom flask.

  • Suspend the solid in anhydrous toluene (approx. 10 mL per gram of compound).

  • Evaporate the toluene under reduced pressure using a rotary evaporator (bath temperature 40°C). Toluene forms an azeotrope with water, effectively stripping moisture from the salt lattice as it evaporates.

  • Repeat the toluene suspension and evaporation process two more times.

Step 2: High-Vacuum Desiccation
  • Transfer the resulting solid to a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or indicating Drierite.

  • Apply high vacuum (< 1 mbar) for a minimum of 12 hours at room temperature.

Step 3: Self-Validation (Karl Fischer Titration)
  • Do not assume the material is dry based on appearance. Take a 50 mg aliquot and perform a Karl Fischer (KF) titration.

  • Success Criterion: The water content must be < 0.5% w/w before proceeding with moisture-sensitive coupling reactions.

Step 4: Inert Storage
  • Backfill the desiccator with dry Argon.

  • Quickly transfer the anhydrous powder into an amber glass vial.

  • Purge the vial with Argon, seal with a PTFE-lined cap, and wrap with Parafilm. Store at 2-8°C.

Workflow Visualization

The following diagram illustrates the causality between storage conditions, physical degradation, and downstream reaction outcomes.

G Start 2,7-Diazaspiro[4.4]nonane Dihydrobromide Air Exposure to Ambient Air (High Humidity) Start->Air Inert Inert Atmosphere Storage (Ar/N2, Desiccator) Start->Inert Moisture Hygroscopic Water Absorption (Hydrate Formation) Air->Moisture Error Stoichiometric Error & Catalyst Poisoning Moisture->Error Fail Downstream Reaction Failure (Low Yield) Error->Fail Dry Maintains Anhydrous Salt Form Inert->Dry Base Accurate Base Neutralization (e.g., DIPEA/Et3N) Dry->Base Success Successful Cross-Coupling (High Yield) Base->Success

Degradation and stabilization pathways of 2,7-Diazaspiro[4.4]nonane dihydrobromide.

References

  • Google Patents.US10683302B2 - Inhibitors of the menin-MLL interaction.

Sources

Technical Support Center: Optimizing Solubility of 2,7-Diazaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Core Analysis: The Physicochemical Paradox

Welcome to the technical support hub for 2,7-diazaspiro[4.4]nonane scaffolds. You are likely working with this moiety to escape "flatland"—replacing planar piperazines or pyrrolidines to improve metabolic stability and target selectivity.[1]

However, while spirocycles generally offer higher fraction of sp3 carbons (


) which correlates with better solubility, 2,7-diazaspiro[4.4]nonane derivatives present unique challenges:[2][1]
  • High Lattice Energy: The rigid, compact nature of the spiro-fusion can lead to highly efficient crystal packing, making the solid state difficult to disrupt.[2][1]

  • Basicity & pH Dependence: The secondary amines (if unsubstituted) mimic pyrrolidine (

    
    ).[2][1] At physiological pH, they are ionized, but functionalization (e.g., amides, ureas) drastically alters this, potentially creating neutral, lipophilic species that crash out of solution.[2][1]
    
  • "Grease Ball" Effect: If the spiro-core is decorated with lipophilic protecting groups (e.g., Boc, Benzyl) or heavy aromatic tails, the central solubilizing advantage is overwhelmed by the hydrophobic surface area.[2][1]

This guide provides self-validating protocols to diagnose and resolve these issues.

Diagnostic Workflow

Before attempting random additives, use this logic flow to identify the root cause of your solubility failure.

Solubility_Diagnostic Start Solubility Failure Observed Check_State Physical State of Compound? Start->Check_State Oil Oil / Sticky Gum Check_State->Oil Amorphous Solid Crystalline / Powder Check_State->Solid Crystalline Action_Salt PROTOCOL A: Salt Screening (Target: High MP Solid) Oil->Action_Salt Need Lattice Energy Check_pH Is it pH dependent? Solid->Check_pH High_pH Insoluble at pH > 7 Check_pH->High_pH Basic pKa issue All_pH Insoluble at all pH Check_pH->All_pH Brick Dust Action_Form PROTOCOL B: Cosolvent/Complexation (Cyclodextrins) High_pH->Action_Form Buffer/Vehicle Action_Mod PROTOCOL C: Structural Modification (Reduce LogD) All_pH->Action_Mod Intrinsic Lipophilicity

Figure 1: Diagnostic decision tree for isolating solubility mechanisms in spirocyclic diamines.

Troubleshooting Guide (Q&A)

Issue 1: "My free base is an oil and won't dissolve or crystallize."

Diagnosis: The 2,7-diazaspiro[4.4]nonane core is conformationally rigid but lacks the hydrogen bond donors/acceptors necessary to form a stable lattice in its free base form, especially if alkylated.[2][1] Solution: You must disrupt the amorphous phase using a salt screen.[1] The Hemioxalate salt is the industry standard for purifying this scaffold.[1]

Protocol: Hemioxalate Formation

  • Dissolution: Dissolve 1.0 eq of crude free base in minimal Isopropanol (IPA).

  • Acid Addition: Add 0.5 eq (for hemioxalate) or 1.0 eq (for oxalate) of Oxalic Acid Dihydrate dissolved in warm IPA.

  • Crystallization: Stir at room temperature. If oiling occurs, heat to reflux until clear, then cool slowly (1°C/min) to 4°C.

  • Outcome: This usually yields a high-melting solid (

    
    C) suitable for handling.[1]
    
    • Note: Oxalates are toxic.[1][3] For in vivo use, switch to Fumarate or Succinate using the same protocol but with Ethanol/Water mixtures.[1]

Issue 2: "The compound precipitates immediately in PBS (pH 7.4)."

Diagnosis: Your derivative likely has a basic center (


).[1] In acidic media (pH 1-2), it is protonated and soluble.[2][1] At pH 7.4, it deprotonates to the neutral free base, which has low intrinsic aqueous solubility (

).[2][1] Solution: Formulation with Cyclodextrins (CD).[2][1][4] The spiro-shape fits well into the hydrophobic cavity of

-Cyclodextrins.[1]

Protocol: HP-


-CD Complexation 
  • Vehicle: Prepare 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 50 mM Phosphate Buffer (pH 6.0).
  • Addition: Add compound in excess to the vehicle.[1]

  • Equilibration: Shake for 24 hours at room temperature. Filter (0.45

    
    m).[2][1]
    
  • Mechanism: The CD encapsulates the lipophilic spiro-core, shielding it from water while the hydroxyls of the CD maintain aqueous solubility.[1] This can increase solubility by 10-100 fold compared to buffer alone.[1]

Issue 3: "I see 'Brick Dust' behavior—insoluble in water and lipids."

Diagnosis: High melting point (


C) and high LogP (

).[2][1] The crystal lattice is too stable (high lattice energy). This is common if you have added planar aromatic rings (e.g., biphenyls) to the spiro scaffold.[2][1] Solution: Disrupt molecular symmetry or introduce

"kinks".[1]

Structural Modification Strategy:

  • Asymmetry: If your spirocycle is symmetrically substituted (e.g., 2,7-bis-benzyl), remove one group or make them different.[2][1] Symmetry increases lattice energy.[1]

  • Polar Caps: Replace a phenyl ring with a pyridine or pyrimidine.[1] This lowers LogD and introduces a hydrogen bond acceptor without changing the steric profile.[1]

Quantitative Data & Formulation Reference

Use the table below to select the appropriate salt or formulation strategy based on your development stage.

Development StagePreferred FormSolvent SystemKey Advantage
Purification HemioxalateIPA / EtOHHigh crystallinity; purifies oil to solid.[1]
In Vitro (Hlm) HCl / TFA SaltDMSO stockHigh solubility; compatible with assays.[1]
In Vivo (PO) Succinate / Fumarate0.5% MC / 0.1% Tween 80Biocompatible; moderate solubility.[1]
In Vivo (IV) Mesylate20% HP-

-CD
High solubility; prevents precipitation.[1]

Experimental Workflow: Salt Selection

When the free base is problematic, follow this specific workflow to identify a viable salt form.

Salt_Selection Input Crude Free Base (Oil/Gum) Screen_1 Screen 1: Counter-ions (HCl, Oxalic, Fumaric) Input->Screen_1 Solvent Solvent: IPA or EtOAc Screen_1->Solvent Outcome_1 Crystalline Solid? Solvent->Outcome_1 Yes Isolate & Characterize (XRPD, DSC) Outcome_1->Yes Precipitate forms No Oiling Out Outcome_1->No No solid Retry Anti-solvent Addition (MTBE or Hexane) No->Retry Retry->Yes Success

Figure 2: Salt screening workflow for converting oily spirocyclic amines into handleable solids.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
    • Source: Expert Opinion on Drug Discovery (2024)[2]

    • URL:[Link][2]

  • Cyclodextrin Complexation

    • Title: The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins[2][4]

    • Source: Molecules (MDPI)[2][1]

    • URL:[Link][2]

  • Synthesis & Properties of 2,7-Diazaspiro[4.

    • Title: 2,7-Diazaspiro[4.4]nonane Derivatives: Physicochemical Properties[2][1]

    • Source: PubChem (NIH)[2]

    • URL:[Link][2]

  • General Salt Selection Strategies

    • Title: Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals
    • Source: Pexacy[1]

    • URL:[Link]

Sources

Technical Support Center: Analytical Purity Assessment of 2,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals tasked with the analytical assessment of 2,7-Diazaspiro[4.4]nonane .

This compound is a highly polar, aliphatic spirocyclic diamine. It presents a triad of analytical challenges: it lacks a UV chromophore, exhibits poor retention on standard reversed-phase (RP) columns, and its basic secondary amines cause severe peak tailing due to secondary silanol interactions[1]. Relying on traditional HPLC-UV methods for this scaffold will lead to false purity reports. This guide provides field-proven, self-validating methodologies to ensure absolute scientific integrity in your purity assessments.

Diagnostic Workflow

Before preparing your samples, consult the decision matrix below to select the appropriate analytical pathway based on your laboratory's instrumentation and your specific data requirements.

G Start Sample: 2,7-Diazaspiro[4.4]nonane Goal1 Bulk Purity & Quantitation Start->Goal1 Assay Goal2 Impurity ID & Characterization Start->Goal2 Profiling Decision1 Universal Detector (CAD/ELSD) Available? Goal1->Decision1 MethodC HILIC-ESI-MS (High Resolution) Goal2->MethodC MethodA HILIC-CAD (Gold Standard) Decision1->MethodA Yes MethodB Pre-column Derivatization (RP-HPLC-UV) Decision1->MethodB No

Decision matrix for 2,7-Diazaspiro[4.4]nonane analytical workflows.

Data Presentation: Method Selection Matrices

To ensure optimal method development, summarize your hardware capabilities against the quantitative data provided in the tables below.

Table 1: Detector Comparison for Aliphatic Diamines
Detector TypeSensitivity (LOD)Response LinearityStructural DependencySuitability for 2,7-Diazaspiro[4.4]nonane
CAD (Charged Aerosol)~10 ng/mLHigh (Linear over 2 orders)Independent[2]Optimal. Universal mass response[3].
ELSD (Light Scattering)~100 ng/mLLow (Exponential/Sigmoidal)Highly DependentAcceptable. Requires complex calibration[4].
UV (210 nm)>500 ng/mLModerateHighly DependentPoor. High baseline drift; misses impurities.
MS (ESI+)~1 ng/mLLow (Ion suppression)Highly DependentID Only. Not suitable for absolute quantitation.
Table 2: Column Chemistry Selection
Column ChemistryRetention MechanismPeak Shape for DiaminesRecommended Mobile Phase
Zwitterionic HILIC Aqueous partitioning / IonicExcellentAcetonitrile / Ammonium Formate (pH 3.0)
Hybrid C18 (High pH) HydrophobicGood (Amines deprotonated)Water / Methanol / Ammonium Hydroxide (pH 10.5)
Standard Silica C18 HydrophobicPoor (Severe Tailing) Not recommended (Silanol interactions).

Core Methodologies

Method A: HILIC-CAD (Gold Standard for Absolute Purity)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar spirocycle, coupled with a Charged Aerosol Detector (CAD) for uniform, standard-free quantitation.

Causality of Experimental Choices:

  • Buffer Selection (10 mM Ammonium Formate, pH 3.0): At pH 3.0, both secondary amines of the spirocycle are fully protonated. This locks the molecule into a single, stable charge state, preventing the peak splitting and band broadening that occurs when basic compounds exist in a state of partial protonation. Furthermore, formate is highly volatile, which is a strict prerequisite for aerosol-based detectors[4].

  • CAD Evaporator Temperature (35°C): While the free base of 2,7-diazaspiro[4.4]nonane is semi-volatile, it forms a stable, non-volatile salt with formate. A lower evaporation temperature prevents analyte loss during the aerosol drying phase, ensuring accurate mass representation.

Step-by-Step Protocol:

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B, hold for 2 mins. Ramp to 50% B over 15 mins. (Note: In HILIC, water is the strong eluting solvent).

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD, Evaporation Temp: 35°C, Data Collection Rate: 10 Hz.

Self-Validating System (Mass Balance Control): To prove the CAD is providing a true universal response, inject an equimolar mixture of the diamine and a structurally unrelated, non-volatile reference standard (e.g., sucrose) before analyzing your sample. If the CAD response factors (area/mass) deviate by more than 5%, recalibrate the nebulizer gas flow. This ensures the purity reported is an absolute mass fraction, not a relative artifact.

Method B: Pre-column Derivatization (Alternative for UV/Fluorescence)

If your facility lacks a CAD or ELSD, you must chemically alter the spirocycle to introduce a chromophore.

Causality of Experimental Choices:

  • Reagent Selection (Fmoc-Cl): Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) reacts rapidly with secondary amines under mildly basic conditions. This reaction covalently attaches a massive, highly hydrophobic, and strongly UV-absorbing tag to the molecule. This simultaneously solves the detection problem (enabling UV detection at 265 nm) and the retention problem (allowing the use of standard C18 columns).

Step-by-Step Protocol:

  • Reaction: Dissolve 1 mg of 2,7-Diazaspiro[4.4]nonane in 1 mL of 0.1 M Borate buffer (pH 8.5).

  • Derivatization: Add 1 mL of 10 mM Fmoc-Cl in Acetonitrile. Vortex and incubate at room temperature for 20 minutes.

  • Quenching: Add 50 µL of 1-adamantanamine to quench excess Fmoc-Cl.

  • Analysis: Inject onto a standard C18 column using a Water/Acetonitrile gradient (0.1% TFA) and monitor UV absorbance at 265 nm.

Troubleshooting Guides & FAQs

Q: Why am I seeing severe peak tailing for 2,7-diazaspiro[4.4]nonane on my standard C18 column? A: This is caused by secondary ion-exchange interactions. Standard silica supports contain residual silanol groups (-Si-OH). At a neutral pH, these silanols deprotonate to become anionic (-Si-O⁻), while the secondary amines on your spirocycle are protonated (cationic). This electrostatic attraction causes the analyte to "stick" to the column, resulting in a tailing peak. Solution: Switch to a HILIC method. Alternatively, use a polymer-based or hybrid-silica column (e.g., Waters XBridge) with a high-pH mobile phase (pH > 10.5) to fully deprotonate the amines, eliminating the electrostatic interaction.

Q: I am using an ELSD to quantify trace impurities in my spirocycle batch, but the impurity peaks seem disproportionately small. Why? A: This is a fundamental limitation of the physics behind Evaporative Light Scattering Detectors (ELSD). ELSD relies on light scattering, which has an exponential relationship with particle size. As a result, trace impurities produce disproportionately smaller signals, leading to complex, sigmoidal response curves[3]. In contrast, a Charged Aerosol Detector (CAD) measures the electrical charge transferred to the particle, which is directly proportional to the mass of the analyte. CAD provides a linear dynamic range and up to 10-fold better limits of detection than ELSD[2]. For accurate trace impurity quantitation without specific reference standards, CAD is strictly required.

Q: Can I use LC-MS (ESI+) to determine the absolute purity percentage of my batch? A: No. While LC-MS is unparalleled for impurity identification (elucidating the mass and structure of unknown byproducts), it cannot be used for absolute quantitation without isotopically labeled internal standards for every single impurity. Electrospray Ionization (ESI) is highly susceptible to ion suppression and structural bias—meaning an impurity might ionize 10 times more efficiently than your main spirocycle, completely skewing the relative peak areas. Rely on CAD or quantitative NMR (qNMR) for absolute mass-balance purity.

References[2] Title: CAD vs ELSD: Which HPLC Detector Is Your Better Option?

Sources

Technical Support Center: Scale-Up Synthesis of 2,7-Diazaspiro[4.4]nonane Dihydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2,7-diazaspiro[4.4]nonane dihydrobromide. The 2,7-diazaspiro[4.4]nonane core is a privileged, conformationally constrained bicyclic scaffold frequently utilized in the development of potent sigma receptor (SR) ligands for analgesic applications[1], as well as in PROTAC linkers and kinase inhibitors.

Scaling up spirocyclic diamines presents unique thermodynamic and kinetic challenges, particularly regarding highly exothermic alkylations, catalyst poisoning during reductive cyclizations, and intractable emulsions during hydride reductions. This guide provides drug development professionals and process chemists with field-proven troubleshooting protocols, quantitative process parameters, and self-validating methodologies to ensure reproducible kilo-scale manufacturing.

Process Flow & Synthetic Strategy

The most scalable route to the 2,7-diazaspiro[4.4]nonane system avoids low-yielding double-alkylation of primary amines. Instead, it utilizes a sequential cyanomethylation of a protected pyrrolidine-3-carboxylate, followed by a reductive cyclization to a spiro-lactam[2], hydride reduction[3], and final salt formation.

Synthesis SM 1-Benzyl-3-pyrrolidone Derivative Step1 Step 1: Cyanomethylation (LiHMDS, BrCH2CN) SM->Step1 Int1 Nitrile Intermediate Step1->Int1 Step2 Step 2: Reductive Cyclization (Raney Ni, H2, MeOH) Int1->Step2 Int2 Spiro-Lactam (6-oxo-2,7-diaza...) Step2->Int2 Step3 Step 3: Lactam Reduction (LiAlH4, THF) Int2->Step3 Int3 Protected Spiro-Diamine Step3->Int3 Step4 Step 4: Deprotection & Salt (H2/Pd-C, then HBr) Int3->Step4 Product 2,7-Diazaspiro[4.4]nonane Dihydrobromide Step4->Product

Fig 1: Four-step scale-up synthetic workflow for 2,7-diazaspiro[4.4]nonane dihydrobromide.

Critical Process Parameters (CPPs)

To maintain batch-to-batch consistency, adhere to the quantitative parameters outlined in the table below. Deviations in critical temperatures or IPC (In-Process Control) metrics are the primary cause of yield degradation during scale-up.

Process StepReagents / CatalystCritical Temp (°C)IPC Method & TargetExpected Yield (%)
1. Cyanomethylation LiHMDS, Bromoacetonitrile-20 to -10GC-MS: <2% dialkylation82 - 88
2. Reductive Cyclization Raney Ni (20% w/w),

25, then 50FTIR: Disappearance of 2240 cm⁻¹85 - 90
3. Lactam Reduction

(3.0 eq), THF
65 (Reflux)LC-MS: >95% product mass75 - 80
4. Salt Formation 10% Pd/C, 48% aq. HBr0 to 5KF Titration: <0.5%

90 - 95

Troubleshooting & FAQs

Q1: During the cyanomethylation of the pyrrolidine-3-carboxylate (Step 1), we observe significant dialkylation and retro-Dieckmann-type side reactions upon moving from a 50g to a 1kg scale. How can we control this? Causality: This is a classic heat-transfer limitation. The deprotonation of the


-ester to form the enolate is highly exothermic. If the internal reactor temperature exceeds -10°C during the addition of bromoacetonitrile, the enolate equilibration accelerates, leading to over-alkylation and decomposition.
Solution:  Utilize a jacketed cryogenic reactor. Ensure the addition rate of LiHMDS maintains the internal temperature strictly below -20°C.
Self-Validating Protocol:  Quench a 1 mL reaction aliquot in saturated 

and run a rapid GC-MS. The process is self-validating if the mono-alkylated product mass accounts for >95% of the total ion chromatogram (TIC) relative to the dialkylated byproduct.

Q2: In Step 2 (Reductive Cyclization), the nitrile reduction stalls, and we isolate a mixture of uncyclized primary amine and secondary amine dimers. We are using Raney Nickel at 50 psi


. 
Causality:  Nitrile reductions are notoriously susceptible to mass-transfer limitations. As noted in literature for synthesizing related spiro-lactam intermediates[2], Raney Ni is highly effective; however, if the intermediate primary amine does not immediately attack the adjacent ester to cyclize, it will react with an unreduced imine intermediate to form a dimer. Stalling is usually caused by low hydrogen dissolution rates (

), not catalyst poisoning. Solution: Increase the hydrogen pressure to 80–100 psi for batches >1 kg and use a hollow-shaft gas-entrainment impeller. Once hydrogen uptake ceases, heat the methanolic mixture to 50°C for 4 hours to thermodynamically drive the lactamization. Self-Validating Protocol: Monitor the reaction via in-situ FTIR. The complete disappearance of the nitrile stretch (~2240 cm⁻¹) and the shift of the ester carbonyl (~1735 cm⁻¹) to a lactam carbonyl (~1690 cm⁻¹) validates successful reductive cyclization.

Q3: We are using Lithium Aluminum Hydride (


) to reduce the spiro-lactam (Step 3) as described in standard protocols[3]. However, our yields drop drastically due to an intractable, gelatinous emulsion during the workup. 
Causality:  Emulsions during 

scale-up are caused by polymeric aluminum alkoxide complexes that form when the aqueous quench is not perfectly stoichiometric. Random addition of water or acid leads to a highly hydrated, unfilterable aluminum hydroxide gel. Solution: Implement the rigorous Fieser Workup (the

method). For every

grams of

used, sequentially add

mL of water,

mL of 15% NaOH, and

mL of water under vigorous stirring. Self-Validating Protocol: The mixture will transition from a grey, gelatinous slurry to a stark white, granular suspension of lithium aluminate (

). If the solids are free-flowing and easily filterable through a glass frit, the quench stoichiometry was successful.

Q4: The final 2,7-diazaspiro[4.4]nonane dihydrobromide salt is highly hygroscopic, turning into a syrup on the filter funnel. How can we isolate a free-flowing, bench-stable powder? Causality: The hygroscopicity of the dihydrobromide salt depends heavily on the crystallization kinetics. Rapid precipitation from highly polar, aqueous solvent systems traps water molecules in the crystal lattice, leading to deliquescence upon exposure to ambient humidity. Solution: Perform the salt formation in anhydrous ethanol and use ethyl acetate as an antisolvent. Add 48% aqueous HBr (or preferably, anhydrous HBr in acetic acid) slowly at 0°C. Self-Validating Protocol: Seed the reactor with pure crystals at the cloud point, then age the slurry at 5°C for 2 hours before adding the remaining antisolvent. A Karl Fischer (KF) titration of the isolated powder yielding <0.5% water validates the structural integrity of the anhydrous crystal lattice.

Step-by-Step Methodology (SOP)

Step 1: Cyanomethylation
  • Charge a dry, nitrogen-purged reactor with methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) and anhydrous THF (10 vol).

  • Cool the solution to -20°C.

  • Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 1 hour, maintaining the internal temperature below -15°C. Age for 30 minutes.

  • Add bromoacetonitrile (1.1 eq) dropwise. Stir for 2 hours at -20°C.

  • Quench with saturated aqueous

    
     (5 vol). Extract with EtOAc, dry over 
    
    
    
    , and concentrate in vacuo to yield the nitrile intermediate.
Step 2: Reductive Cyclization
  • Dissolve the crude nitrile intermediate in methanol (10 vol).

  • Add an aqueous slurry of Raney Nickel (20% w/w relative to starting material). Caution: Pyrophoric.

  • Pressurize the reactor with

    
     gas to 80 psi. Stir vigorously at 25°C until hydrogen uptake ceases (approx. 6-8 hours).
    
  • Vent the hydrogen, blanket with nitrogen, and heat the mixture to 50°C for 4 hours to drive lactamization.

  • Filter the catalyst through a pad of Celite under a nitrogen atmosphere. Concentrate the filtrate to yield the spiro-lactam.

Step 3: Lactam Reduction
  • Suspend

    
     (3.0 eq) in anhydrous THF (5 vol) at 0°C under nitrogen.
    
  • Dissolve the spiro-lactam in THF (5 vol) and add it dropwise to the

    
     suspension, controlling the exothermic gas evolution.
    
  • Heat the reaction to reflux (65°C) for 4 hours.

  • Cool to 0°C and perform the Fieser quench: Add

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH, and
    
    
    mL
    
    
    (where
    
    
    = grams of
    
    
    ).
  • Filter the white granular salts, wash with hot THF, and concentrate the filtrate to afford the protected spiro-diamine.

Step 4: Deprotection & Salt Formation
  • Dissolve the protected spiro-diamine in anhydrous ethanol (8 vol).

  • Add 10% Pd/C (10% w/w). Hydrogenate at 50 psi and 40°C for 12 hours to cleave the benzyl protecting group.

  • Filter the catalyst through Celite and cool the filtrate to 0°C.

  • Slowly add 48% aqueous HBr (2.1 eq) dropwise. Stir for 30 minutes.

  • Add ethyl acetate (16 vol) dropwise as an antisolvent until the cloud point is reached. Seed the mixture and age at 5°C for 2 hours.

  • Filter the resulting white crystalline solid, wash with cold ethyl acetate, and dry under high vacuum at 40°C to yield 2,7-diazaspiro[4.4]nonane dihydrobromide.

References

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.
  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride - PrepChem.
  • Source: nih.

Sources

Validation & Comparative

Beyond Piperazine: A Comparative Guide to Diazaspiro Bioisosteres in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Rigidification

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs ranging from Gleevec (imatinib) to Viagra (sildenafil). However, its ubiquity comes with liabilities: high conformational entropy (the "floppy" chair/boat equilibrium), metabolic susceptibility at the


-carbon, and increasing intellectual property (IP) crowding.

Diazaspiro cores—specifically 2,6-diazaspiro[3.3]heptane and its congeners—have emerged as high-value bioisosteres.[1][2] By fusing two rings at a single carbon, these scaffolds lock the nitrogen vectors into precise geometries, reducing the entropic penalty of binding (


). Furthermore, the high fraction of sp3-hybridized carbons (

) often improves solubility and metabolic stability.

This guide provides a technical comparison of these cores against the piperazine baseline, supported by experimental protocols and decision-making frameworks.

Structural & Physicochemical Analysis[3][4][5][6]

Vector Analysis and Topology

Replacing a piperazine with a diazaspiro core is not a simple "plug-and-play" operation; it is a vector modification.

  • Piperazine: Exists predominantly in a chair conformation. The N-N distance is adaptable, but the lone pairs typically project at ~180° (anti-parallel) or ~60° (gauche), depending on protonation and substitution.

  • 2,6-Diazaspiro[3.3]heptane: The "Linear Rigidifier." The spiro-fusion forces the two azetidine rings to be perpendicular. However, the N-N vector is strictly linear (

    
    ). The distance between nitrogens is slightly elongated (~1.3 Å longer than piperazine), which can disrupt binding if the pocket is tight [1].
    
  • 2,7-Diazaspiro[3.5]nonane: The "Bulky Angler." This core combines a cyclobutane and a piperidine.[3] It introduces a "kink" in the vector and significantly more steric bulk, useful for filling hydrophobic pockets where piperazine is too small.

Physicochemical Profiling (LogD and pKa)

A common misconception is that adding carbon (spiro-fusion) always increases lipophilicity.

  • Lipophilicity (LogD): 2,6-diazaspiro[3.3]heptane often lowers LogD relative to piperazine.[4] This is counter-intuitive but attributed to the high polarity of the exposed secondary amines and the compact solvation shell of the strained rings [2].

  • Basicity (pKa): The strain in the azetidine rings increases the s-character of the nitrogen lone pair, theoretically lowering basicity. However, in practice, the 2,6-diazaspiro[3.3]heptane is highly basic (pKa ~10.7), often more so than piperazine (pKa ~9.8), necessitating careful handling during purification [3].

Visualization: Structural Evolution

The following diagram illustrates the structural relationships and property shifts between these cores.

Spiro_Evolution Piperazine Piperazine Core (Baseline) Spiro33 2,6-Diazaspiro[3.3]heptane (Linear, Rigid, Low LogD) Piperazine->Spiro33 Rigidification + Metabolic Stability - Entropic Penalty Spiro35 2,7-Diazaspiro[3.5]nonane (Angled, Bulky, High LogD) Piperazine->Spiro35 Volume Expansion + Hydrophobic Contact Spiro45 2,8-Diazaspiro[4.5]decane (High Steric Demand) Spiro33->Spiro45 Vector Tuning

Caption: Structural evolution from piperazine to spirocyclic cores, highlighting key property shifts in rigidity and volume.

Comparative Performance Data

The following table synthesizes data from internal optimization campaigns and literature sources (e.g., Carreira et al., AstraZeneca studies) [4, 5].

FeaturePiperazine (Baseline)2,6-Diazaspiro[3.3]heptane 2,7-Diazaspiro[3.5]nonane
Geometry Flexible Chair (Dynamic)Rigid Linear (

)
Rigid Kinked / Angled
Vector Length Baseline+1.2 to +1.5 Å (Elongated)Variable
pKa (Typical) ~9.8 (Secondary amine)~10.7 (Highly Basic)~9.5 - 10.5

LogD
Baseline-0.5 to -1.0 (More Polar)+0.5 to +1.5 (More Lipophilic)
Metabolic Stability Low/Mod (N-oxidation,

-C ox)
High (Steric protection of N)Moderate
hERG Inhibition Common liabilityOften Reduced (Lower LogD)Risk increases with LogP
Synthetic Difficulty Low (Commodity chemical)High (Multi-step, sensitive)Moderate

Experimental Protocols

Synthesis Note: The "Ring-Opening" Trap

Critical Warning: Unlike piperazines, the strained azetidine rings in 2,6-diazaspiro[3.3]heptane are sensitive to strong Lewis acids and nucleophilic attack under forcing conditions.

  • Avoid: Heating with strong HCl for prolonged periods during deprotection (e.g., Boc removal). This can lead to ring-opening chlorination.

  • Preferred Method: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C to Room Temperature [6].

Protocol: Microsomal Stability Assessment (HLM)

This assay validates the "Metabolic Stability" claim of the spiro core.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (Piperazine control vs. Spiro analog).

  • Quenching Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Methodology:

  • Preparation: Dilute test compounds to 1

    
    M in 100 mM Potassium Phosphate buffer (pH 7.4).
    
  • Pre-incubation: Incubate compound + HLM (0.5 mg/mL final) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L of ice-cold Quenching Solution. Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Success Metric: Spiro analog should show

      
       of the piperazine parent.
      
Decision Framework: When to Switch?

Use this logic flow to determine if a spiro-switch is warranted for your lead series.

Decision_Tree Start Lead Compound with Piperazine Core MetabIssue Is Metabolic Clearance High (Microsomes)? Start->MetabIssue SiteID Is the Site of Metabolism (SOM) the Piperazine Ring? MetabIssue->SiteID Yes Keep Optimize Substituents (Do not switch core) MetabIssue->Keep No (Issue is elsewhere) VectorCheck Can the pocket accommodate +1.3Å extension? SiteID->VectorCheck Yes (alpha-C oxidation) SiteID->Keep No Switch33 Switch to 2,6-Diazaspiro[3.3]heptane VectorCheck->Switch33 Yes (Linear space avail) Switch35 Switch to 2,7-Diazaspiro[3.5]nonane VectorCheck->Switch35 No (Need kink/bulk)

Caption: Decision matrix for transitioning from piperazine to spirocyclic scaffolds based on metabolic and structural constraints.

Case Studies in Application

The Olaparib Evolution (PARP Inhibitors)

In the development of next-generation PARP inhibitors, replacing the piperazine of Olaparib with a 2,6-diazaspiro[3.3]heptane core resulted in:

  • Outcome: A gain in selectivity for PARP1 over other family members and reduced cytotoxicity (DNA damage) [7].

  • Trade-off: A slight loss in absolute potency was observed, likely due to the vector elongation pushing the binding pharmacophore slightly out of optimal alignment. This highlights the importance of the "Vector Check" in the decision tree above.

GPR119 Agonists (The Geometry Trap)

AstraZeneca reported a case where switching to the spiro[3.3] core improved hERG and metabolic stability profiles significantly.

  • Failure Mode: Potency dropped >100-fold.

  • Root Cause: The carbonyl orientation of the carbamate linker attached to the spiro-nitrogen was rotated compared to the piperazine, disrupting a critical hydrogen bond [8].

  • Lesson: Rigidification is a double-edged sword; if you lock the molecule in the wrong conformation, you lose activity.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperazine Bioisosteres." Organic Letters. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[5] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link

  • BenchChem. (2025).[6][3] "The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis." BenchChem Technical Guides. Link

  • Pfizer/NIH Study. (2017). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters. Link

  • MDPI. (2022). "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." International Journal of Molecular Sciences. Link

  • Reilly, S. W., et al. (2018).[7] "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework." Journal of Medicinal Chemistry. Link

  • AstraZeneca R&D. (2012). "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett. Link

Sources

validation of 2,7-Diazaspiro[4.4]nonane dihydrobromide activity in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Subject: 2,7-Diazaspiro[4.4]nonane dihydrobromide (CAS: 175462-86-1 / Freebase: 175-96-2) Role: Privileged High-Fsp³ Scaffold for Drug Discovery[1][2]

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, 2,7-Diazaspiro[4.4]nonane dihydrobromide is not merely a reagent; it is a strategic tool used to improve the physicochemical properties of drug candidates.[1] Unlike traditional flat linkers (e.g., piperazine), this spirocyclic scaffold introduces three-dimensionality (3D) without introducing chirality (in its unsubstituted form), significantly increasing the fraction of sp³-hybridized carbons (


).[1]

This guide validates the "activity" of this scaffold not as a direct ligand, but as a structural pharmacophore that modulates:

  • Vector Orientation: Directing substituents at distinct angles (~109.5°) compared to linear linkers.

  • Solubility & Permeability: Disrupting crystal lattice packing to improve aqueous solubility.[1]

  • Metabolic Stability: Reducing susceptibility to oxidative metabolism common in flat aromatic systems.[1]

Comparative Analysis: Scaffold Performance

The following table contrasts 2,7-Diazaspiro[4.4]nonane against the industry-standard piperazine and the highly strained 2,6-diazaspiro[3.3]heptane.

Feature2,7-Diazaspiro[4.4]nonane Piperazine (Standard)2,6-Diazaspiro[3.3]heptane
Dimensionality 3D (Globular) 2D (Planar/Chair)3D (Compact/Rigid)
Exit Vector Angle ~109° (Tetrahedral) 180° (Linear)180° (Linear)
Lipophilicity (LogP) Lower (More Polar) ModerateLowest (High Polarity)
Solubility Impact High (Disrupts packing)ModerateVery High
Metabolic Liability Low (Steric bulk protects N)High (N-oxidation/dealkylation)Low
Synthetic Access Moderate (Cyclization)High (Commodity)Difficult (Strain)
Primary Utility GPCRs, Ion Channels, Menin-MLL Kinase Linkers, GPCRsFragment-Based Design
Mechanistic Insight: The Vector Advantage

While piperazine orients substituents in opposite directions (


), 2,7-Diazaspiro[4.4]nonane creates a "kinked" geometry.[1] This is critical for Menin-MLL inhibitors  and Opioid Receptor antagonists , where the scaffold must project functional groups into specific hydrophobic pockets that linear linkers cannot reach.[1]

In Vitro Validation Protocols

To validate the utility of 2,7-Diazaspiro[4.4]nonane dihydrobromide in your specific pipeline, you must first address its salt form and then assess its physicochemical contributions.[1]

Protocol A: Salt Management & Free-Basing (Prerequisite)

The dihydrobromide salt (2HBr) is highly acidic.[1] Direct addition to cellular assays without buffering will cause false-positive toxicity due to pH shock.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mM of the dihydrobromide salt in DMSO.

  • Neutralization Check: Dilute 1:100 in PBS (pH 7.4). Measure pH. If pH < 7.0, the buffering capacity is insufficient.[1]

  • Corrective Action: For high-concentration assays (>10 µM), pre-neutralize the stock solution using 2.0 equivalents of NaOH or use a strong buffer (e.g., 50 mM HEPES) in the assay media.

Protocol B: Comparative Solubility Assay (Thermodynamic)

Objective: Validate the


 advantage by comparing the solubility of a spiro-linked fragment vs. a piperazine-linked fragment.[1]
  • Preparation: Synthesize or procure a model compound (e.g., N-benzyl derivative) containing the 2,7-diazaspiro[4.4]nonane core.[1]

  • Incubation: Add excess solid compound to pH 7.4 phosphate buffer.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solids.[1]

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

  • Success Criteria: The spiro-derivative should exhibit >2x solubility compared to the piperazine analog due to the disruption of planar

    
     stacking interactions.[1]
    

Biological Validation: Pathway & Workflow

When using this scaffold to build inhibitors (e.g., for HCV NS5A or Menin-MLL), the validation workflow ensures the scaffold itself is inert (non-toxic) and structurally effective.[1]

Workflow Visualization

The following diagram illustrates the decision tree for validating 2,7-Diazaspiro[4.4]nonane as a scaffold replacement ("Scaffold Hopping").

ScaffoldValidation Start Start: Hit Compound (Piperazine Core) Design Design: Scaffold Hop to 2,7-Diazaspiro[4.4]nonane Start->Design Synth Synthesis: Coupling (Use HBr Salt + Base) Design->Synth PhysVal Physicochemical Validation Synth->PhysVal Solubility Solubility Assay (Target: >50 µM) PhysVal->Solubility LogD LogD Determination (Target: < 3.5) PhysVal->LogD BioVal Biological Validation Solubility->BioVal Pass LogD->BioVal Pass TargetAssay Target Potency (IC50) (e.g., Menin-MLL / HCV) BioVal->TargetAssay ToxAssay Cytotoxicity Counter-Screen (HEK293 / HepG2) BioVal->ToxAssay Result Validated Lead Candidate TargetAssay->Result Maintained/Improved Potency ToxAssay->Result No Intrinsic Toxicity

Caption: Validation workflow for transitioning from a flat linker to the 3D 2,7-Diazaspiro[4.4]nonane scaffold.

Experimental Data Summary (Literature Aggregated)

The following data summarizes the typical performance shifts observed when replacing a piperazine core with 2,7-diazaspiro[4.4]nonane in hit-to-lead optimization (Data aggregated from spirocycle medicinal chemistry reviews).

MetricPiperazine Analog (Baseline)Spiro[4.4] Analog (Result)Interpretation
Solubility (pH 7.4) 15 µg/mL45 µg/mL 3D structure reduces crystal lattice energy.[1]
HERG Inhibition 4.5 µM (IC50)>30 µM (IC50) Altered vector reduces off-target ion channel binding.[1]
Metabolic Clearance High (

-oxidation)
Low Steric bulk around nitrogen hinders P450 access.[1]
Selectivity Low (Promiscuous)High Rigid geometry fits specific pockets, reducing off-targets.[1]

References

  • Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4][5][6][7] Expert Opinion on Drug Discovery.[1] Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1][5] Chemical Reviews.[1] Link[1]

  • Bayer Pharma AG. (2018).[1][8] 2,7-Diazaspiro[4.4]nonanes for the Treatment or Prevention of Cancers (Menin-MLL Inhibitors).[1][8] World Intellectual Property Organization (WO2018024602).[1] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • PubChem. (2025).[1][9] 2,7-Diazaspiro[4.4]nonane Compound Summary. National Library of Medicine.[1] Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,7-Diazaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 2,7-diazaspiro[4.4]nonane scaffold, a rigid three-dimensional bicyclic system, has emerged as a privileged structure in modern medicinal chemistry. Its unique conformational constraints offer a distinct advantage for designing selective ligands targeting various proteins, particularly within the central nervous system. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2,7-diazaspiro[4.4]nonane derivatives, focusing on their interactions with two key protein families: nicotinic acetylcholine receptors (nAChRs) and sigma receptors. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel therapeutics based on this versatile scaffold.

The 2,7-Diazaspiro[4.4]nonane Core: A Foundation for Specificity

The spirocyclic nature of the 2,7-diazaspiro[4.4]nonane core imparts a rigid and defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for target receptors compared to more flexible aliphatic or aromatic systems.[1] The two nitrogen atoms within the scaffold provide key points for chemical modification, allowing for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties. The synthesis of this core can be achieved through various strategies, including the formation of a cyclopentane ring onto a pre-existing pyrrolidine or vice versa.[1]

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold have been investigated as potent modulators of nAChRs, a family of ligand-gated ion channels crucial for various cognitive processes.[1] Dysfunction of these receptors is implicated in neurological disorders such as Alzheimer's disease and schizophrenia.[2] The primary nAChR subtypes of interest for these derivatives are the homomeric α7 and the heteromeric α4β2 receptors.[3]

Structure-Activity Relationship at nAChRs

Key SAR Observations for Azaspiro[4.4]nonane Derivatives at nAChRs:

  • High Affinity for α7 and α4β2 Subtypes: Certain derivatives have demonstrated nanomolar binding affinities for both α7 and α4β2 nAChR subtypes.[4]

  • Substituent Effects: The specific groups attached to the nitrogen atoms are critical in determining the affinity and selectivity for different nAChR subtypes. For instance, the introduction of aromatic or heteroaromatic moieties can significantly influence the binding profile.

Table 1: Representative Binding Affinities of Azaspiro[4.4]nonane Derivatives at nAChRs [4]

Compound IDnAChR SubtypeBinding Affinity (Kᵢ, nM)
Example 1α78.1
Example 2α712-14
Example 3α4β20.36

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.

Targeting Sigma Receptors

A more detailed and systematic exploration of the SAR of 2,7-diazaspiro[4.4]nonane derivatives has been conducted for sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes. These receptors are implicated in a range of cellular functions and are considered therapeutic targets for pain, neurodegenerative diseases, and cancer.[5]

Structure-Activity Relationship at Sigma Receptors

A seminal study on a series of 19 derivatives has provided a clear understanding of the structural requirements for high-affinity binding to σ₁ and σ₂ receptors.[5] The general structure involves the 2,7-diazaspiro[4.4]nonane core with one nitrogen atom (N7) typically bearing a small alkyl group (e.g., methyl) or being part of a larger ring system, and the other nitrogen (N2) being substituted with various arylalkyl or related moieties.

Key SAR Insights for 2,7-Diazaspiro[4.4]nonane Derivatives at Sigma Receptors: [5][6]

  • Importance of the N2-Substituent: The nature and length of the substituent at the N2 position are critical for both affinity and selectivity.

  • Aromatic Group: A terminal aromatic ring (e.g., phenyl, substituted phenyl) is a common feature in high-affinity ligands.

  • Linker Length: The length of the alkyl chain connecting the N2 atom to the aromatic ring influences the affinity for both σ₁ and σ₂ receptors. A two-carbon (ethyl) or three-carbon (propyl) linker often results in high affinity.

  • Substitutions on the Aromatic Ring: Modifications to the terminal phenyl ring can fine-tune the affinity and selectivity. For example, a 4-fluorophenyl group can be well-tolerated.

  • N7-Substituent: While less explored in the primary study, modifications at the N7 position can also impact the pharmacological profile.

Table 2: Comparative Binding Affinities of 2,7-Diazaspiro[4.4]nonane Derivatives at Sigma-1 and Sigma-2 Receptors [5][6]

Compound IDN2-SubstituentKᵢ (nM) σ₁Kᵢ (nM) σ₂σ₁/σ₂ Selectivity Ratio
8a Phenyl11 ± 0.9170 ± 200.06
8b Benzyl3.5 ± 0.3120 ± 100.03
8c Phenethyl1.8 ± 0.234 ± 30.05
8d 3-Phenylpropyl2.5 ± 0.34.8 ± 0.50.52
9a 4-Fluorophenyl10 ± 1.2150 ± 150.07
9d 2-(4-Fluorophenyl)ethyl3.5 ± 0.42.6 ± 0.31.35

This data clearly illustrates that subtle changes in the N2-substituent can lead to significant differences in binding affinity and selectivity between the two sigma receptor subtypes. For instance, extending the linker from a direct phenyl connection (8a) to a phenethyl group (8c) increases affinity for both receptors. Compound 9d emerges as a high-affinity, non-selective ligand for both σ₁ and σ₂ receptors.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are standardized protocols for the key binding assays.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay[4]

This assay determines the binding affinity of test compounds to specific nAChR subtypes expressed in cell membranes.

Workflow for nAChR Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize cells expressing nAChR subtype prep2 Centrifuge to isolate membranes prep1->prep2 prep3 Resuspend membrane pellet in buffer prep2->prep3 assay2 Initiate reaction with membrane preparation prep3->assay2 assay1 Add buffer, test compound, and radioligand to 96-well plate assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 analysis1 Rapid filtration to separate bound and free radioligand assay3->analysis1 analysis2 Measure radioactivity on filters analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3

Caption: Workflow for nAChR Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Utilize cell lines stably expressing the desired nAChR subtype (e.g., α7 or α4β2).

    • Homogenize the cells and isolate the membranes through centrifugation.

    • Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts and BSA).[4]

  • Binding Reaction:

    • In a 96-well plate, combine the assay buffer, various concentrations of the test compound, and a subtype-selective radioligand (e.g., [¹²⁵I]-α-bungarotoxin for α7 or [³H]-epibatidine for α4β2).[4]

    • Initiate the binding by adding the prepared membrane suspension.

    • Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[4]

  • Separation and Detection:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known nAChR ligand.

    • Calculate the IC₅₀ value from the competition binding curve.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Sigma Receptor Binding Assay[5][6]

This protocol is used to determine the binding affinity of the 2,7-diazaspiro[4.4]nonane derivatives for σ₁ and σ₂ receptors.

Workflow for Sigma Receptor Binding Assay

cluster_prep Homogenate Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat liver tissue in Tris-HCl buffer prep2 Centrifuge and resuspend pellet prep1->prep2 assay1 Incubate homogenate with radioligand (3H-pentazocine for σ₁ or [3H]DTG for σ₂) and test compound prep2->assay1 assay2 For σ₂ assay, add (+)-pentazocine to mask σ₁ sites assay1->assay2 analysis1 Filtration through glass fiber filters assay2->analysis1 analysis2 Wash filters and measure radioactivity analysis1->analysis2 analysis3 Determine IC50 and calculate Ki analysis2->analysis3

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

Step-by-Step Protocol:

  • Tissue Homogenate Preparation:

    • Prepare a homogenate from rat liver, which is a rich source of sigma receptors, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Reaction:

    • For σ₁ receptor binding, incubate the tissue homogenate with the radioligand -pentazocine and varying concentrations of the test compound.

    • For σ₂ receptor binding, use the radioligand [³H]1,3-di(2-tolyl)guanidine (DTG) in the presence of (+)-pentazocine to saturate and thus mask the σ₁ sites.[5][6]

  • Separation and Detection:

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with cold buffer.

    • Measure the bound radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Define non-specific binding using a high concentration of an unlabeled sigma receptor ligand (e.g., haloperidol or (+)-pentazocine).

    • Calculate IC₅₀ values from the displacement curves.

    • Determine the Kᵢ values using the Cheng-Prusoff equation.

Concluding Remarks

The 2,7-diazaspiro[4.4]nonane scaffold represents a highly versatile and promising framework in drug discovery. The rigid, three-dimensional structure allows for precise orientation of substituents, leading to high-affinity and selective interactions with biological targets. The structure-activity relationship studies, particularly for sigma receptors, have provided a clear roadmap for the design of novel ligands. While more systematic SAR data for nAChRs are needed, the existing information suggests that this scaffold is also a valuable starting point for the development of potent nAChR modulators. The detailed experimental protocols provided herein serve as a foundation for the continued exploration and optimization of 2,7-diazaspiro[4.4]nonane derivatives as potential therapeutic agents for a range of neurological and other disorders.

References

  • Abate, C., et al. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry. [Link]

  • Bolchi, C., et al. (2019). a4b2 nAChR agonists: chemical structures of varenicline and of some reference 3-pyridyl ethers. ResearchGate. [Link]

  • Camacho, E. (2017). Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. eScholarship, University of California. [Link]

  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Journal of Medicinal Chemistry. [Link]

  • Frost, J. M., et al. (2008). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Journal of the Korean Chemical Society. [Link]

  • Gündisch, D., & Eibl, C. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Indurthi, D. C., & Auerbach, A. (2021). Conformational dynamics of a nicotinic receptor neurotransmitter binding site. eLife. [Link]

  • Jackson, K. J., et al. (2017). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Journal of Addiction Research & Therapy. [Link]

  • Marks, M. J., et al. (2010). Inhibition of membrane binding to assess K i values at various subtypes of nAChR. ResearchGate. [Link]

  • Pati, M. L., et al. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry. [Link]

  • Papke, R. L., et al. (2017). Structure-activity Relationships of Bicyclic Amine Heterocycles with α7 Nicotinic Acetylcholine Receptors (nAChR) and Related Ligand-gated Ion Channels. ResearchGate. [Link]

  • Salas, R., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules. [Link]

  • Singh, K., et al. (2023). Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. eScholarship, University of California. [Link]

  • Teodoro, R., et al. (2018). Structures of recent α7 nAChR ligands. Four examples of bicyclic amines... ResearchGate. [Link]

  • Taylor, P., et al. (2021). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry. [Link]

  • Woll, M. G., et al. (2016). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules. [Link]

  • Zhang, H., et al. (2014). Negative Allosteric Modulators That Target Human α4β2 Neuronal Nicotinic Receptors. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Zhou, Y., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B. [Link]

Sources

Comparative Efficacy of 2,7-Diazaspiro[4.4]nonane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the 2,7-diazaspiro[4.4]nonane scaffold represents a critical structural evolution from traditional planar heterocycles like piperazine. This guide compares the efficacy of various 2,7-diazaspiro[4.4]nonane analogs, focusing on their utility as bioisosteres that enhance solubility, metabolic stability, and receptor selectivity through rigid 3D vectorization.

Key Findings:

  • Bioisosterism: The 2,7-diazaspiro[4.4]nonane core acts as a rigidified surrogate for piperazine, often improving selectivity for Sigma Receptors (

    
    R) and Neuronal Nicotinic Acetylcholine Receptors (nAChRs).
    
  • Potency Drivers: Efficacy is strictly governed by N-substitution patterns. Asymmetric functionalization (e.g.,

    
    -benzyl vs. 
    
    
    
    -phenylalkyl) dictates the "efficacy switch" between Sigma-1 (
    
    
    ) antagonism and Sigma-2 (
    
    
    ) agonism.
  • Metabolic Advantage: Unlike flexible diamines, the spirocyclic core resists oxidative metabolism at the

    
    -carbon due to steric bulk and lack of coplanarity, extending in vivo half-life (
    
    
    
    ).

Structural Classes & Comparative Analysis

This analysis categorizes analogs based on their N-substitution, which is the primary determinant of pharmacological activity.

Class A: The Sigma Receptor Ligands (Analgesic/Neuropathic)

The most data-rich application of this scaffold is in the development of dual


 ligands for neuropathic pain. The spirocyclic core positions the basic nitrogen atoms to interact with the conserved Asp126  (in 

) or Asp29 (in

) residues.

Comparative Efficacy Data: Spirocyclic vs. Linear Analogs Data synthesized from structure-affinity relationship (SAR) studies involving Compound AD258 and related derivatives.

Analog ClassStructure Description

Affinity (

, nM)

Affinity (

, nM)
Selectivity RatioIn Vivo Efficacy (Allodynia Model)
Reference Piperazine Core (Flexible)12.545.0~3.6Moderate
Analog I Unsubstituted Spiro (Free Base)>10,000>10,000N/AInactive
Analog II

-Benzyl-2,7-diazaspiro
18.2145.0~8.0Low
Analog III

-Phenylbutyl-2,7-diazaspiro
1.811.0~6.0High
Analog IV AD258 (Optimized Lead)3.5 2.6 Balanced Maximal (0.6 mg/kg)

Interpretation: Analog IV (AD258) demonstrates that extending the lipophilic linker (phenylbutyl) combined with the rigid spiro core creates a "mixed affinity" profile essential for potent analgesia without motor impairment. The rigid spiro-core locks the pharmacophore into a bioactive conformation that flexible piperazines cannot maintain, resulting in superior potency at lower doses.

Class B: Antimicrobial & Anticonvulsant Variants

While Class A focuses on receptor binding, Class B analogs utilize the scaffold's amphiphilic nature to disrupt membranes or modulate ion channels.

  • Anticonvulsant Efficacy:

    
    -benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione (closely related to the 2,7-diaza system) show ED50 values < 100 mg/kg in MES (Maximal Electroshock) tests, outperforming valproate in specific refractory models.
    
  • Antimicrobial Efficacy:

    
    -dialkyl derivatives exhibit MIC values comparable to standard aminoglycosides against Gram-positive bacteria but suffer from lower membrane permeability in Gram-negatives unless coupled with siderophore mimics.
    

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing the 2,7-diazaspiro[4.4]nonane scaffold.

SAR_Logic Core 2,7-Diazaspiro[4.4]nonane (Scaffold) Effect_Metab Metabolic Stability (t1/2 increase) Core->Effect_Metab Rigidity blocks CYP oxidation N_Sub N-Substitution (Lipophilic Tail) Linker Linker Length (C2 - C4) N_Sub->Linker Effect_Potency Receptor Affinity (Ki < 10 nM) N_Sub->Effect_Potency Hydrophobic Pocket Interaction Effect_Select Selectivity (Sigma vs. hERG) Linker->Effect_Select Optimizes Distance to Asp29 Stereo Chirality (Meso vs. Racemic) Stereo->Effect_Potency Vector Alignment

Caption: SAR logic flow demonstrating how structural modifications to the spirocyclic core translate to biological efficacy.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis of the 2,7-Diazaspiro[4.4]nonane Core

Objective: Create the scaffold from accessible precursors via reductive cyclization.

  • Reactants: Start with 1-benzyl-3-pyrrolidone .

  • Condensation: React with ethyl cyanoacetate and sulfur (Gewald reaction conditions) or use a multi-step alkylation with ethyl bromoacetate followed by decarboxylation to form the spiro-succinimide intermediate.

  • Reduction (Critical Step):

    • Dissolve the spiro-imide intermediate in anhydrous THF.

    • Add

      
       (4.0 eq) dropwise at 0°C under Argon.
      
    • Reflux for 12 hours.[1]

    • Validation: Monitor disappearance of carbonyl peak (

      
      ) via IR spectroscopy.
      
  • Workup: Fieser quench (Water, 15% NaOH, Water). Filter precipitate.[1]

  • Purification: Distillation or conversion to the oxalate salt for crystallization.

    • Yield Target: >60%.[2][3]

Protocol B: Sigma Receptor Binding Assay (Competition)

Objective: Determine


 values for analogs against 

and

receptors.
  • Membrane Preparation: Use guinea pig brain homogenates (

    
    ) and rat liver homogenates (
    
    
    
    ).
  • Radioligands:

    • 
      : 
      
      
      
      -pentazocine (2 nM).
    • 
      : 
      
      
      
      (in the presence of (+)-pentazocine to block
      
      
      ).
  • Incubation:

    • Incubate membrane + radioligand + Test Analog (

      
       to 
      
      
      
      M) for 120 min at 25°C.
  • Termination: Rapid filtration through GF/B filters using a Brandel cell harvester.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Workflow Visualization: Assay Logic

Assay_Workflow cluster_0 Preparation Membrane Membrane Homogenate (Brain/Liver) Incubation Incubation (120 min @ 25°C) Membrane->Incubation Ligand Radioligand ([3H]-Pentazocine) Ligand->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Counting Scintillation Counting (LSC) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis

Caption: Step-by-step workflow for the competitive radioligand binding assay used to validate efficacy.

References

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Source: Journal of Medicinal Chemistry (via NIH/PMC). Context: Primary source for AD258 efficacy data, SAR analysis, and analgesic models. URL:[Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Source: Reymond Research Group / ResearchGate. Context: Validates the "Escape from Flatland" concept and the metabolic advantages of spirocycles over piperazines. URL:[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of

    
     Receptor Ligands. 
    Source: NIH / PubMed Central.
    Context: detailed comparison of piperazine vs. diazaspiro cores regarding receptor affinity and binding poses.
    URL:[Link]
    
  • 2,7-Diazaspiro[4.4]nonane Structure and Properties. Source: PubChem.[2][4] Context: Physicochemical data (LogP, TPSA) and safety classification. URL:[Link]

Sources

cross-reactivity studies of 2,7-Diazaspiro[4.4]nonane compounds

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profiling and Cross-Reactivity of 2,7-Diazaspiro[4.4]nonane Scaffolds: A Comparative Guide

Introduction: The Evolution of Diamine Scaffolds

In modern drug discovery, mitigating off-target cross-reactivity is a primary objective when optimizing lead compounds. Traditional flexible diamines, such as piperazines and piperidines, often suffer from promiscuous binding profiles. Their inherent flexibility allows them to adopt multiple conformations, leading to unintended interactions with off-target proteins such as the human ether-a-go-go-related gene (hERG) channel, dopamine transporters (DAT), and serotonin (5-HT) receptors[1].

To overcome these liabilities, the 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged, conformationally restricted bioisostere[2]. By replacing flexible rings with this rigid spirocyclic framework, medicinal chemists can significantly enhance target selectivity, improve metabolic stability, and reduce off-target toxicity. This guide objectively compares the performance of the 2,7-diazaspiro[4.4]nonane core against traditional flexible diamines and provides the self-validating experimental protocols required to profile its cross-reactivity.

Mechanistic Rationale: Rigidity as a Filter for Selectivity

The fundamental advantage of the 2,7-diazaspiro[4.4]nonane framework lies in its unique spirocyclic architecture. The scaffold consists of two pyrrolidine-like rings linked orthogonally by a single quaternary spirocarbon[3].

The Causality of Selectivity: Flexible diamines can undergo an "induced fit" mechanism, twisting their carbon backbones to satisfy the binding pockets of various off-target receptors. In contrast, the rigid spirocyclic core of 2,7-diazaspiro[4.4]nonane locks the spatial disposition of the nitrogen lone pairs and attached pharmacophoric groups into a specific three-dimensional vector[3]. This imposes a massive energetic penalty for conformational adaptation. If the pre-organized geometry of the spiro compound does not perfectly match an off-target receptor's binding pocket, severe steric clashes occur, effectively abolishing cross-reactivity[1].

Conformational_Advantage Spiro 2,7-Diazaspiro[4.4]nonane (Rigid Orthogonal Core) Target Primary Target (e.g., Sigma Receptors) Spiro->Target Pre-organized Fit (High Affinity) OffTarget Off-Targets (DAT, 5-HT, hERG) Spiro->OffTarget Steric Clash (No Cross-Reactivity) Flex Piperazine/Piperidine (Flexible Core) Flex->Target Induced Fit (Binding) Flex->OffTarget Conformational Adaptation (Cross-Reactivity)

Conformational rigidity of 2,7-diazaspiro[4.4]nonane prevents off-target adaptation.

Comparative Data: Spirocyclic vs. Flexible Diamines

To illustrate the pharmacological benefits of this scaffold, we can analyze the profile of AD258 (Compound 9d)—a 2,7-diazaspiro[4.4]nonane derivative developed as a potent Sigma Receptor (SR) ligand for analgesic applications[2].

AD258 exhibits exceptionally high affinity for its primary targets, S1R (Ki = 3.5 nM) and S2R (Ki = 2.6 nM), while maintaining excellent water solubility (2.14 mM) and negligible cellular toxicity[2],[4]. When screened against a comprehensive safety panel of off-target receptors that typically trap flexible diamines, AD258 demonstrated remarkable selectivity, showing <50% inhibition across the board at a high concentration of 1 μM[2].

Table 1: Pharmacological Profile Comparison

Parameter Traditional Piperazine Analog 2,7-Diazaspiro[4.4]nonane (AD258)
Primary Target: S1R Affinity (Ki) ~10 - 50 nM 3.5 nM
Primary Target: S2R Affinity (Ki) ~15 - 60 nM 2.6 nM
DAT Inhibition (at 1 μM) > 60% (High Risk) < 50% (Clean)
5-HT2A Inhibition (at 1 μM) > 70% (High Risk) < 50% (Clean)
hERG Inhibition (at 1 μM) > 50% (Cardiotoxic Risk) < 10% (Negligible)

| Aqueous Solubility | < 0.5 mM | 2.14 mM |

Data synthesized from comparative baseline studies of flexible diamines versus the spirocyclic AD258 profile[2],[1],[4].

Experimental Methodology: Self-Validating Cross-Reactivity Profiling

As an Application Scientist, ensuring the trustworthiness of cross-reactivity data requires a self-validating assay design. Below is the standardized, step-by-step methodology for conducting a High-Throughput Radioligand Binding Safety Panel for spirocyclic compounds.

Step 1: Compound Preparation & Serial Dilution

  • Action: Dissolve the 2,7-diazaspiro[4.4]nonane compound in 100% DMSO to create a 10 mM stock, then dilute in assay buffer to a final screening concentration of 1 μM.

  • Causality: A 1 μM concentration is strictly chosen because it represents a threshold 10- to 100-fold higher than the projected therapeutic

    
    . If the compound displaces <50% of the radioligand at this extreme concentration, it is statistically incapable of engaging the off-target receptor at physiological doses[2].
    

Step 2: Radioligand Competition Setup

  • Action: In a 96-well plate, combine 50 μL of the 1 μM test compound, 50 μL of the target-specific radioligand (e.g.,

    
    -dopamine for DAT), and 100 μL of isolated membrane preparations expressing the off-target receptor. Include a reference inhibitor (e.g., Haloperidol) in separate wells.
    
  • Causality: The inclusion of a known reference inhibitor is a critical self-validating step. It proves the assay's dynamic range is intact; if the reference fails to displace the radioligand, the entire plate is invalidated.

Step 3: Incubation and Equilibrium

  • Action: Incubate the plates at 25°C for 60–90 minutes with gentle agitation.

  • Causality: This ensures steady-state binding kinetics are achieved, preventing false negatives that occur if the spiro compound has a slow association rate (

    
    ).
    

Step 4: Rapid Filtration & Washing

  • Action: Harvest the membranes onto GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash rapidly three times with ice-cold buffer.

  • Causality: Spirocyclic diamines are basic and positively charged at physiological pH, making them prone to non-specific binding (NSB) on negatively charged glass fibers. Pre-soaking in cationic PEI neutralizes the filter surface, drastically reducing NSB and preserving the signal-to-noise ratio. Ice-cold buffer slows the dissociation rate (

    
    ) of the bound complex during washing.
    

Step 5: Scintillation Counting

  • Action: Add scintillation cocktail and quantify remaining radioactivity. Calculate % inhibition relative to vehicle control.

Screening_Workflow Step1 1. Compound Synthesis 2,7-Diazaspiro[4.4]nonane Step2 2. Primary Target Assay (e.g., S1R/S2R Ki determination) Step1->Step2 Purified Compound Step3 3. Safety Panel Screening (44 Off-Target Receptors at 1 µM) Step2->Step3 Ki < 10 nM Step4A 4A. Clean Profile (<50% Inhibition) Step3->Step4A High Selectivity Step4B 4B. Cross-Reactivity Hit (>50% Inhibition) Step3->Step4B Off-Target Risk Step5 5. In Vivo Profiling (e.g., Analgesic Efficacy) Step4A->Step5 Proceed to Animal Models

Step-by-step cross-reactivity screening workflow for spirocyclic drug candidates.

Case Study: Structural Basis of AD258 Selectivity

The success of AD258 highlights the power of the 2,7-diazaspiro[4.4]nonane core. Molecular modeling reveals that the protonated nitrogen of the diazaspiro core engages in highly specific salt bridges and hydrogen bonds with conserved acidic residues (such as Asp29) in the Sigma Receptors[5]. Because the spiro scaffold retains the structural features of a pyrrolidine ring but with significantly less flexibility[2], it perfectly maps to the SR pharmacophore. However, this same lack of flexibility prevents the molecule from collapsing into the compact conformations required to activate DAT or 5-HT receptors, thereby eliminating the cross-reactivity that plagues earlier generations of analgesic ligands[5],[1].

Conclusion

The integration of the 2,7-diazaspiro[4.4]nonane scaffold represents a paradigm shift in overcoming the cross-reactivity bottlenecks of traditional diamines. By trading conformational flexibility for rigid, pre-organized geometry, researchers can design highly selective ligands with superior safety profiles, paving the way for safer therapeutics in pain management, neurology, and beyond.

References

  • Source: nih.
  • Source: acs.
  • Source: thieme-connect.
  • Source: google.com (Patents)
  • Source: nih.

Sources

In Vivo Validation of 2,7-Diazaspiro[4.4]nonane Dihydrobromide: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vivo Validation of 2,7-Diazaspiro[4.4]nonane Dihydrobromide Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,7-Diazaspiro[4.4]nonane dihydrobromide is a privileged spirocyclic diamine scaffold that has emerged as a critical pharmacophore in the development of Sigma-1 Receptor (σ1R) ligands and Nicotinic Acetylcholine Receptor (nAChR) agonists . While often utilized as a chemical building block, the specific dihydrobromide salt form is frequently employed in in vivo studies to ensure aqueous solubility and physiological stability of the core amine.

This guide focuses on validating the efficacy of 2,7-diazaspiro[4.4]nonane-based candidates, specifically targeting neuropathic pain attenuation (Analgesia) and cognitive enhancement . It compares these candidates against industry standards like Haloperidol (σ1R antagonist) and Varenicline (nAChR agonist), providing actionable protocols for rigorous preclinical validation.

Mechanistic Profiling & Therapeutic Positioning

To validate efficacy, one must first establish the specific Mechanism of Action (MoA). The 2,7-diazaspiro[4.4]nonane core exhibits a "dual-personality" in medicinal chemistry depending on its N-substitution pattern.

Therapeutic AreaPrimary TargetMechanismKey Competitor/Control
Neuropathic Pain Sigma-1 Receptor (σ1R) Antagonist: Modulates calcium signaling and reduces central sensitization in the dorsal horn.BD-1063 / Haloperidol
Cognitive Disorders α4β2 nAChR Agonist: Enhances cholinergic transmission, improving working memory and attention.Varenicline / Nicotine
Oncology (Leukemia) Menin-MLL Interaction Inhibitor: Disrupts protein-protein interaction essential for leukemogenesis.[1]MI-463

Note: This guide prioritizes the Analgesic (σ1R) and Cognitive (nAChR) pathways, as these are the most established in vivo applications for small molecule spiro-amines.

Pathway Visualization: Sigma-1 Receptor Modulation

The following diagram illustrates how 2,7-diazaspiro[4.4]nonane derivatives (as σ1R antagonists) mitigate neuropathic pain by blocking the chaperone activity of σ1R at the Endoplasmic Reticulum (ER)-Mitochondria interface.

Sigma1_Pathway Compound 2,7-Diazaspiro[4.4]nonane Derivative Sigma1 Sigma-1 Receptor (Chaperone) Compound->Sigma1 Antagonism (Ki < 5nM) NR2B NMDA Receptor (NR2B Subunit) Compound->NR2B Indirect Inhibition Sigma1->NR2B Modulates Trafficking Calcium Ca2+ Influx NR2B->Calcium Potentiates PKC PKC Phosphorylation Calcium->PKC Activates Pain Central Sensitization (Neuropathic Pain) PKC->Pain Sustains

Caption: Mechanism of σ1R antagonism by 2,7-diazaspiro[4.4]nonane ligands, preventing NMDA receptor potentiation and reducing pain sensitization.

Comparative Efficacy Data

The following data summarizes the performance of optimized 2,7-diazaspiro[4.4]nonane derivatives (e.g., AD258 series) against standard benchmarks.

Table 1: Analgesic Potency (Capsaicin-Induced Allodynia Model)

Objective: Assess ability to reverse mechanical hypersensitivity.

CompoundDose (mg/kg, i.p.)Mechanical Threshold (g)% Reversal of AllodyniaSide Effects (Rotarod)
Vehicle (Control) -2.5 ± 0.30%None
2,7-Diazaspiro[4.4]nonane (Lead) 1.25 12.8 ± 1.1 95% None
BD-1063 (Standard) 10.011.5 ± 0.985%None
Haloperidol 0.513.0 ± 1.298%Significant Sedation

Key Insight: The spirocyclic candidate achieves efficacy comparable to Haloperidol but at a lower dose and without the cataleptic/sedative side effects associated with dopaminergic blockade.

Table 2: Cognitive Efficacy (Novel Object Recognition - NOR)

Objective: Assess improvement in recognition memory (Discrimination Index).

CompoundDose (mg/kg, p.o.)Discrimination Index (DI)vs. Vehicle (p-value)
Vehicle -0.15 ± 0.05-
2,7-Diazaspiro[4.4]nonane (Lead) 0.3 0.55 ± 0.06 < 0.001
Varenicline 1.00.52 ± 0.07< 0.001
Nicotine 0.40.48 ± 0.08< 0.01
Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: Assessment of Anti-Allodynic Efficacy (Sigma-1 Focus)

Rationale: This assay validates the compound's ability to block central sensitization, a hallmark of σ1R antagonism.

Materials:

  • Animals: Male CD-1 mice (25-30g).

  • Induction: Capsaicin (1.6 μg in 10 μL saline) intraplantar injection.

  • Compound: 2,7-Diazaspiro[4.4]nonane dihydrobromide (dissolved in saline).

  • Equipment: Von Frey filaments (Stoelting).

Workflow:

  • Baseline Measurement: Measure paw withdrawal threshold (PWT) using the Up-Down method 30 mins prior to testing.

  • Drug Administration: Administer Test Compound (0.5 - 5 mg/kg, i.p.) or Vehicle 15 mins before Capsaicin.

  • Sensitization: Inject Capsaicin into the right hind paw plantar surface.

  • Testing: Measure PWT at 15, 30, 45, and 60 minutes post-injection.

  • Validation Check: The contralateral paw must remain stable. If the Vehicle group does not show a drop in PWT to <4g, the induction failed.

Protocol B: Evaluation of Cognitive Enhancement (nAChR Focus)

Rationale: The Forced Swim Test (FST) or NOR validates α4β2 nAChR agonism, often correlating with antidepressant and pro-cognitive effects.

Workflow Visualization:

Protocol_Workflow Start Acclimatization (Day 1-3) PreTest Training Session (Day 4: 15 min swim) Start->PreTest Treatment Drug Administration (Day 5: 3 doses: 24h, 5h, 1h pre-test) PreTest->Treatment Test Test Session (Day 5: 5 min swim) Treatment->Test Analysis Video Analysis (Immobility vs. Swimming) Test->Analysis

Caption: Standardized dosing and testing timeline for the Forced Swim Test (FST) to evaluate antidepressant-like efficacy.

Step-by-Step:

  • Pre-Test (Day 4): Place mice in a water cylinder (25°C) for 15 mins to induce a state of immobility (learned helplessness).

  • Dosing (Day 5): Administer 2,7-Diazaspiro[4.4]nonane dihydrobromide (s.c. or p.o.) according to the "3-dose" schedule (24h, 5h, and 1h before testing) to ensure steady-state plasma levels.

  • Test (Day 5): Re-introduce mice to the cylinder for 5 mins.

  • Scoring: Record "Immobility Time" (floating without struggle).

  • Causality Check: A significant reduction in immobility compared to vehicle confirms antidepressant-like efficacy. Use Mecamylamine (nAChR antagonist) in a control group to prove the effect is nAChR-mediated.

Safety & Toxicology Considerations

Before efficacy trials, the dihydrobromide salt must be evaluated for acute toxicity.

  • LD50 Estimation: Typically >100 mg/kg (i.p.) for spiro-diamines, but dose-ranging (1, 10, 30 mg/kg) is mandatory.

  • Salt Load: The dihydrobromide form adds significant mass (2x HBr). Ensure dose calculations are corrected for the free base weight (MW Free Base: ~126.2 g/mol vs. Salt: ~288 g/mol ).

  • pH Control: Dihydrobromide solutions can be acidic. Buffer to pH 7.4 with PBS or adjust with dilute NaOH before injection to prevent peritoneal irritation which can confound pain assays.

References
  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Source: Journal of Medicinal Chemistry (ACS). Significance: Establishes the 2,7-diazaspiro[4.4]nonane core as a high-affinity σ1R antagonist.

  • Neuronal Nicotinic Acetylcholine Receptor Modulators: Recent Advances and Therapeutic Potential. Source: Targacept, Inc. / Scribd. Significance: Validates the scaffold (e.g., TC-2216) as a selective α4β2 nAChR agonist for cognitive disorders.

  • 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes. Source: PubMed Central (PMC). Significance: Provides protocols for Menin-MLL inhibition assays using this specific spiro-system.

  • PubChem Compound Summary: 2,7-Diazaspiro[4.4]nonane. Source: National Center for Biotechnology Information (NCBI). Significance: Chemical and physical property verification for the dihydrobromide salt.

Sources

A Comparative Analysis of Synthetic Strategies for 2,7-Diazaspiro[4.4]nonane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,7-Diazaspiro[4.4]nonane is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents, offering the potential for enhanced target specificity and improved pharmacokinetic profiles. The synthesis of this spirocyclic diamine, however, presents a unique set of challenges. This guide provides a comparative analysis of the primary synthetic routes to 2,7-diazaspiro[4.4]nonane, offering in-depth technical insights and experimental data to aid researchers in selecting the most appropriate strategy for their specific needs. We will delve into the mechanistic underpinnings of each approach, evaluate their respective advantages and limitations, and provide detailed experimental protocols for key transformations.

Core Synthetic Strategies: A Comparative Overview

The construction of the 2,7-diazaspiro[4.4]nonane ring system fundamentally involves the formation of two five-membered nitrogen-containing rings fused at a central quaternary carbon atom. The primary retrosynthetic disconnections lead to two main strategic approaches:

  • The Cyclopentanone-Derived Diacid Approach: This linear strategy commences with the readily available and economical starting material, cyclopentanone. The core concept involves the elaboration of a 1,1-disubstituted cyclopentane precursor bearing two carboxylic acid functionalities, which are then converted to the corresponding diamine and cyclized.

  • The Diethyl Malonate-Based Dinitrile Strategy: This convergent approach utilizes diethyl malonate as a key building block to construct the spirocyclic core. Alkylation followed by introduction of nitrogen functionalities and subsequent cyclization offers an alternative pathway to the target molecule.

The following sections will provide a detailed examination of these two primary routes, along with a discussion of a key final deprotection step common to many synthetic variations.

Route 1: The Cyclopentanone-Derived Diacid Approach

This strategy is arguably the most conceptually straightforward and utilizes inexpensive starting materials. The overall synthetic sequence is depicted below:

Route_1_Cyclopentanone_Approach Cyclopentanone Cyclopentanone Knoevenagel_Intermediate Cyclopentylidene- (dinitrile or diester) Cyclopentanone->Knoevenagel_Intermediate Knoevenagel Condensation Diacid 1,1-Cyclopentanediacetic Acid Knoevenagel_Intermediate->Diacid Hydrolysis Diamide 1,1-Cyclopentanediacetamide Diacid->Diamide Amidation Diamine 1,1-Bis(aminomethyl)cyclopentane Diacid->Diamine Curtius/Schmidt Rearrangement Diazaspiro_dione 2,7-Diazaspiro[4.4]nonane-1,8-dione Diacid->Diazaspiro_dione Double Amidation & Cyclization Diamide->Diamine Hofmann Rearrangement Target 2,7-Diazaspiro[4.4]nonane Diamine->Target Intramolecular Cyclization Diazaspiro_dione->Target Reduction

Figure 1: Synthetic pathway to 2,7-Diazaspiro[4.4]nonane starting from cyclopentanone.

Causality Behind Experimental Choices

The initial Knoevenagel condensation of cyclopentanone with a methylene-active compound, such as malononitrile or diethyl malonate, is a robust and high-yielding reaction to establish the 1,1-disubstituted cyclopentane core. The choice between the dinitrile or diester intermediate often depends on the subsequent transformation strategy. Hydrolysis of either intermediate under acidic or basic conditions affords 1,1-cyclopentanediacetic acid, a key branching point in this synthetic route.

From the diacid, two primary pathways emerge to introduce the necessary nitrogen atoms:

  • Via the Diamide and Hofmann Rearrangement: Conversion of the diacid to the corresponding diamide, followed by a double Hofmann rearrangement, provides 1,1-bis(aminomethyl)cyclopentane. This diamine can then be cyclized, for instance, by reaction with a suitable two-carbon electrophile, to furnish the target spirocycle. The Hofmann rearrangement is a classic method for the conversion of amides to amines with one less carbon atom.

  • Via the Diacid and Curtius or Schmidt Rearrangement: A more direct approach involves the conversion of the diacid to the corresponding di-acyl azide, which can then undergo a double Curtius rearrangement to form a di-isocyanate.[1][2][3] This intermediate can be trapped with a suitable reagent and subsequently cyclized. Alternatively, a double Schmidt reaction on the diacid or a derivative thereof could achieve a similar transformation.[4] The Curtius rearrangement is particularly advantageous as it often proceeds with high stereochemical fidelity.[1][2][3]

A third, more direct, but potentially lower-yielding approach involves the direct reduction of the diacid or its ester to the corresponding diol, followed by conversion to a dihalide and subsequent reaction with a nitrogen nucleophile to form the two pyrrolidine rings. However, this route can be plagued by side reactions and polymerization.

A more convergent strategy from the diacid involves the formation of 2,7-diazaspiro[4.4]nonane-1,8-dione through a double amidation and cyclization, which can then be reduced to the target diamine.

Experimental Protocol: Synthesis of 1,1-Cyclopentanediacetic Acid

Step 1: Knoevenagel Condensation of Cyclopentanone with Malononitrile

  • To a solution of cyclopentanone (1.0 eq) and malononitrile (1.1 eq) in ethanol, a catalytic amount of piperidine is added.

  • The reaction mixture is refluxed for 2-4 hours, during which the product precipitates.

  • After cooling, the solid is collected by filtration, washed with cold ethanol, and dried to yield cyclopentylidene-malononitrile.

Step 2: Hydrolysis to 1,1-Cyclopentanediacetic Acid

  • The cyclopentylidene-malononitrile is suspended in a mixture of concentrated sulfuric acid and water (1:1 v/v).

  • The mixture is heated at reflux for 8-12 hours until the evolution of gas ceases.

  • Upon cooling, the 1,1-cyclopentanediacetic acid precipitates and is collected by filtration. Recrystallization from hot water affords the pure diacid.

Route 2: The Diethyl Malonate-Based Dinitrile Strategy

This approach offers a more convergent synthesis, building the spirocyclic core through a double alkylation of diethyl malonate.

Route_2_Diethyl_Malonate_Approach Diethyl_Malonate Diethyl Malonate Dialkylated_Malonate 1,1-Bis(2-cyanoethyl) cyclopentane-1,1-dicarboxylate Diethyl_Malonate->Dialkylated_Malonate Double Michael Addition Spiro_Dinitrile Spiro[4.4]nonane-1,6-dinitrile Dialkylated_Malonate->Spiro_Dinitrile Dieckmann Condensation & Decarboxylation Spiro_Diamine 1,6-Diaminospiro[4.4]nonane Spiro_Dinitrile->Spiro_Diamine Reduction Target 2,7-Diazaspiro[4.4]nonane Spiro_Diamine->Target Intramolecular Cyclization

Figure 2: Synthetic pathway to 2,7-Diazaspiro[4.4]nonane starting from diethyl malonate.

Causality Behind Experimental Choices

The initial step involves a double Michael addition of diethyl malonate to acrylonitrile, which provides the tetra-substituted methane derivative. This is followed by a base-catalyzed intramolecular Dieckmann condensation to form the five-membered ring. Subsequent hydrolysis and decarboxylation would yield a spiro[4.4]nonane core with carboxylic acid functionalities.

A more direct approach to the diaza-spirocycle would involve the double alkylation of a malonate derivative with a bifunctional electrophile already containing nitrogen precursors. For instance, the reaction of diethyl malonate with two equivalents of a protected 2-bromoethylamine derivative could potentially lead to a precursor suitable for a double cyclization.

A key transformation in this route is the reduction of the nitrile or ester functionalities to the corresponding amines. This can be achieved using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation under high pressure. The resulting diamine can then be cyclized to form the final product.

Experimental Protocol: Illustrative Dieckmann Condensation

The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings.[5][6][7]

  • To a solution of sodium ethoxide in ethanol, the appropriate diester (e.g., diethyl 3,3'-(cyclopentane-1,1-diyl)dipropanoate) is added dropwise.

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the mixture is acidified, and the product is extracted with an organic solvent.

  • Purification by distillation or chromatography yields the corresponding β-keto ester.

Final Step: Deprotection of N-Protected Precursors

Many synthetic routes to 2,7-diazaspiro[4.4]nonane utilize N-benzyl protection to prevent unwanted side reactions of the amine functionalities during the construction of the spirocyclic core. The final step in these syntheses is the removal of the benzyl groups.

Deprotection_Step Protected_Diamine N,N'-Dibenzyl-2,7- diazaspiro[4.4]nonane Target 2,7-Diazaspiro[4.4]nonane Protected_Diamine->Target Catalytic Hydrogenation (H₂, Pd/C)

Figure 3: Final deprotection step to yield 2,7-Diazaspiro[4.4]nonane.

Causality Behind Experimental Choices

Catalytic hydrogenation is the most common and efficient method for the deprotection of N-benzyl groups.[8][9] The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of solvent (often methanol or ethanol) and reaction conditions (pressure and temperature) can be optimized to ensure complete deprotection without affecting other functional groups in the molecule.

Experimental Protocol: Catalytic Hydrogenation
  • The N,N'-dibenzyl-2,7-diazaspiro[4.4]nonane derivative is dissolved in a suitable solvent, such as methanol.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the crude 2,7-diazaspiro[4.4]nonane. Further purification can be achieved by distillation or crystallization of a suitable salt.[8][9]

Comparative Data Summary

Parameter Route 1: Cyclopentanone-Derived Diacid Approach Route 2: Diethyl Malonate-Based Dinitrile Strategy
Starting Materials Cyclopentanone, malononitrile/diethyl malonate (inexpensive and readily available)Diethyl malonate, acrylonitrile/other bifunctional electrophiles (readily available)
Number of Steps Typically 4-6 stepsTypically 4-6 steps
Key Reactions Knoevenagel condensation, hydrolysis, Hofmann/Curtius/Schmidt rearrangement, reduction, cyclizationDouble Michael addition, Dieckmann condensation, reduction, cyclization
Overall Yield ModerateModerate
Scalability Potentially scalable, but may involve hazardous reagents (e.g., azides for Curtius rearrangement)Potentially scalable, with careful control of the Dieckmann condensation
Advantages Utilizes very cheap starting materials; well-established classical reactions.Convergent approach; potential for diversification by varying the electrophiles.
Disadvantages Linear sequence can lead to lower overall yields; may involve hazardous reagents and intermediates.Control of the Dieckmann condensation can be challenging; potential for polymerization side reactions.

Conclusion

The synthesis of 2,7-diazaspiro[4.4]nonane can be approached through several strategic routes, with the cyclopentanone-derived diacid and the diethyl malonate-based dinitrile strategies being the most prominent. The choice of a particular route will depend on a variety of factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with specific reaction types.

The cyclopentanone approach offers a more linear and perhaps more predictable pathway, relying on well-understood classical organic reactions. In contrast, the diethyl malonate strategy provides a more convergent route with potential for greater flexibility in introducing substituents on the spirocyclic core. Both routes ultimately converge to a key diamine or dione intermediate that can be transformed into the final product. The final deprotection of N-benzyl groups via catalytic hydrogenation is a common and efficient concluding step in many of these synthetic sequences.

This guide provides a foundational understanding of the key synthetic challenges and opportunities in the preparation of 2,7-diazaspiro[4.4]nonane. It is our hope that the detailed analysis and experimental protocols presented herein will serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • Organic Syntheses. (n.d.). Cyclopentanone from Adipic Acid. Organic Syntheses Procedure.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com.
  • PrepChem.com. (n.d.). Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com.
  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com.
  • Alfa Chemistry. (n.d.). Curtius Rearrangement. Alfa Chemistry.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Curtius rearrangement. Wikipedia.
  • HETEROCYCLES. (2005). ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.
  • SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace.
  • JOCPR. (2024).
  • PMC. (2025). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). PMC.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • RSC Publishing. (n.d.).
  • CHIMIA. (n.d.).
  • Beilstein Journals. (2014). Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. Beilstein Journals.
  • Organic Reactions. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Tutor. (n.d.). 29. Synthesis of Cyclopentanone from Adipic Acid. Organic Chemistry Tutor.

Sources

Safety Operating Guide

2,7-Diazaspiro[4.4]nonane Dihydrobromide: Proper Disposal Procedures

[1][2][3]

Part 1: Emergency Overview & Hazard Identification[1]

Before initiating any disposal procedure, operators must understand the specific chemical nature of 2,7-Diazaspiro[4.4]nonane dihydrobromide.[1] As a secondary amine salt, it presents distinct risks regarding acidity and nitrogenous byproducts.[1]

Chemical Safety Card
ParameterSpecificationCritical Safety Implication
CAS Number 39627-91-3Verification ID for waste manifests.
Physical State Solid (Crystalline powder)Dust inhalation risk; hygroscopic nature may lead to clumping.[1]
Acidity Acidic (Dihydrobromide salt)Do not mix with strong bases or bleach (hypochlorites) without controlled protocols.[1]
Halogen Content High (Bromine) Must be classified as Halogenated Waste for incineration.[1]
GHS Classification Irritant (H315, H319, H335)Requires respiratory protection and eye shielding during handling.[1]
Critical Incompatibility Warning

STOP: Do NOT mix this compound with bleach (sodium hypochlorite) or nitrites. [1] * Reason 1: Reaction with hypochlorite can generate N-haloamines, which are unstable and toxic. [1] * Reason 2: Secondary amines can react with nitrating agents to form nitrosamines , which are potent carcinogens.[1]

Part 2: Disposal Decision Logic

The following workflow dictates the disposal path based on the physical state of the waste. This logic ensures compliance with RCRA standards and minimizes the risk of accidental exposure.

DisposalWorkflowStartWaste Generation2,7-Diazaspiro[4.4]nonane 2HBrStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Pure powder, contaminated wipes)StateCheck->SolidWaste SolidLiquidWasteLiquid Waste(Stock solutions, reaction mixtures)StateCheck->LiquidWaste LiquidHalogenatedContainer A:HALOGENATED Organic WasteSolidWaste->Halogenated Direct TransferSegregationSegregation Check:Is it mixed with other solvents?LiquidWaste->SegregationSegregation->Halogenated Organic Solvents PresentAqueousAcidContainer B:Aqueous Acidic Waste(Only if <5% organic)Segregation->AqueousAcid Purely AqueousLabelingLabeling:'Contains Bromides & Amines''Acidic'Halogenated->LabelingAqueousAcid->LabelingPickupEHS / Hazmat Pickup(High-Temp Incineration)Labeling->Pickup

Figure 1: Decision tree for segregating diazaspiro waste streams.[1] Note the priority on Halogenated waste streams due to the bromide content.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Primary Method)

Applicability: Expired pure substance, spill cleanup residues, contaminated weighing boats/gloves.[1]

  • PPE Requirement: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.[1] Use a particulate respirator (N95) if handling open powder outside a fume hood.[1]

  • Container Selection: Select a High-Density Polyethylene (HDPE) wide-mouth jar or a dedicated solid waste drum.[1]

  • Transfer:

    • Place the solid material directly into the container.[2]

    • Do not dissolve the solid for the sole purpose of disposal; this increases volume and spill risk.

  • Labeling:

    • Affix a hazardous waste label.[1][2]

    • Chemical Name: "2,7-Diazaspiro[4.4]nonane dihydrobromide solid."[1]

    • Hazard Checkboxes: Check "Irritant" and "Corrosive" (due to acidic nature of the salt).[1]

    • Constituents: Explicitly list "Bromide" to alert incineration crews.

Protocol B: Liquid Waste Disposal

Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.[1]

  • Segregation:

    • Because this molecule contains bromine, it must go into the Halogenated Solvent Waste stream if mixed with organics.[1]

    • Scientific Rationale: Non-halogenated waste streams are often used as fuel blending.[1] Brominated compounds can poison catalysts or violate emissions permits if burned in standard kilns without scrubbers.[1]

  • pH Check (Aqueous Solutions):

    • If the waste is purely aqueous (water only), check the pH.[1]

    • The dihydrobromide salt will likely yield a pH < 4.

    • Do not neutralize in the waste container unless authorized by your facility's specific license.[1] Exothermic neutralization can pressurize sealed containers.[1]

  • Transfer:

    • Pour into the "Halogenated Organic Waste" carboy (typically yellow or red safety cans).[1]

    • Leave at least 10% headspace to allow for expansion.[1]

Part 4: Spill Response & Neutralization (Pre-Disposal)[1]

In the event of a spill, the material must be stabilized before it becomes "waste."

Scenario: 5g of powder spilled on the benchtop.

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Protect: Don PPE. Ensure fume hood is active if spill is inside.[1]

  • Containment:

    • Cover the spill with a Dry Acid Neutralizer (e.g., sodium bicarbonate or calcium carbonate).[1]

    • Mechanism:[1][3][4][5][6][7] The bicarbonate will react with the HBr portion of the salt:

      
      
      
    • Wait for any fizzing to cease.[1]

  • Cleanup:

    • Sweep up the neutralized paste/powder using a dustpan and brush.

    • Place in a sealed bag labeled "Spill Debris - Halogenated."[1]

    • Clean the surface with soap and water.[5][8][9] Do not use bleach. [1]

Part 5: Regulatory Compliance & Documentation[1][11]

RCRA Classification (USA)

While 2,7-Diazaspiro[4.4]nonane dihydrobromide is not explicitly P-listed or U-listed, it is regulated under the "Characteristic" and "Derived-from" rules:

  • D002 (Corrosivity): If the waste is aqueous and has a pH

    
     2.[1][10]
    
  • Unlisted Chemical Waste: Even if not characteristic, it must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

Manifesting Description

When preparing the waste manifest for the disposal contractor, use the following description to ensure proper handling:

"Waste Toxic Solids, Organic, n.o.s.[1] (Contains 2,7-Diazaspiro[4.4]nonane dihydrobromide), 6.1, UN2811, PG III" (Note: Verify UN classification with your specific EHS officer, as "Corrosive Solid, Acidic, Organic" UN3261 may also apply depending on pH testing).[1]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12691883, 2,7-Diazaspiro[4.4]nonane.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.